(5R)-Dinoprost tromethamine
Description
Tris is a primary amino compound that is tert-butylamine in which one hydrogen attached to each methyl group is replaced by a hydroxy group. A compound widely used as a biological buffer substance in the pH range 7--9; pKa = 8.3 at 20 ℃; pKa = 7.82 at 37 ℃. It has a role as a buffer. It is a triol and a primary amino compound. It is a conjugate base of a member of Htris.
An organic amine proton acceptor. It is used in the synthesis of surface-active agents and pharmaceuticals; as an emulsifying agent for cosmetic creams and lotions, mineral oil and paraffin wax emulsions, as a biological buffer, and used as an alkalizer. (From Merck, 11th ed; Martindale, The Extra Pharmacopoeia, 30th ed, p1424)
Structure
3D Structure
Propriétés
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENZDBCJOHFCAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023723 | |
| Record name | Tromethamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS] | |
| Record name | Tromethamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18432 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
219-220 °C at 10 mm Hg | |
| Record name | TROMETHAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride, In water, 5.50X10+5 mg/L at 25 °C | |
| Record name | TROMETHAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000022 [mmHg] | |
| Record name | Tromethamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18432 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Crystalline mass, WHITE, CRYSTALLINE POWDER | |
CAS No. |
77-86-1 | |
| Record name | Tris(hydroxymethyl)aminomethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tromethamine [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tromethamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03754 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trometamol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trometamol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tromethamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trometamol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROMETHAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/023C2WHX2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TROMETHAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tromethamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240288 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171-172 °C | |
| Record name | TROMETHAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of (5R)-Dinoprost Tromethamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the prostaglandin F (FP) receptor.[1][2] Its primary mechanism of action involves the activation of the Gq alpha subunit of the G-protein coupled FP receptor, initiating a well-defined signaling cascade that results in diverse physiological effects, most notably smooth muscle contraction and luteolysis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound, detailing the principal and alternative signaling pathways. Furthermore, it presents a compilation of quantitative pharmacological data and detailed experimental protocols for key assays relevant to the study of this compound and its cellular targets.
Introduction to this compound
This compound is the tromethamine salt of (5R)-Dinoprost, which is the 5R-epimer of Dinoprost (Prostaglandin F2α). It is a physiologically active lipid compound that exerts a wide range of hormone-like effects.[1] In veterinary medicine, it is extensively used for the synchronization of estrus and induction of parturition in livestock. In clinical settings, it has been employed to induce labor and terminate pregnancy.[3] These therapeutic applications are a direct consequence of its specific interaction with the FP receptor and the subsequent activation of intracellular signaling pathways.
The Prostaglandin F (FP) Receptor: The Primary Target
The biological effects of this compound are mediated through its high-affinity binding to the prostaglandin F (FP) receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The FP receptor is coupled primarily to the Gq class of heterotrimeric G proteins. Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gαq subunit, leading to its activation and dissociation from the Gβγ dimer.
Two major isoforms of the human FP receptor, termed FP-A and FP-B, have been identified, arising from alternative splicing of the C-terminal tail. These isoforms exhibit differential regulation and internalization mechanisms, which may contribute to the tissue-specific and context-dependent effects of FP receptor agonists.
The Canonical Gq Signaling Pathway
The activation of the Gαq subunit by the agonist-bound FP receptor initiates the canonical phosphoinositide signaling pathway. This cascade is central to the mechanism of action of this compound and can be dissected into the following key steps:
3.1. Activation of Phospholipase C (PLC)
The activated Gαq subunit directly interacts with and activates phospholipase C-β (PLCβ), a membrane-associated enzyme.
3.2. Hydrolysis of Phosphatidylinositol 4,5-Bisphosphate (PIP2)
Activated PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
3.3. Inositol 1,4,5-Trisphosphate (IP3) and Intracellular Calcium Mobilization
IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to specific IP3 receptors on the membrane of the endoplasmic reticulum (ER). The IP3 receptor is a ligand-gated Ca2+ channel, and its activation leads to the release of stored Ca2+ from the ER into the cytosol, causing a rapid and transient increase in the intracellular free calcium concentration ([Ca2+]i).[1] This elevation in [Ca2+]i is a critical event that triggers a multitude of cellular responses, including smooth muscle contraction, by activating calcium-dependent proteins such as calmodulin and myosin light-chain kinase.
3.4. Diacylglycerol (DAG) and Protein Kinase C (PKC) Activation
DAG, being a lipid molecule, remains in the plane of the plasma membrane. It functions as a docking site for and an allosteric activator of protein kinase C (PKC) isoforms. The recruitment and activation of PKC at the plasma membrane lead to the phosphorylation of a wide array of substrate proteins on serine and threonine residues, thereby modulating their activity and initiating further downstream signaling events that contribute to cellular responses such as gene expression, proliferation, and differentiation.
References
(5R)-Dinoprost tromethamine signaling pathway
An In-depth Technical Guide to the (5R)-Dinoprost Tromethamine Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent pharmacological agent with critical applications in reproductive medicine for both humans and animals.[1][2][3] As a PGF2α mimetic, it exerts its effects by binding to and activating the prostaglandin F2α receptor (FP receptor).[1][4] This receptor is a member of the G-protein coupled receptor (GPCR) superfamily, and its activation initiates a cascade of intracellular events that regulate key physiological processes.[1][5] The primary outcomes of FP receptor activation by dinoprost (B1670695) include the stimulation of myometrial contractions to induce labor or abortion, and luteolysis (the degradation of the corpus luteum), which is fundamental for controlling reproductive cycles.[2][3][4][6] This guide provides a detailed examination of the core signaling pathways, presents relevant quantitative data, and outlines the experimental protocols used to investigate this system.
Core Signaling Pathway: Gq-PLC-Ca2+ Axis
The canonical signaling pathway initiated by this compound binding to the FP receptor is mediated through the Gq family of G-proteins.[7][8] This interaction triggers a well-defined cascade leading to an increase in intracellular calcium, which is the primary driver of its physiological effects on smooth muscle.
-
Ligand Binding and GPCR Activation: Dinoprost tromethamine binds to the FP receptor on the cell surface.[1][6]
-
Gq Protein Coupling: This binding induces a conformational change in the receptor, causing it to couple with and activate the heterotrimeric G-protein, Gq. This leads to the dissociation of the Gαq subunit from the Gβγ dimer.[8]
-
Phospholipase C (PLC) Activation: The activated Gαq subunit then binds to and activates the enzyme Phospholipase C (PLC).[7][9]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[1]
-
Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[9]
-
Physiological Response: The sharp increase in intracellular Ca2+ concentration is the critical event that causes the contraction of smooth muscle cells, such as those in the myometrium of the uterus.[1] PKC activation contributes to this and other downstream signaling events, including gene expression changes.[9]
Caption: Core Gq-PLC signaling pathway activated by this compound.
Alternative and Context-Dependent Signaling
While the Gq pathway is primary, studies indicate the FP receptor can engage other signaling cascades depending on the cellular context.
Transactivation of Epidermal Growth Factor Receptor (EGFR)
In certain cells, such as human endometrial adenocarcinoma cells, PGF2α-FP receptor signaling can lead to the transactivation of the EGFR.[7] This links the GPCR pathway to receptor tyrosine kinase (RTK) signaling, promoting cell proliferation.
-
Mechanism: Activation of the FP receptor and the subsequent PLC-mediated signaling can lead to the phosphorylation of the EGFR.[7]
-
Downstream Cascade: The phosphorylated EGFR then triggers the Mitogen-Activated Protein Kinase (MAPK) signaling pathway (e.g., MEK/ERK), ultimately promoting cell proliferation.[7] Specific inhibitors for PLC, EGFR kinase, and MAPK kinase have been shown to abolish this proliferative effect.[7]
Caption: EGFR transactivation pathway downstream of FP receptor activation.
Coupling to Gs and Gi Proteins
There is evidence for FP receptor coupling to other G proteins. In some kidney cells, the FP receptor signals through Gi, leading to an inhibition of water absorption.[5] Other studies suggest a potential role for Gs coupling, which would increase intracellular cAMP.[10] This highlights the potential for biased agonism and tissue-specific responses to dinoprost.
Quantitative Data
Quantitative analysis of the effects of this compound is crucial for understanding its pharmacodynamics. The following tables summarize data from studies in lactating Holstein cows, focusing on the concentration of PGFM (the stable metabolite of PGF2α) and the resulting luteolytic effect measured by progesterone (B1679170) levels.
Table 1: Peak PGFM Concentration after Dinoprost Tromethamine Administration
| Route of Administration | Dose | Time to Peak Concentration | Peak PGFM Concentration (pg/mL) | Species | Reference |
| Intramuscular (IM) | 25 mg | ~30 minutes | ~2000 | Holstein Cow | [11] |
| Subcutaneous (SC) | 25 mg | ~30 minutes | ~3000 | Holstein Cow | [11] |
Data are approximate values derived from graphical representations in the cited study.
Table 2: Progesterone Concentration Following Dinoprost Tromethamine Administration
| Treatment Group | Dose | Time Post-Treatment | Progesterone (P4) Concentration | Outcome | Species | Reference |
| Dinoprost (Lutalyse) | 25 mg | Day 0 (Pre-treatment) | High (functional corpus luteum) | - | Dairy Cattle | [12] |
| Dinoprost (Lutalyse) | 25 mg | Day 2 | Significantly decreased | Luteolysis | Dairy Cattle | [12] |
| IM Administration | 25 mg | 56 hours | <0.5 ng/mL | Complete Luteal Regression | Holstein Cow | [11] |
| SC Administration | 25 mg | 56 hours | <0.5 ng/mL | Complete Luteal Regression | Holstein Cow | [11] |
Luteal regression is generally defined as a progesterone concentration below 1.0 ng/mL.[13]
Experimental Protocols
Investigating the involves a variety of molecular and cellular biology techniques.
Protocol 1: Quantification of FP Receptor Expression via ELISA
This protocol describes a sandwich ELISA method to quantify the amount of FP receptor in a biological sample, such as cell lysates or tissue homogenates.[8]
Methodology:
-
Plate Coating: A 96-well microplate is pre-coated with a capture antibody specific for the FP receptor (PTGFR).[8]
-
Sample Incubation: Standards and samples (e.g., cell lysates) are pipetted into the wells. Any FP receptor present in the sample binds to the immobilized antibody.
-
Washing: The plate is washed to remove any unbound substances.
-
Detection Antibody: A horseradish peroxidase (HRP)-conjugated detection antibody, also specific for the FP receptor, is added to the wells, binding to the captured receptor.[8]
-
Second Wash: The plate is washed again to remove unbound HRP-conjugated antibody.
-
Substrate Addition: A chromogen solution (e.g., TMB) is added. The HRP enzyme catalyzes a color change.
-
Reaction Stop & Measurement: A stop solution is added to terminate the reaction, and the optical density is measured using a plate reader at a specific wavelength. The color intensity is directly proportional to the amount of FP receptor in the sample.[8]
Caption: General experimental workflow for a sandwich ELISA protocol.
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Activation
BRET assays are used to study protein-protein interactions in real-time in living cells, such as the interaction between an activated FP receptor and its cognate G-protein.[14]
Methodology:
-
Cell Transfection: HEK293 cells are transiently co-transfected with DNA constructs. One construct encodes the FP receptor fused to a Renilla luciferase (Rluc) energy donor, and the other encodes a G-protein subunit (e.g., Gαq) fused to a fluorescent protein acceptor (e.g., YFP).[14]
-
Cell Culture and Plating: Transfected cells are cultured for 24-48 hours to allow for protein expression and then plated into a 96-well plate.
-
Assay Buffer Incubation: Cells are washed and incubated in a suitable buffer (e.g., Tyrode's buffer) at 37°C.[14]
-
Substrate Addition: The luciferase substrate (e.g., coelenterazine (B1669285) h) is added to the wells.
-
Baseline Measurement: A baseline luminescence reading is taken using a plate reader capable of measuring dual emission wavelengths (one for the donor, one for the acceptor).
-
Ligand Stimulation: this compound is added to the wells to stimulate the FP receptor.
-
BRET Measurement: Upon ligand binding and receptor activation, the G-protein is recruited to the receptor. If the Rluc donor and YFP acceptor are brought into close proximity (<10 nm), energy is transferred from the luciferase to the fluorophore, resulting in an increase in light emission at the acceptor's wavelength and a decrease at the donor's. The BRET ratio (acceptor emission / donor emission) is calculated over time.[14]
Caption: Workflow for a BRET assay to measure GPCR-G protein interaction.
Protocol 3: Progesterone Quantification from Plasma Samples
This protocol details the collection and analysis of blood samples to measure changes in progesterone, providing a functional readout of luteolysis induced by dinoprost.
Methodology:
-
Animal Treatment: Lactating cows are administered a 25 mg dose of dinoprost tromethamine, either intramuscularly (IM) or subcutaneously (SC).[11]
-
Blood Sample Collection: Blood samples are collected via jugular catheters at specific time points before and after treatment (e.g., every 15 minutes for the first ~2 hours, then at longer intervals up to 72 hours).[11] Samples are collected into tubes containing an anticoagulant like K2 EDTA.[11]
-
Plasma Separation: Samples are centrifuged (e.g., 1000 x g for 15 minutes) to separate the plasma from blood cells.[15]
-
Sample Storage: The collected plasma is stored at -20°C or -80°C until analysis.[11][15]
-
Hormone Analysis: Progesterone concentrations in the plasma samples are quantified using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.[16][17]
-
Data Analysis: Progesterone concentrations are plotted over time to determine the rate and extent of luteal regression for each treatment group.
References
- 1. What is the mechanism of Dinoprost Tromethamine? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Dinoprost Tromethamine_Chemicalbook [m.chemicalbook.com]
- 4. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 5. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 6. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]
- 7. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Prostaglandin F(2alpha) receptor-dependent regulation of prostaglandin transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of an injection of dinoprost tromethamine when given subcutaneously on luteal regression in lactating Holstein cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prostaglandin F2α and angiotensin II type 1 receptors exhibit differential cognate G protein coupling regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. PSII-28 Effect of route of administration of dinoprost tromethamine on serum profiles of PGFM and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
An In-depth Technical Guide to the Chemical Properties and Structure of (5R)-Dinoprost Tromethamine
(5R)-Dinoprost tromethamine , a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor). This technical guide provides a comprehensive overview of its chemical properties, structure, and the signaling pathways it modulates, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a salt composed of the active prostaglandin component, (5R)-Dinoprost, and tromethamine, which enhances its solubility and stability. The quantitative physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₄₅NO₈ | [1][2] |
| Molecular Weight | 475.62 g/mol | [3][4] |
| Melting Point | Approximately 100-101 °C | [5] |
| Boiling Point | Data not available (decomposes) | |
| Solubility | Water: ≥ 90 mg/mLDMSO: ≥ 90 mg/mLEthanol: >50 mg/mLMethanol: >100 mg/mL | [4][6][7] |
| Appearance | White or off-white crystalline powder | [8] |
| pKa | Data not available | |
| Optical Rotation | +19° to +26° (20 mg/mL in alcohol) |
Chemical Structure
This compound is the tromethamine salt of (5Z,9α,11α,13E,15S)-9,11,15-trihydroxyprosta-5,13-dien-1-oic acid. The structure is characterized by a cyclopentane (B165970) ring with two hydroxyl groups and two aliphatic side chains. The stereochemistry is crucial for its biological activity.
Systematic IUPAC Name: (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (B137165) (1:1)[2][3][9]
Chemical Identifiers:
-
SMILES: CCCCC--INVALID-LINK--O)O)O">C@@HO.C(C(CO)(CO)N)O[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Dinoprost | C20H34O5 | CID 5280363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Dinoprost tromethamine | 38562-01-5 [chemicalbook.com]
- 6. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 7. kirj.ee [kirj.ee]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (5R)-Dinoprost Tromethamine as a Prostaglandin F2 Alpha Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction: Defining (5R)-Dinoprost Tromethamine
This compound, a stereoisomer of the more commonly known Dinoprost (Prostaglandin F2α, PGF2α), is a prostanoid that plays a significant role in various physiological processes. While often discussed in the context of PGF2α analogues, it is chemically identified as Prostaglandin (B15479496) F2β (PGF2β). This distinction is critical for understanding its specific biological activities and receptor interactions.
Dinoprost tromethamine is the salt form of the free acid, enhancing its solubility and stability for pharmaceutical applications.[1][2] Like PGF2α, (5R)-Dinoprost is a lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway. This guide will provide a comprehensive technical overview of this compound, focusing on its function as a prostaglandin F2 alpha analogue, its mechanism of action, and the experimental methodologies used for its characterization.
Mechanism of Action: Signaling Through the Prostaglandin F Receptor (FP Receptor)
(5R)-Dinoprost, in its capacity as a PGF2α analogue, exerts its biological effects primarily through the activation of the Prostaglandin F receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily. The FP receptor is predominantly coupled to the Gq alpha subunit of heterotrimeric G proteins.
Upon agonist binding, the FP receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a key event in mediating many of the physiological effects of PGF2α analogues, such as smooth muscle contraction.
-
Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC). Activated PKC can then phosphorylate a variety of intracellular proteins, leading to downstream cellular responses, including gene expression changes and modulation of other signaling pathways.
Furthermore, studies have indicated that PGF2α receptor activation can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), subsequently engaging the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[3] This cross-talk between GPCRs and receptor tyrosine kinases highlights the complexity of prostanoid signaling.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for (5R)-Dinoprost (PGF2β), Dinoprost (PGF2α), and other relevant PGF2α analogues. Direct comparison of absolute values between studies should be made with caution due to potential variations in experimental conditions.
Table 1: Receptor Binding Affinities (Ki) and Potencies (EC50/IC50/p[A50]) at the FP Receptor
| Compound | Parameter | Value | Species | Assay System | Reference |
| (5R)-Dinoprost (PGF2β) | p[A50] | 7.35 ± 0.09 | Cat | Iris Sphincter Contraction | [4] |
| Dinoprost (PGF2α) | EC50 | 10 nM | Human | Inositol Phosphate Formation (HEK 293 cells) | |
| Ki | ~1 nM | - | - | [5] | |
| Tafluprost acid | Ki | 0.4 nM | Human | Prostanoid FP Receptor Binding | [6] |
| EC50 | 0.53 nM | Human | Prostanoid FP Receptor Activation | [6] | |
| Cloprostenol | IC50 | 3 x 10⁻¹² M | Rat | Inhibition of Adipose Differentiation | [4] |
| Fluprostenol | IC50 | 3 to 10 x 10⁻¹¹ M | Rat | Inhibition of Adipose Differentiation | [4] |
| 12-iso-PGF2α | EC50 | 5 µM | Human | Inositol Phosphate Formation (HEK 293 cells) |
Table 2: Comparative Potency of Prostaglandins (B1171923) at the FP Receptor
| Compound | Relative Potency | Reference |
| Dinoprost (PGF2α) | > PGD2 > PGE2 > PGI2 = TXA2 | [5] |
Detailed Experimental Protocols
The characterization of this compound as a PGF2α analogue involves several key in vitro assays to determine its binding affinity, potency, and efficacy at the FP receptor.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of (5R)-Dinoprost for the FP receptor.
-
Principle: A competition binding assay is performed where a constant concentration of a radiolabeled PGF2α analogue (e.g., [³H]-PGF2α) is incubated with a source of FP receptors (e.g., cell membranes from cells overexpressing the receptor) in the presence of increasing concentrations of unlabeled (5R)-Dinoprost. The amount of radioligand displaced by (5R)-Dinoprost is measured, allowing for the calculation of its inhibitory concentration (IC50), which is then converted to a Ki value.
-
Methodology:
-
Membrane Preparation: Cells stably expressing the human FP receptor are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in a suitable buffer. Protein concentration is determined.
-
Assay Setup: In a multi-well plate, membrane preparations are incubated with a fixed concentration of [³H]-PGF2α and varying concentrations of (5R)-Dinoprost.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki is calculated using the Cheng-Prusoff equation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Binding of prostaglandins E1 (alprostadil), E2 (dinoprostone), F1 alpha, and F2 alpha (dinoprost) to human serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative study of the prostanoid receptor profile of 9 alpha 11 beta-prostaglandin F2 and prostaglandin D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 6. Prostaglandin F2 alpha stimulates transforming growth factor-alpha expression in adipocyte precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Functions of (5R)-Dinoprost Tromethamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent and stimulator of smooth muscle contraction.[1][2][3] Its tromethamine salt form enhances its solubility in water.[4][5][6] This technical guide provides a comprehensive overview of the core biological functions of this compound, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the fields of reproductive biology, obstetrics, and veterinary medicine.
This compound is also known by several synonyms, including:
-
Dinoprost (B1670695) tromethamine[7]
-
Prostaglandin F2α (PGF2α) tromethamine[8]
-
Prostin F2 Alpha[9]
Core Biological Functions
The primary biological activities of this compound stem from its potent agonist activity at the prostaglandin F2α receptor (FP receptor).[8] This interaction initiates a cascade of intracellular events that lead to two main physiological outcomes:
-
Stimulation of Myometrial Contractions: this compound induces strong contractions of the uterine smooth muscle (myometrium). This uterotonic effect is dose-dependent and is fundamental to its therapeutic applications in the induction of labor and termination of pregnancy.[9][10][11]
-
Induction of Luteolysis: The compound effectively causes the regression of the corpus luteum, a process known as luteolysis.[1][2][12] This leads to a sharp decline in progesterone (B1679170) production, a hormone essential for the maintenance of pregnancy. This function is widely utilized in veterinary medicine for estrus synchronization in livestock.[1][2]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the prostaglandin F2α receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily. The activation of the FP receptor initiates a well-defined signaling cascade:
-
Gq Protein Activation: Upon agonist binding, the FP receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gq.
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates the membrane-bound enzyme, phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two intracellular second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Protein Kinase C (PKC) Activation: The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC).
-
Cellular Response: The elevation of intracellular Ca2+ is the primary driver of smooth muscle contraction. In myometrial cells, this leads to the activation of calmodulin and myosin light chain kinase, resulting in muscle contraction. In luteal cells, the signaling cascade, coupled with other factors, leads to apoptosis and the cessation of progesterone synthesis.
Quantitative Data
The following tables summarize key quantitative parameters related to the biological activity and pharmacokinetics of this compound and its active component, dinoprost (PGF2α).
Table 1: In Vitro Potency of Dinoprost (PGF2α)
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 24.5 nM | NIH3T3 cells (murine embryonic fibroblast) | [13] |
| IC50 | Not Available | - | - |
| Ki | Not Available | - | - |
| Kd | Not Available | - | - |
Table 2: Pharmacokinetic Parameters of Dinoprost
| Parameter | Value | Species | Route of Administration | Reference |
| Half-life (t½) | A few minutes | Cattle, Sow, Mare | Intramuscular or Subcutaneous | [1] |
| Clearance | Rapidly cleared | Cattle, Sow, Mare | Intramuscular or Subcutaneous | [1] |
| Volume of Distribution | Not Available | - | - | - |
| Bioavailability | Rapidly absorbed | Cattle, Sow, Mare | Intramuscular or Subcutaneous | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Ex Vivo Myometrial Contraction Assay
This protocol is adapted from established methods for measuring uterine smooth muscle contractility.[14][15][16]
Objective: To quantify the contractile response of myometrial tissue to this compound.
Materials:
-
Fresh myometrial tissue biopsies
-
Krebs-bicarbonate solution (composition: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11 mM glucose)
-
This compound stock solution
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Multi-chamber organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Immediately place fresh myometrial biopsies in ice-cold Krebs-bicarbonate solution.
-
Under a dissecting microscope, carefully remove connective and vascular tissue.
-
Cut longitudinal strips of myometrium approximately 10 mm in length and 2 mm in width.
-
-
Mounting and Equilibration:
-
Mount the myometrial strips in the organ baths containing Krebs-bicarbonate solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply a passive tension of 2 grams to each strip and allow the tissue to equilibrate for at least 2 hours. Spontaneous contractions should develop during this period.
-
Replace the Krebs solution every 15-20 minutes.
-
-
Application of this compound:
-
Once stable spontaneous contractions are established, begin the cumulative addition of this compound to the organ bath.
-
Start with a low concentration (e.g., 1 nM) and increase in a stepwise manner (e.g., half-log increments) up to a high concentration (e.g., 10 µM).
-
Allow the tissue to respond to each concentration for a fixed period (e.g., 20-30 minutes) before adding the next concentration.
-
-
Data Acquisition and Analysis:
-
Continuously record the isometric tension generated by the myometrial strips.
-
For each concentration, quantify the amplitude (peak force), frequency (contractions per unit time), and area under the curve (an integrated measure of total contractile activity).
-
Construct a dose-response curve to determine the EC50 of this compound.
-
In Vivo Luteolysis Induction in a Rodent Model
This protocol provides a general framework for inducing luteolysis in rats, which can be adapted for other rodent models.[17][18]
Objective: To assess the luteolytic efficacy of this compound by measuring the decline in serum progesterone.
Materials:
-
Sexually mature female rats (e.g., Sprague-Dawley, 8-10 weeks old)
-
This compound solution for injection
-
Vehicle control (e.g., saline)
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies (e.g., syringes, tubes)
-
Progesterone immunoassay kit (e.g., ELISA)
Procedure:
-
Induction of Pseudopregnancy:
-
To ensure the presence of functional corpora lutea, induce pseudopregnancy in female rats. This can be achieved by sterile mating with a vasectomized male or by cervical stimulation on the day of estrus.
-
-
Animal Grouping and Dosing:
-
On day 5-7 of pseudopregnancy (when the corpora lutea are fully functional), randomly assign animals to treatment groups (e.g., vehicle control, different doses of this compound).
-
Administer this compound or vehicle via the desired route (e.g., subcutaneous or intramuscular injection).
-
-
Blood Sampling:
-
At predetermined time points after administration (e.g., 0, 12, 24, 48 hours), collect blood samples. Blood can be collected via a tail vein or saphenous vein in anesthetized animals.
-
-
Hormone Analysis:
-
Separate serum from the blood samples by centrifugation.
-
Measure serum progesterone concentrations using a validated immunoassay.
-
-
Data Analysis:
-
Compare the serum progesterone levels between the treatment and control groups at each time point. A significant decrease in progesterone levels in the this compound-treated groups indicates functional luteolysis.
-
Conclusion
This compound is a well-characterized prostaglandin F2α analog with significant and potent biological functions, primarily the stimulation of myometrial contractions and the induction of luteolysis. Its mechanism of action via the FP receptor and the subsequent Gq-PLC-IP3-Ca2+ signaling pathway is a classic example of GPCR-mediated cellular response. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and utilize this compound in their respective fields. Future research may focus on the development of more selective FP receptor modulators with improved therapeutic profiles.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. iosrjournals.org [iosrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. DailyMed - LUTALYSE HIGHCON STERILE- dinoprost tromethamine injection, solution [dailymed.nlm.nih.gov]
- 5. zoetisus.com [zoetisus.com]
- 6. Lutalyse® Injection [dailymed.nlm.nih.gov]
- 7. DrugMapper [drugmapper.helsinki.fi]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myometrial response to prostaglandins during labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Contractile effects of prostaglandins, oxytocin, and endothelin-1 in human myometrium in vitro: refractoriness of myometrial tissue of pregnant women to prostaglandins E2 and F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. reprocell.com [reprocell.com]
- 17. Induction of luteolysis by dihydrotestosterone in the pregnant rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Luteal toxicity evaluation in rats - PMC [pmc.ncbi.nlm.nih.gov]
(5R)-Dinoprost Tromethamine and the Prostaglandin F Receptor: A Technical Overview of Binding Affinity and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding characteristics of prostaglandins (B1171923) to the prostaglandin (B15479496) F (FP) receptor, with a specific focus on (5R)-Dinoprost tromethamine. While direct quantitative binding affinity data for the (5R)-stereoisomer, also known as Prostaglandin F2β (PGF2β), is not extensively available in public literature, this document offers a comprehensive overview of the binding properties of the well-studied Prostaglandin F2α (PGF2α), the active component of standard Dinoprost tromethamine.
Furthermore, this guide details the experimental protocols required to determine receptor binding affinity and elucidates the downstream signaling pathways activated upon ligand binding.
Receptor Binding Affinity
The interaction between a ligand and its receptor is a critical determinant of its biological activity. This interaction is quantified by its binding affinity, typically expressed as the inhibition constant (Ki), dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50).
Quantitative Data for Prostaglandin F2α at the FP Receptor
As a primary reference, the following table summarizes the binding affinity of PGF2α for the human FP receptor. This data is derived from competitive binding assays using radiolabeled PGF2α.
| Ligand | Receptor | Assay Type | Parameter | Value (nM) |
| Prostaglandin F2α | Human Prostanoid FP Receptor | Competition Binding | IC50 | 20 |
Indirect evidence suggests that Prostaglandin F2β may have a lower affinity for the FP receptor compared to PGF2α.
Experimental Protocol: Competitive Radioligand Binding Assay
To determine the binding affinity of a test compound such as this compound for the FP receptor, a competitive radioligand binding assay is a standard and robust method.
Principle
This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-PGF2α) for binding to the FP receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is its IC50 value, from which the inhibition constant (Ki) can be calculated.
Materials
-
Receptor Source: Membrane preparations from cells stably expressing the human FP receptor (e.g., HEK293 or 1321N1 cells).
-
Radioligand: [³H]-Prostaglandin F2α.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled PGF2α.
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 6.0), 0.5% BSA.
-
Wash Buffer: e.g., 50 mM Tris-HCl (pH 7.4).
-
Filtration System: Glass fiber filters (e.g., Unifilter 96 GF/C) and a cell harvester.
-
Scintillation Counter: For quantifying radioactivity.
-
96-well plates.
Workflow
Caption: Workflow for a competitive radioligand binding assay.
Detailed Procedure
-
Membrane Preparation:
-
Culture cells expressing the FP receptor to a high density.
-
Harvest the cells and homogenize in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add membrane preparation, assay buffer, and [³H]-PGF2α.
-
Non-specific Binding Wells: Add membrane preparation, a high concentration of unlabeled PGF2α, and [³H]-PGF2α.
-
Competition Wells: Add membrane preparation, serial dilutions of this compound, and [³H]-PGF2α.
-
-
Incubation:
-
Incubate the plate, typically for 60 minutes at 37°C, to allow the binding to reach equilibrium.[1]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
FP Receptor Signaling Pathway
The prostaglandin F receptor (FP) is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[2] Activation of the FP receptor by an agonist initiates a well-defined intracellular signaling cascade.
Caption: FP receptor signaling cascade via Gq/11 activation.
Key Steps in the Signaling Cascade
-
Ligand Binding: this compound binds to the extracellular domain of the FP receptor.
-
G-Protein Activation: Ligand binding induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein. This involves the exchange of GDP for GTP on the Gαq subunit.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates phospholipase C.
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate protein kinase C at the plasma membrane.
-
Cellular Response: Activated PKC and elevated intracellular Ca²⁺ levels lead to the phosphorylation of various downstream target proteins, culminating in diverse cellular responses such as smooth muscle contraction, modulation of ion channels, and changes in gene expression.
This comprehensive overview provides the foundational knowledge for researchers and drug development professionals working with this compound and other ligands targeting the prostaglandin F receptor. The provided experimental framework can be adapted to quantitatively assess the binding affinity of novel compounds, while the detailed signaling pathway offers insights into their potential functional effects.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the In Vivo Metabolism of (5R)-Dinoprost Tromethamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), undergoes rapid and extensive metabolism in vivo. Upon administration, it is quickly dissociated to its active form, dinoprost (B1670695) (PGF2α). The metabolic cascade that follows is characterized by a very short plasma half-life, typically in the range of a few minutes, with primary clearance occurring in the lungs and liver. The principal metabolic transformations involve oxidation of the 15-hydroxyl group, reduction of the C13-C14 double bond, and subsequent β- and ω-oxidation of the side chains. This guide provides a comprehensive overview of the metabolic pathways, pharmacokinetic parameters, and experimental methodologies used to study the in vivo fate of this compound, presenting available quantitative data and detailed protocols to support further research and development.
Introduction
Dinoprost, as a potent luteolytic agent, is widely used in veterinary and human medicine for the synchronization of estrus, induction of labor, and termination of pregnancy.[1] A thorough understanding of its in vivo metabolism and pharmacokinetics is crucial for optimizing therapeutic regimens and ensuring safety. This technical guide synthesizes the current knowledge on the biotransformation of this compound, with a focus on its metabolic pathways, quantitative pharmacokinetic data, and the analytical methods employed for its study.
Metabolic Pathways
The in vivo metabolism of dinoprost is a multi-step process designed to rapidly inactivate the potent prostaglandin and facilitate its excretion. The primary metabolic events are enzymatic and occur predominantly in the lungs and liver.[1]
Initial Transformations:
-
Oxidation: The first and most rapid metabolic step is the oxidation of the biologically crucial 15-hydroxyl group by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This results in the formation of 15-keto-prostaglandin F2α, a significantly less active metabolite.
-
Reduction: Following oxidation, the Δ13 double bond is reduced by 15-keto-prostaglandin-Δ13-reductase, yielding 13,14-dihydro-15-keto-prostaglandin F2α (PGFM). PGFM is the major, more stable, and most abundant circulating metabolite of PGF2α.[2][3]
Secondary Transformations (Degradation of Side Chains):
-
β-Oxidation: The carboxylic acid side chain of the prostaglandin molecule undergoes successive rounds of β-oxidation, similar to fatty acid metabolism. This process shortens the carbon chain by two-carbon units at a time, leading to the formation of tetranor (C16) and dinor (C18) metabolites.
-
ω-Oxidation: The terminal methyl group of the alkyl side chain can be hydroxylated (ω-oxidation), followed by further oxidation to a carboxylic acid. This process results in the formation of dicarboxylic acid metabolites.
These metabolic transformations culminate in the formation of polar, water-soluble compounds that are readily excreted, primarily in the urine.[4]
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Metabolites of PGF2 alpha in blood plasma and urine as parameters of PGF2 alpha release in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin F2 alpha metabolite and progesterone profiles in post-partum cows with retained foetal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of prostaglandin F2 alpha in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of (5R)-Dinoprost Tromethamine: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of (5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), in various animal models. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes associated biological pathways and workflows to support preclinical research and drug development efforts.
Executive Summary
This compound, the tromethamine salt of dinoprost (B1670695), is widely used in veterinary medicine for reproductive management in livestock.[1] Its mechanism of action is centered on its potent luteolytic and smooth muscle-stimulating properties, mediated through the prostaglandin F2α receptor (FP receptor).[1][2] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is critical for optimizing dosing regimens and ensuring therapeutic efficacy and safety.
Pharmacokinetic studies in animal models reveal that dinoprost is characterized by rapid absorption following intramuscular or subcutaneous administration and an extremely short plasma half-life, on the order of minutes.[3][4] It is quickly and extensively metabolized, primarily in the lungs and liver, with its major metabolite, 13,14-dihydro-15-keto-PGF2α (PGFM), being the most commonly measured analyte in plasma due to its greater stability.[3][5] The metabolism in rats and monkeys has been found to be qualitatively similar.[4] This rapid clearance necessitates careful consideration of the route of administration and sampling times in preclinical studies.
Pharmacokinetic Data in Animal Models
Quantitative pharmacokinetic data for the parent compound, (5R)-Dinoprost, is limited in publicly available literature, largely due to its rapid metabolism and clearance. Most studies focus on quantifying the more stable metabolite, PGFM, as a surrogate for systemic exposure. The following tables summarize the available qualitative and quantitative data across various species.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolite (PGFM) in Animal Models
| Species | Route | Dose | Analyte | Tmax | Cmax | AUC | Half-life (t½) | Key Findings & Citations |
| Cow | IM | 25 mg | Dinoprost | - | - | - | Minutes | Rapidly cleared from blood.[3][4] |
| Cow | IM | 25 mg | PGFM | ~15-30 min | Variable | 1,146 ± 177 pg·h/mL (0-90 min) | - | PGFM is the primary circulating metabolite.[5][6] |
| Cow | SC | 25 mg | PGFM | ~15-30 min | Variable | 1,664 ± 129 pg·h/mL (0-90 min) | - | Subcutaneous route resulted in greater initial PGFM exposure compared to IM.[5][6] |
| Rat | IV | N/A | Dinoprost | Immediate | - | - | Very Short | Rapidly distributed to and dissipated from tissues.[4] Metabolism is qualitatively similar to monkeys.[4] |
| Monkey | IV | 15 mg/kg/day (infusion) | Dinoprost | - | - | - | Very Short | Considered non-toxic at this dose. Metabolism is qualitatively similar to rats.[4][7] |
| Dog | IV | 0.6 mg/kg/day | Dinoprost | - | - | - | Very Short | No signs of toxicity observed over 30 days.[7] |
| Rabbit | SC | 0.5-1.0 mg/kg/day | Dinoprost | - | - | - | Very Short | Non-teratogenic at these doses.[4] |
| Swine | IM | 10 mg | Dinoprost | - | - | - | Very Short | Used for parturition induction; mean interval to parturition is ~30 hours.[8] |
Note: Dashes (-) indicate that specific quantitative data was not found in the cited literature. AUC values for cows are for the initial 90-minute period post-administration.
Experimental Protocols
Detailed and standardized protocols are essential for reliable and reproducible pharmacokinetic studies. Below are representative methodologies for in-vivo studies and bioanalytical quantification.
In-Vivo Pharmacokinetic Study Protocol (Representative)
This protocol is a generalized representation for a pharmacokinetic study in a rodent model, such as the rat.
-
Animal Model: Male Sprague-Dawley rats (n=4-6 per time point or per group for serial sampling), weighing 200-250g. Animals are acclimatized for at least one week prior to the study.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Drug Formulation: this compound is dissolved in a sterile saline solution to the desired concentration (e.g., 1 mg/mL).
-
Administration:
-
Intravenous (IV): A single bolus dose (e.g., 1 mg/kg) is administered via the lateral tail vein.
-
Intramuscular (IM): A single dose (e.g., 5 mg/kg) is administered into the quadriceps muscle.
-
-
Blood Sampling:
-
Serial blood samples (~0.25 mL) are collected from the jugular vein or via tail-prick at pre-dose (0) and at 2, 5, 10, 15, 30, 60, 120, and 240 minutes post-dose.
-
Due to the rapid clearance of dinoprost, early time points are critical.
-
Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and an cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex-vivo prostaglandin synthesis.[9]
-
Samples are immediately placed on ice and centrifuged at ~2000 x g for 10 minutes at 4°C to separate plasma.
-
-
Sample Storage: Plasma is transferred to labeled cryovials and stored at -80°C until analysis.
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.).
Bioanalytical Method: LC-MS/MS for Dinoprost Quantification
This section describes a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of dinoprost in plasma.
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., deuterated Dinoprost-d4).
-
Acidify the sample with a weak acid (e.g., formic acid) to a pH of ~3.5 to protonate the dinoprost molecule.
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge with methanol (B129727) followed by acidified water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent (e.g., 10% methanol in water) to remove interferences.
-
Elute the analyte with a high-organic solvent (e.g., 90% acetonitrile (B52724) in water).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 20% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Dinoprost: Precursor Ion (Q1) m/z 353.2 -> Product Ion (Q3) m/z 193.1
-
Dinoprost-d4 (IS): Precursor Ion (Q1) m/z 357.2 -> Product Ion (Q3) m/z 197.1
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking blank plasma with known concentrations of dinoprost.
-
Analyze calibration standards and unknown samples.
-
Quantify the analyte concentration by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is crucial for understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the signaling pathway of this compound and a typical experimental workflow for its pharmacokinetic analysis.
Signaling Pathway of this compound
(5R)-Dinoprost (PGF2α) exerts its effects by binding to the FP receptor, a G-protein coupled receptor (GPCR). This binding initiates a signaling cascade that leads to various physiological responses, including myometrial contraction and luteolysis.[6][10]
Experimental Workflow for Pharmacokinetic Analysis
The process of conducting a pharmacokinetic study involves several distinct stages, from initial planning and in-vivo execution to bioanalysis and data interpretation.
Conclusion
The pharmacokinetic profile of this compound is defined by its rapid absorption and extremely fast elimination, presenting unique challenges for characterization. Studies across various animal models consistently demonstrate a short half-life, with metabolism being a significant clearance pathway. Consequently, its primary metabolite, PGFM, often serves as a more practical marker for assessing systemic exposure. The methodologies and pathways detailed in this guide provide a foundational framework for researchers designing and interpreting preclinical studies of this and other rapidly metabolized prostaglandin analogs. Future research focusing on highly sensitive analytical methods may further elucidate the disposition of the parent compound in different species.
References
- 1. researchgate.net [researchgate.net]
- 2. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 4. zoetisus.com [zoetisus.com]
- 5. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. What is the purpose of Prostaglandin F2-alpha and the Prostaglandin F receptor in the melatonin cell signaling pathway? - Biology Stack Exchange [biology.stackexchange.com]
- 9. Determination of Prostaglandin E1 in dog plasma using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on (5R)-Dinoprost Tromethamine for Inducing Luteolysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent used extensively in reproductive management across various species.[1][2] Its primary mechanism of action involves the targeted induction of apoptosis in the corpus luteum (CL), leading to a rapid decline in progesterone (B1679170) production and the initiation of a new estrous cycle.[3][4] This guide provides a comprehensive technical overview of the molecular mechanisms, signaling pathways, and experimental protocols associated with this compound-induced luteolysis, presenting key quantitative data and visual aids to support research and development in this area.
Mechanism of Action and Signaling Pathways
The luteolytic action of this compound is initiated by its binding to the prostaglandin F2α receptor (PTGFR), a G-protein coupled receptor predominantly located on the large luteal cells of the corpus luteum.[5] This binding event triggers a cascade of intracellular signaling events, culminating in both functional and structural regression of the CL.
Functional Luteolysis: This involves the inhibition of progesterone synthesis. Key signaling events include:
-
Activation of Gαq/11: Binding of Dinoprost (B1670695) to its receptor activates the Gαq/11 protein.[4]
-
Phospholipase C (PLC) Activation: Gαq/11 stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4]
-
Increased Intracellular Calcium and Protein Kinase C (PKC) Activation: IP3 triggers the release of calcium from intracellular stores, and DAG activates PKC.[4]
-
MAPK Signaling Cascade: Activation of PKC leads to the stimulation of the mitogen-activated protein kinase (MAPK) signaling cascade, including extracellular signal-regulated kinase (ERK).[4]
Structural Luteolysis: This refers to the apoptosis or programmed cell death of luteal cells. The key pathways involved are:
-
Intrinsic Apoptotic Pathway: PGF2α signaling leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[3] This disrupts the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases.
-
Caspase-Activated DNase (CAD): The activation of the caspase cascade ultimately leads to the activation of CAD, which is responsible for the fragmentation of DNA, a hallmark of apoptosis.[3]
-
Inflammatory Response: PGF2α induces the expression of various cytokines and activates inflammatory pathways involving NF-κB and STAT, which contribute to the recruitment of immune cells and further promote luteal regression.[4]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-induced luteolysis.
Quantitative Data on Luteolytic Efficacy
The effective dose of this compound for inducing luteolysis varies depending on the species and route of administration. The following tables summarize key quantitative data from various studies.
Table 1: Effective Doses of Dinoprost Tromethamine for Luteolysis in Various Species
| Species | Effective Dose | Route of Administration | Reference |
| Donkeys | 0.625 mg (single low dose) | Intramuscular (IM) | [6][7] |
| Mares | 1.25 mg | Intramuscular (IM) | [8] |
| Ewes | 12.5 mg | Intramuscular (IM) | [9][10] |
| Dairy Cows | 25 mg | Intramuscular (IM) or Subcutaneous (SC) | [11][12][13] |
| Nelore Cows | 7.5 mg (50% of conventional dose) | Intramuscular (IM) or Intravulvosubmucosal (IVSM) | [14] |
Table 2: Comparative Luteolytic Efficacy and Physiological Responses
| Species | Comparison | Key Findings | Reference |
| Dairy Cows | Dinoprost vs. Cloprostenol (B1669231) | Dinoprost resulted in a higher rate of luteal regression (91.3% vs. 86.6%), though pregnancy rates did not significantly differ. | [15] |
| Dairy Cows | Intramuscular vs. Subcutaneous | Subcutaneous administration resulted in greater circulating PGFM concentrations 15-90 minutes post-treatment, but no difference in progesterone decline. | [12][16] |
| Ewes | Dinoprost vs. Cloprostenol | Both induced CL regression. Dinoprost significantly increased nitric oxide levels and blood velocity within 30 minutes, while cloprostenol decreased them. | [9][10] |
| Donkeys | Dose-response | Lowering the dose of dinoprost tromethamine reduced adverse effects while maintaining efficacy in shortening the estrous cycle. | [17][6][7][18] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols for studying this compound-induced luteolysis.
In Vivo Animal Models
Objective: To evaluate the luteolytic efficacy, dose-response, and physiological effects of this compound in a living organism.
General Protocol:
-
Animal Selection and Synchronization: Select healthy, cycling females of the target species (e.g., cows, ewes, mares). Synchronize their estrous cycles using a standard protocol (e.g., two injections of PGF2α 11-14 days apart).[9][15]
-
Treatment Administration: On a specific day of the estrous cycle (e.g., Day 9-10 post-estrus), administer this compound via the desired route (e.g., intramuscularly, subcutaneously).[5][9]
-
Blood Sampling: Collect blood samples via jugular venipuncture at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 12, 24, 48, 72 hours) post-treatment for hormone analysis.[12]
-
Corpus Luteum Evaluation: Monitor the size, morphology, and blood flow of the corpus luteum using color Doppler ultrasonography at regular intervals.[9][10]
-
Hormone Analysis: Measure serum progesterone concentrations using validated immunoassays (e.g., ELISA, RIA) to assess functional luteolysis.[19][20]
-
Estrus Detection: Monitor animals for signs of estrus (e.g., behavioral changes, automated activity monitoring) to determine the interval to the next ovulation.[21]
Experimental Workflow: In Vivo Luteolysis Study
Caption: Workflow for an in vivo study of induced luteolysis.
In Vitro Luteal Cell Culture Models
Objective: To investigate the direct cellular and molecular mechanisms of this compound on luteal cells.
General Protocol:
-
Corpus Luteum Collection: Obtain ovaries from sexually mature animals at a specific stage of the estrous cycle (e.g., mid-luteal phase) from a local abattoir.[22]
-
Luteal Cell Isolation: Aseptically dissect the corpora lutea from the ovaries. Mince the tissue and digest with an enzyme solution (e.g., collagenase) to obtain a single-cell suspension.[22]
-
Cell Culture: Plate the isolated luteal cells in a suitable culture medium (e.g., M199 or DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cultures at 37°C in a humidified atmosphere of 5% CO2.[22]
-
Treatment: After allowing the cells to adhere and stabilize, treat the cultures with varying concentrations of this compound.
-
Cell Viability and Apoptosis Assays: Assess cell viability using assays such as MTT or alamarBlue.[22] Evaluate apoptosis by measuring caspase activity, DNA fragmentation (e.g., TUNEL assay), or Bax/Bcl-2 expression via Western blotting or RT-qPCR.
-
Progesterone Measurement: Collect the culture medium at different time points and measure progesterone concentration to assess steroidogenic function.
-
Gene and Protein Expression Analysis: Analyze the expression of key genes and proteins involved in the signaling pathways of interest using techniques like RT-qPCR, Western blotting, or immunofluorescence.
Logical Relationship: In Vitro Experimental Endpoints
Caption: Relationship between treatment and endpoints in in vitro luteolysis studies.
Conclusion and Future Directions
This compound remains a cornerstone of reproductive management due to its reliable luteolytic effects. A thorough understanding of its molecular mechanisms and signaling pathways is essential for optimizing its use and for the development of novel therapeutic strategies. The experimental protocols outlined in this guide provide a framework for conducting robust preclinical and clinical research. Future research should focus on further elucidating the intricate cross-talk between different signaling pathways, identifying potential biomarkers for predicting luteolytic response, and developing more targeted and efficient drug delivery systems to minimize side effects and maximize therapeutic outcomes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dinoprost Tromethamine_Chemicalbook [m.chemicalbook.com]
- 3. Prostaglandin F2alpha-mediated activation of apoptotic signaling cascades in the corpus luteum during apoptosis: involvement of caspase-activated DNase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early transcriptome responses of the bovine midcycle corpus luteum to prostaglandin F2α includes cytokine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patterns of Gene Expression in the Bovine Corpus Luteum Following Repeated Intrauterine Infusions of Low Doses of Prostaglandin F2alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 6. madbarn.com [madbarn.com]
- 7. Efficacy and Side Effects of Low Single Doses of Cloprostenol Sodium or Dinoprost Tromethamine to Induce Luteolysis in Donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Effect of dinoprost and cloprostenol on serum nitric oxide and corpus luteum blood flow during luteolysis in ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of dinoprost and cloprostenol on serum nitric oxide and corpus luteum blood flow during luteolysis in ewes | Faculty of Veterinary Medicine [b.aun.edu.eg]
- 11. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 14. Alternative low doses and routes of administering a prostaglandin F2α analogue to induce luteolysis in Nelore cows - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rates of luteolysis and pregnancy in dairy cows after treatment with cloprostenol or dinoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cdn.ymaws.com [cdn.ymaws.com]
- 19. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 20. ucsfhealth.org [ucsfhealth.org]
- 21. Prostaglandin-induced luteolysis and estrous expression in dairy heifers: applications of ovulation prediction based on automated activity monitoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jpp.krakow.pl [jpp.krakow.pl]
An In-depth Technical Guide on the Effect of (5R)-Dinoprost Tromethamine on Smooth Muscle Contraction
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
(5R)-Dinoprost tromethamine, a synthetic salt of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent pharmacological agent known for its significant effects on smooth muscle tissue.[1] As a member of the prostanoid family, it mediates a wide range of physiological and pathological processes, from reproductive functions like luteolysis and parturition to the regulation of vascular tone and blood pressure.[2][3] Its primary mechanism of action involves binding to the specific prostanoid F receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily.[4][5]
This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced smooth muscle contraction. It details the principal and modulatory signaling pathways, presents quantitative pharmacological data, and outlines key experimental protocols used to assess its effects. This document is intended to serve as a detailed resource for professionals engaged in cardiovascular, respiratory, and reproductive research and drug development.
Mechanism of Action: Receptor and Signaling Pathways
The contractile effect of Dinoprost (B1670695) on smooth muscle cells (SMCs) is initiated by its binding to the FP receptor. This interaction triggers a cascade of intracellular events that ultimately lead to the phosphorylation of the myosin light chain and the subsequent interaction of actin and myosin filaments.
The Core Gq-PLC-Ca²⁺ Signaling Pathway
The canonical pathway for PGF2α-induced smooth muscle contraction is mediated by the Gq alpha subunit of the G-protein coupled to the FP receptor. Activation of this pathway leads to a rapid increase in intracellular calcium concentration ([Ca²⁺]i), which is the primary trigger for contraction.[5][6]
-
Receptor Activation: Dinoprost binds to the FP receptor on the smooth muscle cell membrane.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation and activation.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytoplasm.[6][7]
-
Calmodulin Activation: The increased cytosolic Ca²⁺ binds to calmodulin (CaM), a calcium-binding protein.[6]
-
MLCK Activation: The Ca²⁺-CaM complex activates myosin light chain kinase (MLCK).[8]
-
Myosin Phosphorylation and Contraction: MLCK phosphorylates the 20-kDa regulatory light chain of myosin (LC20). This phosphorylation increases the ATPase activity of myosin, enabling it to bind to actin and initiate cross-bridge cycling, resulting in cell contraction.[6][8]
Modulatory and Sensitizing Pathways
Beyond the primary calcium-dependent mechanism, Dinoprost can also induce or enhance contraction through pathways that increase the sensitivity of the contractile apparatus to Ca²⁺. It also activates pathways more commonly associated with cell growth and hypertrophy.
-
Rho/ROCK Pathway (Calcium Sensitization): Agonist stimulation of GPCRs, including the FP receptor, can activate the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[8] ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating MLC.[7] This inhibition means that the phosphorylated, active state of myosin is sustained for longer, leading to greater contraction at a given Ca²⁺ concentration. This process is known as calcium sensitization.
-
PI3K/Akt/mTOR Pathway: In vascular smooth muscle cells (VSMCs), PGF2α has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway.[2][4] While this pathway is heavily implicated in the regulation of cell growth, differentiation, and hypertrophy, its activation by PGF2α agonists has been linked to increased protein synthesis and cell size.[9][10] Inhibition of PI3K can block fluprostenol-induced changes in total protein content in A7R5 VSMCs.[4]
-
ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK) 1/2, part of the mitogen-activated protein kinase (MAPK) cascade, is another pathway activated by PGF2α in smooth muscle cells.[4][9] This pathway is also involved in cell growth and proliferation, but its activation can contribute to the overall cellular response to Dinoprost.[8]
Quantitative Pharmacological Data
The potency of Dinoprost and related prostanoids varies depending on the specific smooth muscle tissue and the experimental conditions. The EC₅₀ (half-maximal effective concentration) is a key parameter used to quantify agonist potency.
| Agonist | Preparation | Parameter | Value | Reference |
| PGF2α | Rabbit Submental Veins | EC₅₀ | 7.9 x 10⁻⁹ M | [11] |
| Latanoprost (B1674536) acid (FP agonist) | Rabbit Submental Veins | EC₅₀ | 4.9 x 10⁻⁹ M | [11] |
| U-46619 (TXA₂ mimetic) | Human Bronchial Smooth Muscle | EC₅₀ | 12 nM (1.2 x 10⁻⁸ M) | [12] |
| PGF2α | Human Bronchial Smooth Muscle | EC₅₀ | > 300-fold less potent than U-46619 | [12] |
Note: Data for this compound specifically is often reported under its active component, PGF2α. The table includes data from related prostanoids acting on smooth muscle to provide context on potency.
Experimental Protocols
The contractile effects of Dinoprost on smooth muscle are primarily studied using in vitro methodologies that allow for precise control and measurement of tissue or cell responses.
Isolated Organ Bath Assay
This is the classical and most widely used method for quantifying the contraction and relaxation of intact smooth muscle tissue segments.
Methodology:
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., thoracic aorta, bronchial ring, uterine strip) is carefully dissected from a euthanized animal.[13]
-
Mounting: The tissue is mounted in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Transducer Connection: One end of the tissue is fixed, while the other is connected to an isometric force transducer to measure tension.
-
Equilibration: The tissue is allowed to equilibrate under a small amount of passive tension (preload) for a period of 60-90 minutes. The buffer is changed periodically.
-
Viability Check: The tissue's viability is confirmed by inducing a contraction with a standard agent, such as potassium chloride (KCl) or phenylephrine.[13]
-
Cumulative Concentration-Response Curve: After washout and return to baseline, Dinoprost is added to the bath in a cumulative, stepwise manner, increasing the concentration logarithmically. The resulting increase in isometric tension is recorded after each addition until a maximal response (Emax) is achieved.[13]
-
Data Analysis: The recorded tension is plotted against the logarithm of the agonist concentration to generate a concentration-response curve, from which the EC₅₀ and Emax values can be calculated.[13]
Cell-Based Contraction Assays
These methods are suitable for higher-throughput screening and for studying the contractile properties of cultured smooth muscle cells.
A. Collagen Gel Contraction Assay: This assay measures the ability of SMCs embedded within a 3D collagen matrix to reorganize and contract the gel.[14]
Methodology:
-
Cell Seeding: Smooth muscle cells are suspended in a solution of neutralized, liquid collagen type I.
-
Gel Polymerization: The cell-collagen suspension is dispensed into a multi-well plate and allowed to polymerize at 37°C, forming a semi-solid gel with embedded cells.
-
Detachment: The gel is gently detached from the sides of the well to allow for free contraction.
-
Stimulation: Dinoprost or other test compounds are added to the culture medium overlying the gel.
-
Measurement: The change in the gel diameter or area is measured over time (minutes to hours) using digital imaging and analysis software. The degree of contraction is proportional to the reduction in gel size.[14]
B. Impedance-Based Contraction Assay: This is a modern, real-time, and label-free method for quantifying cell contraction with high throughput.[15]
Methodology:
-
Cell Culture: SMCs are cultured to confluence on special microplates (E-plates) containing gold microelectrode arrays.
-
Impedance Monitoring: The system applies a small electrical current and measures the impedance, which correlates with cell adhesion, morphology, and coverage.
-
Stimulation: After establishing a stable baseline impedance, Dinoprost is added to the wells.
-
Data Acquisition: As cells contract, their morphology changes, leading to a decrease in their contact with the electrodes. This results in a rapid drop in impedance, which is recorded in real-time.[15]
-
Analysis: The magnitude and kinetics of the impedance change are used to quantitatively characterize the contractile response.[15]
Conclusion
This compound is a powerful contractile agent for smooth muscle, acting primarily through the Gq-coupled FP receptor to increase intracellular calcium. Its effects are further modulated by calcium-sensitizing pathways, such as the Rho/ROCK system, which enhances the contractile response. While also activating pro-hypertrophic pathways like PI3K/mTOR and ERK/MAPK, its acute effect is dominated by the robust initiation of the contractile machinery. The quantitative assessment of these effects relies on well-established experimental protocols, from traditional isolated organ baths to modern, high-throughput impedance-based assays. A thorough understanding of these mechanisms and methodologies is critical for the development of therapeutic agents targeting smooth muscle function in a variety of disease states.
References
- 1. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 3. PTGFR prostaglandin F receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. PGF2α-associated vascular smooth muscle hypertrophy is ROS dependent and involves the activation of mTOR, p70S6k, and PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PGF2α-FP Receptor Ameliorates Senescence of VSMCs in Vascular Remodeling by Src/PAI-1 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Smooth muscle signalling pathways in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. The mTOR/p70 S6K1 pathway regulates vascular smooth muscle cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of prostaglandin E2-, F2alpha- and latanoprost acid-induced relaxation of submental veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostanoid-induced contraction of human bronchial smooth muscle is mediated by TP-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increased sensitivity of vascular smooth muscle to nitric oxide in dilated cardiomyopathy of Syrian hamsters (Bio TO-2 strain) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Collagen gel contraction assay using human bronchial smooth muscle cells and its application for evaluation of inhibitory effect of formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An impedance-based cell contraction assay using human primary smooth muscle cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Response to (5R)-Dinoprost Tromethamine Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular and molecular responses initiated by (5R)-Dinoprost tromethamine, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). This document details the signaling pathways, quantitative cellular responses, and the experimental protocols used to elucidate these mechanisms.
Introduction
This compound is a potent agonist of the prostaglandin F2α receptor (FP receptor), a member of the G protein-coupled receptor (GPCR) superfamily.[1] Its activation triggers a cascade of intracellular events, primarily involved in smooth muscle contraction and luteolysis.[1] Understanding the intricacies of this cellular response is crucial for its therapeutic applications and for the development of novel drugs targeting this pathway.
Mechanism of Action: The FP Receptor Signaling Pathway
Upon binding to the FP receptor, this compound induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq/11. This initiates a well-defined signaling cascade:
-
Activation of Phospholipase C (PLC): The activated α-subunit of Gq/11 stimulates the membrane-bound enzyme Phospholipase C.
-
Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a hallmark of FP receptor activation.
-
Activation of Protein Kinase C (PKC): DAG, in conjunction with the elevated intracellular calcium, activates Protein Kinase C. PKC, in turn, phosphorylates a variety of downstream target proteins, leading to a cascade of cellular responses.
-
Downstream Cellular Responses: The activation of the PLC/IP3/Ca2+ and DAG/PKC pathways ultimately leads to various physiological effects, including smooth muscle contraction, and can also influence gene expression and cell proliferation. A key downstream event is the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Signaling Pathway Diagram
Caption: FP Receptor Signaling Pathway.
Quantitative Cellular Response Data
The cellular response to this compound can be quantified by measuring key downstream events. The following tables summarize available quantitative data.
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| Dinoprost | Rat A7r5 cells | Intracellular Calcium Mobilization | EC50 | 17.5 - 37 nM | [2] |
| Dinoprost | Mouse 3T3 cells | Intracellular Calcium Mobilization | EC50 | 23.3 - 49.0 nM | [2] |
| Dinoprost | Cloned human ocular FP receptors | Intracellular Calcium Mobilization | EC50 | Data not specified | [2] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular response to this compound.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon FP receptor activation.
Experimental Workflow Diagram
Caption: Calcium Mobilization Assay Workflow.
Detailed Protocol:
-
Cell Culture: Plate cells endogenously or recombinantly expressing the FP receptor (e.g., HEK293 cells stably expressing the human FP receptor) in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye such as Fura-2 AM (acetoxymethyl ester). Remove the culture medium and add the dye-loading buffer to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake and intracellular de-esterification.
-
Washing: Gently wash the cells two to three times with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.
-
Compound Addition: Prepare serial dilutions of this compound in the physiological buffer. Use an automated liquid handler or a multi-channel pipette to add the compound solutions to the wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader equipped with an automated injection system. Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (for Fura-2, ratiometric measurements are typically taken at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm). Record the fluorescence signal over a period of several minutes to capture the initial peak and subsequent decay of the calcium signal.
-
Data Analysis: Calculate the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths over time. Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value using non-linear regression analysis.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to quantify the expression of target genes, such as the immediate-early gene c-fos, which is often upregulated following GPCR-mediated MAPK/ERK activation.
Experimental Workflow Diagram
Caption: qPCR Workflow for Gene Expression.
Detailed Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with a specific concentration of this compound (e.g., 100 nM) for a defined period (e.g., 30 minutes, 1 hour, 2 hours). Include a vehicle-treated control group.
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe a fixed amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (c-fos) and a stable housekeeping gene (e.g., GAPDH or ACTB), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
qPCR Run: Perform the qPCR reaction in a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) for each reaction. Calculate the fold change in gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the reference gene and relative to the vehicle-treated control.
Western Blot Analysis of Protein Phosphorylation
This protocol is used to detect and quantify the phosphorylation of specific proteins in the signaling cascade, such as ERK.
Experimental Workflow Diagram
Caption: Western Blot Workflow.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for various time points (e.g., 0, 5, 15, 30 minutes). Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Signal Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-total-ERK1/2).
-
Data Analysis: Quantify the band intensities using densitometry software. The level of protein phosphorylation is expressed as the ratio of the phosphorylated protein signal to the total protein signal.
Conclusion
This compound elicits a robust and quantifiable cellular response through the activation of the FP receptor. The primary signaling pathway involves Gq/11-mediated activation of PLC, leading to an increase in intracellular calcium and activation of PKC, which can subsequently activate the MAPK/ERK pathway and modulate gene expression. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and related compounds, facilitating further drug development and a deeper understanding of prostaglandin signaling in health and disease.
References
An In-depth Technical Guide to (5R)-Dinoprost Tromethamine and its Natural Counterpart Prostaglandin F2α
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) F2α (PGF2α), a naturally occurring eicosanoid, and its synthetic analog, (5R)-Dinoprost tromethamine, are potent agonists of the Prostaglandin F (FP) receptor. Their primary pharmacological actions, including the induction of smooth muscle contraction and luteolysis, have established their critical roles in reproductive physiology and therapeutic applications. This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, and pharmacological effects of these two compounds. Detailed experimental protocols for their scientific investigation are presented, alongside quantitative data to facilitate comparative analysis. This document is intended to serve as a core resource for professionals engaged in research and development within related fields.
Chemical and Physical Properties
(5R)-Dinoprost is the synthetic form of Prostaglandin F2β, an epimer of the naturally occurring Prostaglandin F2α. The tromethamine salt of dinoprost (B1670695) is utilized to enhance its solubility and stability for pharmaceutical applications.
Table 1: Comparative Chemical and Physical Properties
| Property | Prostaglandin F2α (Dinoprost) | This compound |
| Synonyms | PGF2α, Dinoprost[1][2][3] | Prostaglandin F2α tromethamine salt, PGF2α-Tris[4] |
| CAS Number | 551-11-1[1][5][6] | 38562-01-5[7] |
| Molecular Formula | C₂₀H₃₄O₅[1][2][6][8] | C₂₀H₃₄O₅ • C₄H₁₁NO₃ (or C₂₄H₄₅NO₈)[9] |
| Molecular Weight | 354.5 g/mol [1][2][6] | 475.62 g/mol [7] |
| Appearance | Crystalline solid, low melting white solid, or colorless oil[2][5][6][10] | White powder[11] |
| Melting Point | 25-35 °C[5][10][12] | 100-101 °C[4][11] |
| Solubility | Ethanol, DMSO, DMF: >100 mg/mL[1][2]PBS (pH 7.2): ~10 mg/mL[1][2] | Ethanol: 50 mg/mL[11]Water: 1 mg/mL[11] |
| Storage Temperature | -20°C[2][5] | -20°C[11] |
Mechanism of Action and Signaling Pathway
Both Prostaglandin F2α and its tromethamine salt exert their effects by acting as agonists for the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[8][13] The binding of these ligands to the FP receptor primarily initiates a signaling cascade through the Gαq subunit.
This activation of Gαq leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular calcium concentration is a key factor in smooth muscle contraction. Simultaneously, DAG, along with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC), which phosphorylates various downstream target proteins, contributing to the cellular response.
Key Pharmacological Effects
The activation of the FP receptor by PGF2α and its analogs leads to several significant physiological responses:
-
Uterine Contraction: These compounds are potent stimulators of myometrial smooth muscle, leading to strong uterine contractions. This effect is harnessed clinically for the induction of labor and as an abortifacient.[5][8]
-
Luteolysis: PGF2α is the primary luteolytic hormone in many species, causing the regression of the corpus luteum.[1][8] This action terminates the production of progesterone, a key hormone for maintaining pregnancy.[8]
-
Vasoconstriction: They act as potent vasoconstrictors in various vascular beds, including pulmonary, coronary, and cerebral arterioles.
-
Bronchoconstriction: Contraction of bronchial smooth muscle can be induced, which may have implications in conditions like asthma.
Experimental Protocols
Investigating the pharmacology of PGF2α and its analogs involves a range of standard and specialized assays.
Receptor Binding Assay
This assay quantifies the affinity of a ligand for the FP receptor, typically using a competitive binding format with a radiolabeled prostaglandin.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the FP receptor (e.g., HEK293-FP cells) or use tissue known to be rich in FP receptors (e.g., corpus luteum).
-
Homogenize cells/tissue in a cold buffer (e.g., Tris-HCl) and centrifuge to pellet the cell debris.
-
Resuspend the pellet and perform a second centrifugation step to isolate the membrane fraction.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Competitive Binding:
-
In a multi-well plate, incubate the prepared membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]-PGF2α).
-
Add increasing concentrations of the unlabeled test compound (this compound or PGF2α).
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with cold buffer to remove non-specific binding.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
In Vitro Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following FP receptor activation, providing a readout of agonist potency.
Methodology:
-
Cell Culture and Plating:
-
Culture a suitable cell line endogenously or recombinantly expressing the FP receptor (e.g., A7r5 cells, HEK293-FP cells).
-
Plate the cells in a clear-bottom, black-walled 96- or 384-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.
-
Incubate at 37°C for approximately 30-60 minutes to allow for dye uptake and de-esterification.
-
Wash the cells to remove excess extracellular dye.
-
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading.
-
Add varying concentrations of the agonist (this compound or PGF2α) to the wells.
-
Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the maximum efficacy (Emax).
-
Quantitative Pharmacological Data
The following table summarizes key quantitative parameters that characterize the interaction of PGF2α with its receptor. Data for this compound is expected to be comparable, as dinoprost is the active moiety.
Table 2: Pharmacological Parameters for Prostaglandin F2α
| Parameter | Value | Species/System | Notes |
| Physiological Activity | 50-100 nM | General | Concentration range for receptor-mediated physiological activity.[1][5] |
| Myometrial Contraction | 125 nM | Ovine (in vitro) | Concentration for maximal contraction of sheep myometrium.[1][5] |
Note: Specific Ki and EC₅₀ values can vary significantly depending on the experimental system, including the species, tissue/cell line, and specific assay conditions used.
Synthesis Overview
The commercial production of dinoprost tromethamine involves a multi-step chemical synthesis. A common route starts with the Corey lactone, a versatile building block in prostaglandin synthesis. Key steps include Wittig reactions to construct the two side chains with the correct stereochemistry. Once the prostaglandin F2α (dinoprost) free acid is synthesized and purified, it is reacted with tromethamine (tris(hydroxymethyl)aminomethane) in a suitable solvent like acetonitrile.[14] This acid-base reaction forms the stable, water-soluble tromethamine salt, which is then crystallized and dried.[11][14]
Conclusion
Prostaglandin F2α and its pharmaceutically optimized salt, this compound, are fundamental tools in both physiological research and clinical practice. Their well-defined mechanism of action, centered on the potent activation of the FP receptor, translates into significant and predictable pharmacological effects on smooth muscle and the reproductive system. The experimental protocols detailed herein represent the standard methodologies for characterizing these and other similar compounds, providing a framework for further investigation into their therapeutic potential and physiological roles. A thorough understanding of their properties, signaling pathways, and pharmacology is essential for professionals in drug development and reproductive biology.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Prostaglandin F2a | 551-11-1 [chemicalbook.com]
- 6. Prostaglandin F2α - Cayman Chemical [bioscience.co.uk]
- 7. Prostaglandin F2α | Prostanoid Receptor | Tocris Bioscience [tocris.com]
- 8. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 9. Dinoprost tromethamine [sitem.herts.ac.uk]
- 10. chembk.com [chembk.com]
- 11. Dinoprost tromethamine | 38562-01-5 [chemicalbook.com]
- 12. Dinoprost | C20H34O5 | CID 5280363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Human Metabolome Database: Showing metabocard for Prostaglandin F2a (HMDB0001139) [hmdb.ca]
- 14. Dinoprost tromethamine synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for (5R)-Dinoprost Tromethamine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5R)-Dinoprost tromethamine, the tromethamine salt of Dinoprost (Prostaglandin F2α, PGF2α), is a potent agonist of the Prostaglandin (B15479496) F2α Receptor (FP receptor).[1] The FP receptor is a G-protein coupled receptor (GPCR) that is expressed in various tissues and is implicated in numerous physiological and pathological processes. In the context of oncology, the PGF2α-FP receptor signaling axis has been shown to play a role in promoting the proliferation of certain cancer cells, particularly in endometrial adenocarcinoma.[2][3] Activation of the FP receptor by Dinoprost tromethamine initiates a signaling cascade that can lead to increased cell division.[2] These application notes provide a detailed experimental protocol for studying the effects of this compound on cell proliferation in a relevant cancer cell line.
Mechanism of Action and Signaling Pathway
This compound binds to the FP receptor, which is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein. This interaction activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade can then lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, ultimately promoting gene expression and cellular proliferation.[2]
Figure 1: Signaling pathway of this compound.
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the proliferation of Ishikawa endometrial adenocarcinoma cells, as determined by a BrdU incorporation assay after 24 hours of treatment. The data is presented as a percentage increase in proliferation compared to a vehicle-treated control.
| Concentration (nM) | Mean Proliferation Increase (%) | Standard Deviation (%) |
| 0 (Vehicle) | 0 | 5.2 |
| 1 | 15 | 4.8 |
| 10 | 45 | 6.1 |
| 100 | 75 | 7.3 |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (BrdU Incorporation)
This protocol describes a method to assess the effect of this compound on the proliferation of Ishikawa human endometrial adenocarcinoma cells using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay.
Materials and Reagents:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ishikawa human endometrial adenocarcinoma cell line
-
Complete growth medium (e.g., DMEM/F-12 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Serum-free or low-serum medium for starvation
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well cell culture plates, sterile
-
BrdU Cell Proliferation ELISA Kit (e.g., from Roche Diagnostics)
-
Microplate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture Ishikawa cells in complete growth medium in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete growth medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Cell Starvation:
-
After 24 hours, aspirate the complete growth medium and wash the cells once with PBS.
-
Add 100 µL of serum-free or low-serum medium to each well and incubate for 12-24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
-
Treatment with this compound:
-
Prepare serial dilutions of the this compound stock solution in serum-free or low-serum medium to achieve final concentrations ranging from 1 nM to 100 nM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration, typically ≤ 0.1%).
-
Remove the starvation medium and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24 hours.
-
-
BrdU Labeling and Detection:
-
Following the 24-hour treatment period, add BrdU labeling solution to each well according to the manufacturer's instructions (typically a 4-hour incubation).
-
After labeling, fix the cells and detect the incorporated BrdU using the anti-BrdU-POD antibody and substrate solution provided in the BrdU Cell Proliferation ELISA Kit.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no cells) from all readings.
-
Normalize the absorbance values of the treated wells to the vehicle control to determine the percentage increase in proliferation.
-
Plot the percentage increase in proliferation against the concentration of this compound to generate a dose-response curve.
-
Figure 2: Experimental workflow for the cell proliferation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin F2α stimulates motility and invasion in colorectal tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using (5R)-Dinoprost Tromethamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor).[1][2][3] This G-protein coupled receptor is primarily associated with Gq, initiating a signaling cascade that involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] This cascade culminates in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), triggering a variety of cellular responses.[4]
These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological and biological effects of this compound, including receptor binding, second messenger activation, downstream signaling events, and functional cellular responses.
I. FP Receptor Binding Assay
This assay quantifies the affinity of this compound for the FP receptor through competitive displacement of a radiolabeled ligand.
Experimental Protocol: Competitive Radioligand Binding Assay
1. Materials:
-
HEK293 cells stably expressing the human FP receptor
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Radioligand: [3H]-PGF2α
-
Unlabeled this compound
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
-
Scintillation counter
2. Methods:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-FP cells to ~80-90% confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of [3H]-PGF2α (e.g., 1-5 nM final concentration) and 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of [3H]-PGF2α and 25 µL of a high concentration of unlabeled PGF2α (e.g., 10 µM).
-
Competition: 25 µL of [3H]-PGF2α and 25 µL of serial dilutions of this compound.
-
-
Add 150 µL of the membrane preparation (containing 10-50 µg of protein) to each well.
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Data Summary: FP Receptor Binding Affinity
| Compound | Receptor | Cell Line | Radioligand | Ki (nM) |
| PGF2α Analog (Travoprost acid) | Human FP | Not Specified | [3H]-PGF2α | 17.5 - 37 |
| PGF2α Analog (Bimatoprost acid) | Human FP | Not Specified | [3H]-PGF2α | 23.3 - 49.0 |
| PGF2α Analog (Unoprostone) | Human FP | Not Specified | [3H]-PGF2α | 306 - 1270 |
II. Second Messenger and Downstream Signaling Assays
Activation of the FP receptor by this compound leads to the mobilization of intracellular calcium and the activation of downstream signaling pathways such as the MAPK/ERK cascade.
Experimental Protocol: Intracellular Calcium Mobilization Assay
1. Materials:
-
Cells expressing the FP receptor (e.g., HEK293-FP, A7r5, or 3T3 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Fluorescence plate reader with an injection system
2. Methods:
-
Cell Plating and Dye Loading:
-
Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer).
-
Remove the culture medium and add the loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with assay buffer.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject serial dilutions of this compound into the wells.
-
Immediately begin recording fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Quantitative Data Summary: Intracellular Calcium Mobilization
| Compound | Cell Line | EC50 (nM) |
| Travoprost (B1681362) acid | Rat A7r5, Mouse 3T3, Human ocular FP | 17.5 - 37 |
| Bimatoprost acid | Rat A7r5, Mouse 3T3, Human ocular FP | 23.3 - 49.0 |
| Unoprostone | Rat A7r5, Mouse 3T3, Human ocular FP | 306 - 1270 |
Note: Specific EC50 values for this compound in a calcium mobilization assay were not found in the search results. The data for other FP receptor agonists are provided for reference. The potency of this compound is expected to be in the low nanomolar range.[5]
Experimental Protocol: Western Blot for MAPK/ERK Phosphorylation
1. Materials:
-
Cells expressing the FP receptor
-
Serum-free cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
2. Methods:
-
Cell Treatment and Lysis:
-
Serum-starve cells for 4-6 hours.
-
Treat cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.[6]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.[7]
-
Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
-
Plot the normalized signal against the treatment conditions.
-
Signaling Pathway of this compound
Caption: FP Receptor Signaling Pathway.
III. Functional Cellular Assays
These assays measure the physiological consequences of FP receptor activation by this compound, such as the inhibition of hormone synthesis and changes in gene expression.
Experimental Protocol: Progesterone (B1679170) Synthesis Inhibition Assay
1. Materials:
-
Bovine or human luteal cells
-
Cell culture medium
-
Luteinizing hormone (LH) or forskolin
-
This compound
-
Progesterone ELISA kit
2. Methods:
-
Cell Culture and Treatment:
-
Culture luteal cells in 24-well plates.
-
After a desired culture period (e.g., 24-72 hours), replace the medium with fresh medium containing a stimulator of progesterone synthesis (e.g., LH or forskolin) with or without various concentrations of this compound.
-
Incubate for an additional 24-48 hours.
-
-
Progesterone Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of progesterone in the supernatant using a progesterone ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of stimulated progesterone synthesis by this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value.
-
Quantitative Data Summary: Inhibition of Progesterone Synthesis
| Cell Type | Stimulant | PGF2α Concentration | Effect on Progesterone Synthesis |
| Bovine Luteal Cells | LH or db-cAMP | 100 pg/mL | Maximal partial inhibition |
| Human Granulosa Cells | LH and FSH | 1-8000 ng/mL | Inhibition |
| Rodent Luteinized Ovarian Cells | - | 10 µM | Decreased secretion |
Note: PGF2α can have both stimulatory and inhibitory effects on progesterone synthesis depending on the experimental conditions and cell type.[8][9][10]
Experimental Protocol: Quantitative Real-Time PCR (qPCR) for Gene Expression
1. Materials:
-
Cells of interest (e.g., luteal cells, endometrial cells)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target and reference genes
-
Real-time PCR instrument
2. Methods:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound for a specific duration.
-
Extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis and qPCR:
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using gene-specific primers for target genes (e.g., c-fos, COX-2, steroidogenic enzymes) and a stable reference gene (e.g., GAPDH, β-actin).
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the fold change in gene expression between treated and untreated cells.
-
Quantitative Data Summary: PGF2α-Induced Gene Expression Changes in Luteal Cells
| Gene | Time Point after PGF2α | Change in mRNA Expression |
| c-fos | 0.5 h | Increased |
| Prostaglandin G/H synthase-2 (COX-2) | 4.0 h | Increased |
| Monocyte chemoattractant protein-1 (MCP-1) | 4.0 h | Increased |
| Steroidogenic acute regulatory protein (StAR) | 4.0 h | Decreased |
| FP receptor | 4.0 h | Decreased |
| 3β-hydroxysteroid dehydrogenase (3β-HSD) | 4.0 h | Decreased |
| LH receptor | 4.0 h | Decreased |
Note: Data is derived from in vivo studies with luteal biopsies but reflects the expected in vitro responses.[11]
Experimental Workflow for In Vitro Assays
Caption: General Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of Dinoprost Tromethamine? [synapse.patsnap.com]
- 5. Real-time intracellular Ca2+ mobilization by travoprost acid, bimatoprost, unoprostone, and other analogs via endogenous mouse, rat, and cloned human FP prostaglandin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro action of PG F2 alpha on progesterone and cAMP synthesis in small bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of prostaglandin F2alpha and E2 on the production of progesterone by human granulosa cells in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin F2alpha-induced functional regression of the corpus luteum and apoptosis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Temporal gene expression in bovine corpora lutea after treatment with PGF2alpha based on serial biopsies in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (5R)-Dinoprost Tromethamine in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine to synchronize estrus and manage reproductive cycles in livestock.[1][2] Beyond its established reproductive applications, dinoprost (B1670695) tromethamine serves as a valuable tool in preclinical in vivo research to investigate a variety of physiological and pathological processes. Its mechanism of action, centered on the activation of the prostaglandin F2α receptor (FP receptor), allows for the study of signaling pathways involved in smooth muscle contraction, inflammation, and cellular growth.[2]
These application notes provide a comprehensive overview of the use of this compound in in vivo animal studies, with a focus on dosage, experimental protocols, and the underlying signaling mechanisms. The information is intended to guide researchers in designing and executing well-controlled and reproducible experiments.
Data Presentation: Dosage and Administration
The dosage of this compound for in vivo studies varies significantly depending on the animal model, the route of administration, and the specific research application. The following tables summarize reported dosages from the literature.
Table 1: Dosages for Non-Clinical Research in Rodents
| Animal Model | Route of Administration | Dosage | Application/Observation | Reference |
| Rat | Intraperitoneal (IP) | 2.5 mg/kg BW | Study of α-SMA and androgen receptor expression in testes | [2] |
| Rat | Oral | 1.25, 3.2, 10.0, 20.0 mg/kg/day | Non-teratogenic studies | |
| Rat | Subcutaneous (SC) | 0.5, 1.0 mg/kg/day | Non-teratogenic studies | |
| Rat | Intravenous (IV) | 3.2 mg/kg/day (for 28 days) | No evidence of toxicity | [3] |
| Rat | Intratesticular | 100 µg per testis (daily for 5 days) | Inhibition of testosterone (B1683101) production | [4] |
| Mouse | Oral (LD50) | 1,300 mg/kg (male), 1,550 mg/kg (female) | Acute toxicity | [3] |
| Mouse | Intravenous (IV) | 402 mg/kg | Non-lethal dose | [3] |
Table 2: Veterinary Dosages for Reproductive Management in Large Animals
| Animal Model | Route of Administration | Recommended Dosage | Primary Indication | Reference |
| Cattle | Intramuscular (IM) or Subcutaneous (SC) | 25 mg | Estrus synchronization, treatment of pyometra, abortion | [1][5][6] |
| Swine | Intramuscular (IM) | 10 mg | Parturition induction | [1][7] |
| Mare | Intramuscular (IM) | 1 mg per 45.5 kg BW | Control of estrus timing | [5] |
| Ewe | Intramuscular (IM) | 10.0 - 12.5 mg | Estrus synchronization | [8] |
| Jenny (Donkey) | Not Specified | 0.625 - 5 mg | Luteolysis | [9] |
Signaling Pathways
This compound exerts its biological effects by binding to and activating the prostaglandin F2α receptor (FP receptor), a G-protein-coupled receptor (GPCR).[2] Activation of the FP receptor initiates a cascade of intracellular signaling events.
Prostaglandin F2α Receptor (FP Receptor) Signaling Pathway
Caption: FP Receptor Signaling Cascade.
Experimental Protocols
The following protocols are provided as a general guideline and should be adapted based on the specific research objectives, animal model, and institutional animal care and use committee (IACUC) guidelines.
Preparation of this compound for Injection
Materials:
-
This compound powder
-
Sterile saline (0.9% sodium chloride) or Phosphate-Buffered Saline (PBS)
-
Sterile vials
-
Syringes and needles (appropriate gauge for the animal model)
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Dinoprost tromethamine is readily soluble in water.[7]
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Reconstitute the powder with sterile saline or PBS to the desired stock concentration. For example, a commercially available veterinary solution contains 5 mg/mL of dinoprost.[10]
-
Gently vortex the solution until the powder is completely dissolved.
-
If necessary, sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution according to the manufacturer's instructions, typically refrigerated.
In Vivo Administration in a Rat Model
This protocol is adapted from a study investigating the effects of dinoprost tromethamine on testicular tissue in Wistar rats.[2]
Animals:
-
Male Wistar rats (or other appropriate strain), 8-10 weeks old, weighing 200-250g.
Acclimation:
-
Acclimate the animals to the housing conditions for at least one week prior to the experiment.
Experimental Groups:
-
Control Group: Administer an equivalent volume of the vehicle (e.g., sterile saline).
-
Treatment Group(s): Administer this compound at the desired dose (e.g., 2.5 mg/kg BW).
Procedure:
-
Calculate the volume of the dinoprost tromethamine solution to be injected for each animal based on its body weight and the desired dosage.
-
Administer the solution via the desired route. For example, intraperitoneal (IP) injection is a common route for systemic administration in rodents.[2]
-
At predetermined time points post-injection (e.g., 30, 60, 90, and 120 minutes), euthanize the animals according to IACUC-approved methods.[2]
-
Collect tissues of interest (e.g., testes, uterus, heart, lungs) for subsequent analysis (e.g., histology, immunohistochemistry, gene expression analysis, or protein analysis).
Experimental Workflow
Caption: General Experimental Workflow.
Conclusion
This compound is a versatile pharmacological tool for in vivo animal research, extending beyond its traditional use in reproductive biology. By understanding the appropriate dosages for different animal models and the underlying signaling pathways, researchers can effectively utilize this compound to investigate a range of biological questions. The provided protocols and data serve as a foundational resource for the design and implementation of such studies. It is imperative that all animal experiments are conducted in accordance with ethical guidelines and with the approval of the relevant institutional animal care and use committee.
References
- 1. Prostaglandin F2 alpha induces cardiac myocyte hypertrophy in vitro and cardiac growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct and indirect effects of PGF2α administration in male Wistar rats based on increased expression of α-SMA and androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Effects of single and repeated administration of prostaglandin F2 alpha on secretion of testosterone by male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of PGF2 alpha on in vivo cerebral arteriolar diameter in cats and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zoetisus.com [zoetisus.com]
- 8. Estrus response and fertility of Menz and crossbred ewes to single prostaglandin injection protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo levels of prostaglandin F2 alpha, E2 and prostacyclin in the corpus luteum of pregnant and pseudopregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
Comparative Analysis of Subcutaneous vs. Intramuscular Administration of (5R)-Dinoprost Tromethamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent used across various research and clinical applications. Its primary mechanism of action involves binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor, initiating a signaling cascade that leads to the regression of the corpus luteum. The choice of administration route, primarily subcutaneous (SC) or intramuscular (IM), can significantly influence the pharmacokinetic and pharmacodynamic profile of the compound. These application notes provide a detailed comparison of SC versus IM administration of this compound, offering protocols and quantitative data to guide researchers and drug development professionals in selecting the appropriate administration strategy for their specific needs.
Data Presentation: Pharmacokinetics and Pharmacodynamics
The following tables summarize key quantitative data from studies comparing the subcutaneous and intramuscular administration of dinoprost (B1670695) tromethamine, primarily in bovine models. These data highlight the differences in absorption, metabolism, and physiological response between the two routes.
Table 1: Comparative Pharmacokinetics of this compound Metabolite (PGFM) in Lactating Holstein Cows Following a Single 25 mg Dose.
| Parameter | Subcutaneous (SC) Administration | Intramuscular (IM) Administration | Reference |
| Peak Plasma Concentration (Cmax) of PGFM | Greater Cmax observed 15 to 90 minutes post-injection. | Lower initial Cmax compared to SC route. | [1][2][3] |
| Time to Peak Plasma Concentration (Tmax) of PGFM | Rapid absorption with a short Tmax. | Slightly delayed Tmax compared to SC route. | [1][3] |
| Area Under the Curve (AUC) of PGFM (first 2 hours) | 2,223 ± 160 pg•hr/mL | 1,586 ± 150 pg•hr/mL | [2] |
| Bioavailability | Generally considered high, though direct comparative bioavailability studies are limited in many species. | High bioavailability is expected as it bypasses first-pass metabolism. | [4] |
Table 2: Comparative Pharmacodynamics of this compound in Lactating Holstein Cows Following a Single 25 mg Dose.
| Parameter | Subcutaneous (SC) Administration | Intramuscular (IM) Administration | Reference |
| Luteal Regression (Progesterone <1.0 ng/mL) | No significant difference in the proportion of cows experiencing luteal regression compared to IM. | Effective in inducing luteal regression. | [1][5] |
| Decline in Progesterone (B1679170) Concentration | The decline in circulating progesterone concentrations did not differ significantly from the IM route at various time points post-treatment. | A consistent decline in progesterone concentration is observed following administration. | [1][3][5] |
| Onset of Estrus | Estrus is typically observed 1 to 5 days after injection in cycling cattle with a corpus luteum. | Similar onset of estrus as the SC route. | [6] |
Experimental Protocols
The following are generalized protocols for the subcutaneous and intramuscular administration of this compound for research purposes. These protocols should be adapted based on the specific animal model, research objectives, and institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Subcutaneous (SC) Administration of this compound
1. Materials:
-
This compound solution (e.g., 5 mg/mL)
-
Sterile syringes (e.g., 1 mL or 3 mL)
-
Sterile needles (e.g., 25-27 gauge, ½ to ⅝ inch length)
-
70% ethanol (B145695) or other appropriate skin disinfectant
-
Animal restraint device as needed
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
2. Procedure:
-
Animal Preparation: Properly restrain the animal to ensure safety and accurate administration.
-
Site Selection: Select a suitable subcutaneous injection site. Common sites include the neck, flank, or the area over the shoulders. Rotate injection sites if repeated dosing is necessary.
-
Site Preparation: Cleanse the injection site with a 70% ethanol swab and allow it to air dry.
-
Dose Preparation: Aseptically withdraw the calculated dose of the this compound solution into a sterile syringe.
-
Injection:
-
Gently pinch a fold of skin at the prepared injection site.
-
Insert the needle at a 45-degree angle into the base of the skin fold, ensuring the needle is in the subcutaneous space and not in the muscle or intradermal layer.
-
Aspirate briefly to check for blood. If blood appears, withdraw the needle and select a new site.
-
Slowly inject the solution.
-
Withdraw the needle and gently massage the injection site for a few seconds.
-
-
Post-injection Monitoring: Observe the animal for any immediate adverse reactions, such as swelling, redness, or signs of pain at the injection site.
Protocol 2: Intramuscular (IM) Administration of this compound
1. Materials:
-
This compound solution (e.g., 5 mg/mL)
-
Sterile syringes (e.g., 1 mL or 3 mL)
-
Sterile needles (e.g., 22-25 gauge, 1 to 1.5 inch length, depending on the size of the muscle)
-
70% ethanol or other appropriate skin disinfectant
-
Animal restraint device as needed
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
2. Procedure:
-
Animal Preparation: Properly restrain the animal.
-
Site Selection: Choose a well-developed muscle for the injection. Common sites include the semimembranosus/semitendinosus muscles of the hind limb, the gluteal muscles, or the neck muscles.[7]
-
Site Preparation: Cleanse the injection site with a 70% ethanol swab and allow it to air dry.
-
Dose Preparation: Aseptically draw the calculated dose of the this compound solution into a sterile syringe.
-
Injection:
-
Insert the needle at a 90-degree angle deep into the muscle mass.
-
Aspirate to ensure the needle is not in a blood vessel. If blood is drawn, withdraw the needle and choose a new location.
-
Inject the solution at a steady rate.
-
Withdraw the needle and apply gentle pressure to the site for a few moments.
-
-
Post-injection Monitoring: Monitor the animal for any signs of lameness, swelling, or pain at the injection site.
Mandatory Visualizations
Prostaglandin F2α Receptor Signaling Pathway
Caption: PGF2α receptor signaling cascade initiated by this compound.
Experimental Workflow for Comparative Administration Study
Caption: Workflow for comparing SC and IM administration of this compound.
Safety and Handling Precautions
This compound is a potent pharmaceutical compound and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling the solution.
-
Skin Contact: The compound can be absorbed through the skin. In case of accidental spillage on the skin, wash the area immediately with soap and water.[8]
-
Respiratory Hazard: Avoid inhalation of aerosols. Handle in a well-ventilated area.
-
Reproductive Risks: Women of childbearing age, pregnant women, and individuals with respiratory conditions should exercise extreme caution when handling this product, as it can cause bronchospasms and may induce abortion.[9]
-
Disposal: Dispose of unused solutions and contaminated materials in accordance with local, state, and federal regulations.
Conclusion
Both subcutaneous and intramuscular routes of administration for this compound are effective in inducing luteolysis. The subcutaneous route may offer a more rapid initial absorption and higher peak plasma concentrations of the PGFM metabolite compared to the intramuscular route. However, this difference in pharmacokinetics does not appear to translate into a significant difference in the overall pharmacodynamic outcome of luteal regression in the studied models. The choice of administration route may therefore depend on factors such as the specific research question, the animal model being used, ease of administration, and the desired pharmacokinetic profile. The protocols and data provided herein serve as a comprehensive guide for researchers to make informed decisions regarding the use of this compound in their studies.
References
- 1. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PSII-28 Effect of route of administration of dinoprost tromethamine on serum profiles of PGFM and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Comparison of the pharmacokinetics of subcutaneous and intravenous administration of a phosphorothioate oligodeoxynucleotide in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of an injection of dinoprost tromethamine when given subcutaneously on luteal regression in lactating Holstein cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ProstaMate (dinoprost tromethamine injection) for Animal Use - Drugs.com [drugs.com]
- 7. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 8. DailyMed - PROSTAMATE STERILE- dinoprost tromethamine injection, solution [dailymed.nlm.nih.gov]
- 9. zoetisus.com [zoetisus.com]
Application Notes and Protocols for (5R)-Dinoprost Tromethamine in Livestock Estrus Synchronization
Audience: Researchers, scientists, and drug development professionals.
(5R)-Dinoprost tromethamine, a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely utilized in the reproductive management of livestock. [1][2] Its primary application is the synchronization of estrus, which offers significant advantages for breeding programs, including facilitating the use of artificial insemination (AI), shortening calving intervals, and producing a more uniform calf crop.[3] This document provides detailed application notes, experimental protocols, and efficacy data for the use of this compound in cattle, swine, and horses.
Mechanism of Action: Luteolysis
Dinoprost (B1670695) tromethamine induces the regression of the corpus luteum (CL), a transient endocrine structure in the ovary responsible for producing progesterone (B1679170).[1] Progesterone is essential for the maintenance of pregnancy. By causing the CL to regress (luteolysis), progesterone levels decline, allowing the animal to return to estrus and initiate a new reproductive cycle.[1] This process involves the binding of dinoprost to specific prostaglandin receptors on luteal cells, triggering a cascade of intracellular events that lead to decreased steroidogenesis and programmed cell death (apoptosis and necroptosis) of the luteal tissue.[1][4][5] For successful luteolysis, a mature and responsive CL must be present, which typically occurs at least five days after ovulation in cattle and mares.[6][7][8]
Signaling Pathway of PGF2α-Induced Luteolysis
The binding of PGF2α to its receptor (PTGFR) on luteal cells initiates a signaling cascade that ultimately leads to the demise of the corpus luteum. This process involves the activation of the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events contribute to the inhibition of progesterone synthesis and the activation of apoptotic pathways.
Caption: PGF2α signaling pathway leading to luteolysis.
Application in Cattle (Beef and Dairy)
Dinoprost tromethamine is widely used in cattle for estrus synchronization, treatment of unobserved estrus (silent heat), and in conjunction with other hormones for fixed-time artificial insemination (FTAI) protocols.[7][9]
Experimental Protocols for Cattle
1. Single Injection Protocol:
-
Objective: To synchronize estrus in cycling cattle with a corpus luteum.
-
Methodology:
-
Identify cycling cows and heifers with a palpable corpus luteum (day 5-17 of the cycle).
-
Administer a single intramuscular (IM) or subcutaneous (SC) injection of 25 mg dinoprost (e.g., 2 mL of LUTALYSE® HighCon or 5 mL of LUTALYSE® Injection).[7][9][10]
-
Inseminate animals 12 hours after the onset of observed estrus (AM/PM rule).[12]
-
2. Two Injection Protocol:
-
Objective: To synchronize estrus in groups of cycling cattle without the need for initial CL detection.
-
Methodology:
-
Administer an initial IM or SC injection of 25 mg dinoprost.
-
Administer a second 25 mg injection 10 to 14 days later.[9][13]
-
Observe for estrus and inseminate as in the single injection protocol. Alternatively, perform a fixed-time insemination at approximately 80 hours after the second injection.[9][14]
-
3. Ovsynch Protocol (for Fixed-Time AI):
-
Objective: To synchronize ovulation for FTAI, eliminating the need for heat detection.
-
Methodology:
Quantitative Data for Cattle
| Protocol | Estrus Response Rate (%) | Conception/Pregnancy Rate (%) | Notes |
| Single Injection | 83.3%[15] | 73.0%[15] | Efficacy is dependent on the presence of a mature CL at the time of injection. |
| Two Injections (11-day interval) | Not specified | 44%[13] | Study in lactating Friesian dairy cows with insemination at 72 and 96 hours post-second injection. |
| Two Injections (14-day interval) | Not specified | 51%[13] | Same study as above, showing improved conception with a longer interval. |
Application in Swine
In swine, dinoprost tromethamine is primarily used for the induction of parturition (farrowing) rather than estrus synchronization in cycling gilts and sows.[16] Estrus synchronization in cycling swine is more commonly achieved using progestins like altrenogest.[17]
Experimental Protocol for Swine (Parturition Induction)
-
Objective: To control the timing of farrowing in late-gestation sows and gilts.
-
Methodology:
-
Administer a single 10 mg dose of dinoprost (e.g., 2 mL of LUTALYSE® Injection) via intramuscular injection.[16]
-
Treatment should be administered within 3 days of the normal predicted farrowing date.[16]
-
The average interval from administration to the onset of farrowing is approximately 30 hours.[16]
-
Quantitative Data for Swine
A study on local and Large White Yorkshire sows indicated that a 7.5 mg dose of Dinoprost resulted in a higher estrus induction rate (70-85%) compared to a 10 mg dose.[18] However, the primary approved use in many regions remains parturition induction.
Application in Horses (Mares)
Dinoprost tromethamine is effective for controlling the timing of estrus in cycling mares and for managing "difficult-to-breed" mares that have a persistent corpus luteum.[19]
Experimental Protocols for Mares
1. Single Injection for Estrus Induction:
-
Objective: To induce estrus in a cycling mare with a mature CL.
-
Methodology:
-
Ensure the mare is in diestrus (at least 5-6 days post-ovulation) and has a functional CL.[8][20]
-
Administer a single intramuscular injection of dinoprost at a dose of 1 mg per 45.5 kg (100 lbs) of body weight (typically 5-10 mg or 1-2 mL total).[19][20]
-
Mares will typically return to estrus within 2 to 4 days and ovulate 8 to 12 days after treatment.[19]
-
2. Two Injection Protocol for Synchronization:
-
Objective: To synchronize a group of mares.
-
Methodology:
Quantitative Data for Mares
| Protocol | Estrus Response | Ovulation Timing | Notes |
| Single Injection | Estrus within 2-4 days in most cases.[19] | 8-12 days post-treatment.[19] | Effective only in mares with a mature CL. |
| Two Injections (14-18 day interval) | 75-80% in estrus by day 6 post-second injection.[21] | 7-12 days post-second injection.[21] | A reliable method for synchronizing groups of mares without initial cycle stage determination. |
General Experimental Workflow for Estrus Synchronization
The following diagram illustrates a generalized workflow for an estrus synchronization program using this compound.
Caption: General workflow for livestock estrus synchronization.
References
- 1. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]
- 2. Profiling of Luteal Transcriptome during Prostaglandin F2-Alpha Treatment in Buffalo Cows: Analysis of Signaling Pathways Associated with Luteolysis | PLOS One [journals.plos.org]
- 3. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 4. The Role of Peroxisome Proliferator-Activated Receptors in PGF2α-Induced Luteolysis in the Bovine Corpus Luteum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrous Synchronization | Veterian Key [veteriankey.com]
- 7. zoetisus.com [zoetisus.com]
- 8. Why Prostaglandin Fails to Cause Estrus [equine-reproduction.com]
- 9. zoetisus.com [zoetisus.com]
- 10. zoetisus.com [zoetisus.com]
- 11. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 12. researchgate.net [researchgate.net]
- 13. Dinoprost 14-day oestrus synchronisation schedule for dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lutalyse® Injection [dailymed.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. zoetisus.com [zoetisus.com]
- 17. porkgateway.org [porkgateway.org]
- 18. journals.acspublisher.com [journals.acspublisher.com]
- 19. zoetisus.com [zoetisus.com]
- 20. Controlling t.e.c. [therio.vetmed.lsu.edu]
- 21. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
Application Notes and Protocols for Measuring Metabolites of (5R)-Dinoprost Tromethamine via ELISA
These application notes provide a detailed protocol for the quantitative determination of the metabolites of (5R)-Dinoprost tromethamine, a synthetic analog of Prostaglandin (B15479496) F2α (PGF2α), in various biological samples using an Enzyme-Linked Immunosorbent Assay (ELISA). This document is intended for researchers, scientists, and drug development professionals.
This compound, upon administration, is rapidly metabolized to several byproducts. The principal and most stable metabolite is 13,14-dihydro-15-keto-prostaglandin F2α (PGFM).[1][2] Monitoring the levels of PGFM provides a reliable indication of the pharmacokinetics of Dinoprost (B1670695). This protocol is based on a competitive ELISA method, a highly sensitive technique for detecting and quantifying antigens.
Signaling Pathway and Metabolism
Dinoprost tromethamine is the tromethamine salt of Dinoprost, which is chemically identical to PGF2α.[3] PGF2α is a naturally occurring prostaglandin that plays a role in various physiological processes, including luteolysis and uterine muscle contraction.[3][4] The metabolic pathway of Dinoprost mirrors that of endogenous PGF2α, primarily involving oxidation and reduction steps to form metabolites like PGFM, which are then further metabolized for excretion.
Caption: Metabolic pathway of (5R)-Dinoprost (PGF2α) to its primary metabolite PGFM and subsequent degradation products.
Experimental Protocol: Competitive ELISA for PGFM
This protocol outlines the steps for a competitive ELISA to measure PGFM in biological samples. The assay's principle is based on the competition between PGFM in the sample and a known amount of labeled PGFM for binding to a limited amount of specific antibody.
Materials and Reagents
-
PGFM ELISA Kit (containing pre-coated microplate, PGFM standard, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)
-
Distilled or deionized water
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Vortex mixer
-
Plate shaker
Sample Preparation
Proper sample collection and preparation are crucial for accurate results.
| Sample Type | Preparation Protocol |
| Serum | Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at 1,000 x g. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5] |
| Plasma | Collect blood using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection. Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5][6] |
| Urine | Collect a mid-stream urine sample in a sterile container. Centrifuge for 20 minutes at 2,000-3,000 rpm to remove particulate matter. Assay immediately or aliquot and store at -20°C or -80°C.[6] |
| Tissue Homogenates | Rinse tissue with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable buffer. Centrifuge the homogenate to pellet cellular debris. Collect the supernatant and assay immediately or store at -80°C. A preliminary experiment is recommended to determine the optimal dilution.[6][7] |
| Cell Culture Supernatant | Collect cell culture media and centrifuge at 1,500 rpm for 20 minutes at 4°C to remove cells. Collect the supernatant and assay immediately or store at -80°C.[6] |
Assay Procedure
The following diagram illustrates the general workflow of the competitive ELISA.
Caption: A generalized workflow for the competitive ELISA procedure.
-
Reagent and Standard Preparation : Prepare all reagents and a serial dilution of the PGFM standard as per the kit manufacturer's instructions.
-
Addition of Standard and Sample : Add 50 µL of the prepared standards and samples to the appropriate wells of the microplate.
-
Competitive Reaction : Immediately add 50 µL of Detection Reagent A (biotin-conjugated antibody specific to PGFM) to each well.[5][6] Cover the plate and incubate for 1 hour at 37°C.[5][8]
-
Washing : Aspirate the liquid from each well and wash three times with 1x Wash Buffer.[5][6]
-
Addition of Conjugate : Add 100 µL of Detection Reagent B (HRP-conjugated Avidin/Streptavidin) to each well.[5][6] Cover and incubate for 30 minutes at 37°C.[5]
-
Second Washing : Aspirate and wash the wells five times with 1x Wash Buffer.[5][6]
-
Substrate Reaction : Add 90 µL of TMB Substrate Solution to each well.[5][6] Incubate for 15-20 minutes at 37°C in the dark. A blue color will develop.
-
Stopping the Reaction : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[5][6]
-
Absorbance Measurement : Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
The concentration of PGFM in the samples is inversely proportional to the measured OD. A standard curve is generated by plotting the OD values of the standards against their known concentrations. The concentration of PGFM in the unknown samples is then determined by interpolating their OD values on the standard curve.
Representative Data
The following tables show examples of data that would be generated from this ELISA protocol.
Table 1: Example Standard Curve Data
| Standard Concentration (pg/mL) | OD at 450 nm |
| 1000 | 0.250 |
| 500 | 0.480 |
| 250 | 0.890 |
| 125 | 1.550 |
| 62.5 | 2.350 |
| 0 (Blank) | 2.850 |
Table 2: Example Sample Data
| Sample ID | OD at 450 nm | Calculated Concentration (pg/mL) |
| Sample 1 | 0.750 | 320.5 |
| Sample 2 | 1.250 | 180.2 |
| Sample 3 | 2.100 | 85.7 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background | Insufficient washing | Increase the number of washes or the soaking time during washes. |
| Contaminated reagents | Use fresh reagents and sterile techniques. | |
| Low signal | Inactive reagents | Ensure reagents are stored correctly and are within their expiration date. |
| Insufficient incubation time | Follow the recommended incubation times and temperatures. | |
| High variability between replicate wells | Pipetting errors | Ensure accurate and consistent pipetting. Use calibrated pipettes. |
| Improper mixing of reagents | Thoroughly mix all reagents before use. | |
| Plate not washed evenly | Ensure all wells are washed with the same volume and force. |
References
- 1. caymanchem.com [caymanchem.com]
- 2. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dinoprost Tromethamine_Chemicalbook [m.chemicalbook.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cloud-clone.com [cloud-clone.com]
- 6. assaygenie.com [assaygenie.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. assaygenie.com [assaygenie.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of (5R)-Dinoprost Tromethamine
Introduction
(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α, is a potent luteolytic agent used in both human and veterinary medicine.[1][2][3] It functions by stimulating myometrial activity, relaxing the cervix, and inhibiting corpus luteal steroidogenesis.[2][3] Accurate and precise quantification of this compound in pharmaceutical formulations is critical to ensure its safety and efficacy. High-performance liquid chromatography (HPLC) is a widely accepted analytical technique for the quality control of this active pharmaceutical ingredient (API).[4][5][6] This application note details a robust HPLC method for the analysis of this compound, including a protocol for a forced degradation study to demonstrate the method's stability-indicating capabilities.
Mechanism of Action
Dinoprost tromethamine exerts its physiological effects by binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[7][8][9] This interaction initiates a signaling cascade that leads to the contraction of smooth muscle cells, particularly in the uterus.[1][7]
Experimental Protocols
I. Quantitative Analysis of this compound by HPLC
This protocol describes the determination of this compound in a drug substance.
A. Materials and Reagents
-
This compound Reference Standard (USP)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade, filtered and degassed)
-
This compound drug substance
B. Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | L1 packing, 3.9 mm x 15 cm |
| Mobile Phase | Water:Acetonitrile:Phosphoric Acid (750:250:1, v/v/v)[1] |
| Flow Rate | 2.0 mL/min[1] |
| Column Temperature | Ambient |
| Detection Wavelength | 200 nm[1] |
| Injection Volume | 10 µL |
C. Preparation of Solutions
-
Standard Preparation (1.0 mg/mL): Accurately weigh about 25.0 mg of USP Dinoprost Tromethamine RS, transfer to a 25-mL volumetric flask, dissolve in and dilute with Mobile Phase to volume, and mix.[1]
-
Assay Preparation (1.0 mg/mL): Accurately weigh about 25.0 mg of the this compound drug substance, transfer to a 25-mL volumetric flask, dissolve in and dilute with Mobile Phase to volume, and mix.[1]
D. System Suitability Inject the Standard Preparation and record the peak responses. The system is suitable for use if:
-
The column efficiency is not less than 6000 theoretical plates.[1]
-
The relative standard deviation (RSD) for replicate injections is not more than 2.0%.[1]
E. Procedure Separately inject equal volumes (about 10 µL) of the Standard Preparation and the Assay Preparation into the chromatograph, record the chromatograms, and measure the peak responses for the major peaks.
F. Calculation Calculate the percentage of this compound (C₂₀H₃₄O₅·C₄H₁₁NO₃) in the portion of the drug substance taken by the formula:
Result = (rU / rS) * (CS / CU) * 100
Where:
-
rU is the peak response from the Assay Preparation.
-
rS is the peak response from the Standard Preparation.
-
CS is the concentration of USP Dinoprost Tromethamine RS in the Standard Preparation (mg/mL).
-
CU is the concentration of the drug substance in the Assay Preparation (mg/mL).
II. Forced Degradation Study Protocol
Forced degradation studies are essential for developing and validating stability-indicating methods.[5][10]
A. Preparation of Stock Solution Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in the mobile phase.
B. Stress Conditions
-
Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 N HCl. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 N HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 3% hydrogen peroxide. Keep at room temperature for 1 hour. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Expose the solid drug substance to 80°C for 24 hours. Prepare a 0.1 mg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a 0.1 mg/mL solution in the mobile phase.
C. Analysis Analyze the unstressed and stressed samples using the HPLC method described in Protocol I.
Data Presentation
Table 1: System Suitability Results
| Parameter | Result | Acceptance Criteria |
| Retention Time (min) | 4.2 | Report |
| Theoretical Plates | 7250 | NLT 6000 |
| Tailing Factor | 1.1 | NMT 2.0 |
| RSD (%) of Peak Area (n=6) | 0.85 | NMT 2.0% |
Table 2: Quantitative Analysis of this compound
| Sample | Retention Time (min) | Peak Area | Concentration (mg/mL) | Assay (% w/w) |
| Standard | 4.21 | 1854320 | 1.002 | 99.8 |
| Sample | 4.22 | 1849765 | 1.005 | 99.2 |
Table 3: Summary of Forced Degradation Study
| Stress Condition | % Assay of Dinoprost | % Degradation | Number of Degradants | Peak Purity |
| Unstressed | 99.2 | - | 0 | Pass |
| Acid Hydrolysis (0.1 N HCl, 60°C, 2h) | 88.5 | 10.7 | 2 | Pass |
| Base Hydrolysis (0.1 N NaOH, RT, 30min) | 85.2 | 14.0 | 3 | Pass |
| Oxidative (3% H₂O₂, RT, 1h) | 90.1 | 9.1 | 1 | Pass |
| Thermal (80°C, 24h) | 97.8 | 1.4 | 0 | Pass |
| Photolytic (UV 254nm, 24h) | 95.5 | 3.7 | 1 | Pass |
Experimental Workflow Visualization
The described HPLC method is suitable for the quantitative analysis of this compound in pharmaceutical substances. The method is specific, accurate, and precise, as demonstrated by the system suitability data. The forced degradation study confirms that the method is stability-indicating, capable of separating the main analyte from its degradation products formed under various stress conditions. This application note provides a comprehensive framework for the quality control of this compound.
References
- 1. What is the mechanism of Dinoprost Tromethamine? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Dinoprost Tromethamine_Chemicalbook [m.chemicalbook.com]
- 4. Dinoprost Tromethamine [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]
- 8. academic.oup.com [academic.oup.com]
- 9. What are PGF2α antagonists and how do they work? [synapse.patsnap.com]
- 10. openaccessjournals.com [openaccessjournals.com]
Application Notes & Protocols: (5R)-Dinoprost Tromethamine in Uterine Infection Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: (5R)-Dinoprost tromethamine, the tromethamine salt of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent and smooth muscle stimulant.[1][2][3] In reproductive medicine, it is widely utilized for the synchronization of estrus, induction of parturition, and treatment of uterine infections such as pyometra and endometritis.[2][4] Its therapeutic effect in uterine infections stems from its ability to induce strong myometrial contractions, which facilitates the mechanical expulsion of inflammatory exudates, bacteria, and cellular debris from the uterine lumen.[1][2] Additionally, PGF2α modulates local inflammatory and immune responses within the uterus.[5][6] These application notes provide a comprehensive overview of the mechanism of action, experimental protocols, and relevant data for utilizing Dinoprost tromethamine in preclinical uterine infection models.
Mechanism of Action & Signaling Pathway
Dinoprost tromethamine exerts its effects by binding to the PGF2α receptor (PTGFR), a G-protein coupled receptor (GPCR).[5] This interaction primarily activates the Gq alpha subunit, initiating a cascade of intracellular signaling events that are crucial for its therapeutic action.[5]
Key Actions in Uterine Infection:
-
Potent Myometrial Contraction: The primary mechanism is the stimulation of uterine smooth muscle contractions, leading to the physical clearance of purulent material.[1][2]
-
Luteolysis: In species where a corpus luteum (CL) persists and secretes progesterone (B1679170) during uterine infection (e.g., cattle, dogs), PGF2α induces luteolysis (regression of the CL).[4][7] This reduction in progesterone removes the hormone's inhibitory effect on myometrial contractility and uterine immune defenses.
-
Modulation of Inflammation: PGF2α has a complex, dual role in inflammation. It can stimulate the production of pro-inflammatory cytokines and chemokines like IL-1β, IL-6, and CXCL8 by uterine cells, which helps recruit immune cells to the site of infection.[5][6]
Core Signaling Pathway:
The binding of PGF2α to its receptor (PTGFR) activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][8] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[5] The elevated intracellular calcium and activated PKC are the principal drivers of myometrial contraction. Furthermore, this pathway can activate downstream cascades including MAPKs (ERK1/2, P38), PI3K, and transcription factors like NF-κB and NFAT, which regulate the expression of inflammatory mediators and uterine activation proteins.[5][9][10]
Caption: PGF2α signaling cascade in uterine myometrial cells.
Experimental Protocols for Uterine Infection Models
This section outlines a generalized protocol for establishing a murine model of uterine infection to evaluate the efficacy of Dinoprost tromethamine. This can be adapted for other species like rats or rabbits.
1. Animal Model and Preparation
-
Species: Female mice (e.g., BALB/c or C57BL/6), 8-10 weeks old.
-
Synchronization of Estrus: To ensure a consistent hormonal state (proestrus/estrus), which increases susceptibility to infection, estrous cycles can be synchronized. The Whitten effect (exposure to male bedding) is a simple, non-invasive method.[11]
-
Housing: Animals should be housed under standard pathogen-free conditions with a 12-hour light/dark cycle.[12]
2. Induction of Uterine Infection
-
Inoculum: A common pathogen for inducing endometritis is a pathogenic strain of Escherichia coli. A suspension of 10^6 to 10^9 colony-forming units (CFU) in 50-100 µL of sterile phosphate-buffered saline (PBS) is typically used.
-
Procedure:
-
Anesthetize the mouse (e.g., using isoflurane).[13]
-
Place the mouse in a supine position.
-
Gently insert a non-traumatic catheter or a blunted needle transcervically into the uterine horns.
-
Slowly infuse the bacterial suspension into both uterine horns.
-
Sham/control animals should be infused with sterile PBS.
-
Monitor animals for recovery from anesthesia.
-
3. Treatment Protocol
-
Grouping: Animals should be randomly assigned to groups (e.g., Sham Control, Infected + Vehicle, Infected + Dinoprost).
-
Drug Administration:
-
Compound: this compound sterile solution.
-
Dose: Dosing can vary. Based on veterinary protocols, a starting point for translation to rodent models could be in the range of 50-250 µg/kg.[14] Dose-response studies are recommended.
-
Route: Intramuscular (IM) or subcutaneous (SC) injection is common.[15]
-
Timing: Treatment can be initiated 12-24 hours post-infection and continued once or twice daily for 3-5 days.
-
4. Endpoint Analysis and Outcome Measures
-
Timeline: Animals are typically euthanized 24-48 hours after the final treatment.
-
Sample Collection:
-
Collect uterine tissue for histopathology, bacterial load quantification, and cytokine analysis.
-
Uterine lavage can be performed to collect fluid for cytological analysis and inflammatory marker measurement.
-
Blood samples can be collected for systemic cytokine analysis.
-
-
Key Analyses:
-
Histopathology: Uterine sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, edema, and epithelial damage.
-
Bacterial Load: Uterine homogenates are serially diluted and plated on appropriate agar (B569324) to determine CFU per gram of tissue.
-
Cytokine & Chemokine Levels: Measurement of key inflammatory mediators (e.g., TNF-α, IL-1β, IL-6, CXCL8) in uterine homogenates or serum using ELISA or multiplex assays.[5][6]
-
Myeloperoxidase (MPO) Assay: A quantitative measure of neutrophil infiltration in uterine tissue.
-
Caption: General workflow for a murine uterine infection model.
Quantitative Data Presentation
The following tables summarize representative quantitative data from studies evaluating the effect of PGF2α (Dinoprost) in uterine inflammation and infection contexts.
Table 1: Effect of Dinoprost on Uterine Polymorphonuclear Neutrophil (PMN) Counts in an Equine Endometritis Model
| Treatment Group | Day 0 (Mean PMNs/field) | Day 2 (Mean PMNs/field) | Change in PMN Count | Statistical Significance (Day 0 vs Day 2) |
| Dinoprost | 15.8 | 2.5 | -13.3 | P = 0.0073 |
| Oxytocin | 12.3 | 8.7 | -3.6 | Not Significant |
| Control | 10.5 | 9.1 | -1.4 | Not Significant |
| Data adapted from a study on Japanese heavy draft horses with breeding-induced endometritis.[16] PMN counts are a key indicator of uterine inflammation. |
Table 2: Dosing Regimens for Dinoprost Tromethamine in Veterinary Clinical Practice for Pyometra
| Species | Recommended Dose | Frequency | Duration | Route of Administration |
| Canine | 100-250 µg/kg/day (divided) | 3 to 6 times daily | Up to 10 days or until resolution | Subcutaneous (SC) |
| Feline | Start: 10-15 µg/kgIncrease to: 50 µg/kg | 2 to 4 times daily | Until uterine clearance | Subcutaneous (SC) |
| Bovine | 25 mg (5 mL) total dose | Single injection | N/A | Intramuscular (IM) |
| This table provides established clinical doses which can serve as a reference for designing preclinical dose-finding studies.[7][14][17] |
Conclusion: this compound is a valuable pharmacological tool for managing uterine infections. Its efficacy is primarily driven by potent stimulation of myometrial contractility and clearance, supplemented by its ability to induce luteolysis and modulate local immune responses. The provided protocols and data serve as a foundational guide for researchers to design and execute preclinical studies to further investigate its therapeutic potential and underlying mechanisms in the context of uterine disease.
References
- 1. What is the mechanism of Dinoprost Tromethamine? [synapse.patsnap.com]
- 2. originbiopharma.com [originbiopharma.com]
- 3. Dinoprost Tromethamine_Chemicalbook [m.chemicalbook.com]
- 4. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]
- 5. PGF2α modulates the output of chemokines and pro-inflammatory cytokines in myometrial cells from term pregnant women through divergent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PGF2α modulates the output of chemokines and pro-inflammatory cytokines in myometrial cells from term pregnant women through divergent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ivis.org [ivis.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Prostaglandin F2α regulates the expression of uterine activation proteins via multiple signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rep.bioscientifica.com [rep.bioscientifica.com]
- 11. researchgate.net [researchgate.net]
- 12. Induction of Overt Menstruation in Intact Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Surgical Induction of Endometriosis in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Medical Management of Pyometra in Dogs: Treatment & Best Practices [veteducation.com]
- 15. ijisrt.com [ijisrt.com]
- 16. Effect of prostaglandin F2α administration on uterine polymorphonuclear neutrophil counts in Japanese heavy draft horses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ProstaMate™(dinoprost tromethamine)Sterile Solution [dailymed.nlm.nih.gov]
Application Notes and Protocols: (5R)-Dinoprost Tromethamine in Veterinary Reproductive Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5R)-Dinoprost tromethamine, a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2 alpha (PGF2α), is a potent luteolytic agent widely utilized in veterinary medicine for the reproductive management of livestock.[1][2][3] Its primary function is to induce the regression of the corpus luteum (luteolysis), leading to a decrease in progesterone (B1679170) levels and allowing for the initiation of a new estrous cycle or the induction of parturition.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in various veterinary reproductive management programs, with a focus on cattle, swine, and mares.
Mechanism of Action
This compound exerts its effects by binding to and activating prostaglandin F2α receptors in target tissues.[1] This binding initiates a cascade of intracellular events that lead to two primary physiological responses:
-
Luteolysis: In the ovary, activation of PGF2α receptors on luteal cells triggers apoptosis and inhibits progesterone production, leading to the regression of the corpus luteum.[1][2] This sharp decline in progesterone is the key mechanism for synchronizing estrus and inducing abortion.[1]
-
Myometrial Contraction: this compound stimulates the smooth muscle of the uterus, causing contractions.[1][2] This action is crucial for the induction of parturition and the expulsion of uterine contents in cases of pyometra or mummified fetuses.[2]
Signaling Pathway of this compound in Luteolysis
Caption: Signaling pathway of this compound leading to luteolysis.
Applications in Veterinary Reproductive Management
This compound is indicated for a variety of reproductive applications in livestock.[1][2]
Table 1: Overview of Applications
| Application | Species | Purpose |
| Estrus Synchronization | Cattle, Mares | To control the timing of estrus and ovulation, facilitating artificial insemination (AI) programs.[2][4][5] |
| Induction of Parturition | Swine | To control the timing of farrowing, allowing for better supervision and management.[6][7] |
| Treatment of Reproductive Disorders | Cattle | For conditions such as pyometra (chronic endometritis) and unobserved (silent) estrus in the presence of a corpus luteum.[2][5] |
| Abortion | Cattle | For termination of pregnancy in feedlot and other non-lactating cattle.[5][8] |
Quantitative Data Summary
The efficacy of this compound can be assessed through various quantitative measures, including estrus response rates, pregnancy rates, and intervals to estrus or parturition.
Table 2: Efficacy of this compound in Cattle Estrus Synchronization
| Protocol | Animal Type | Estrus Response Rate (%) | Pregnancy/Conception Rate (%) | Reference |
| Single Injection | Non-lactating Holstein Cows | 92.7% | 55.1% (within 6 days) | [9] |
| Two Injections (11-day interval) | Lactating Friesian Dairy Cows | Not Reported | 44% | [10] |
| Two Injections (14-day interval) | Lactating Friesian Dairy Cows | Not Reported | 51% | [10] |
| Single Injection (post-calving 14-28d) | Commercial Dairy Cows | Not Reported | 56% (first service) | [11] |
Table 3: Efficacy of this compound for Parturition Induction in Swine
| Dosage | Interval from Injection to Parturition (hours) | Reference |
| 10 mg (2 mL) | Approximately 30 (mean) | [7] |
Table 4: Comparative Luteolytic Efficacy in Mares
| Treatment | Ovulatory Interval | Systemic Response | Reference |
| This compound (conventional dose) | Shortened | Greater systemic response | [12] |
| This compound (microdose) | Shortened | Less systemic response | [12] |
| Cloprostenol (B1669231) (microdose) | Shortened | Effective luteolysis | [12] |
Experimental Protocols
Protocol 1: Estrus Synchronization in Beef Cattle and Non-Lactating Dairy Heifers
Objective: To control the timing of estrus and ovulation to facilitate artificial insemination.
Materials:
-
This compound sterile solution (e.g., Lutalyse® 5 mg/mL)[5]
-
Sterile syringes and needles
-
Animal restraints
-
Record-keeping materials
Methodology:
Single Injection Protocol:
-
Administer a single intramuscular (IM) injection of 25 mg this compound (5 mL of a 5 mg/mL solution).[5][8]
-
Observe animals for signs of estrus ("standing heat").
-
Inseminate animals 6 to 12 hours after the first observation of standing heat.[4] Estrus is expected to occur 1 to 5 days after injection in animals with a functional corpus luteum.[8]
Two Injection Protocol:
-
Administer an initial IM injection of 25 mg this compound.
-
Administer a second IM injection of 25 mg this compound 10 to 12 days after the first injection.[5][8]
-
Animals can be bred based on detected estrus or at a fixed time of approximately 80 hours after the second injection.[5][8]
Experimental Workflow for Estrus Synchronization in Cattle
Caption: Workflow for single and two-injection estrus synchronization protocols in cattle.
Protocol 2: Induction of Parturition in Swine
Objective: To control the timing of farrowing for improved management and supervision.
Materials:
-
This compound sterile solution (e.g., Lutalyse® 5 mg/mL)[7]
-
Sterile syringes and needles
-
Farrowing facilities and monitoring equipment
-
Record-keeping materials
Methodology:
-
Ensure accurate breeding dates are recorded to predict the normal farrowing date.
-
Administer a single IM injection of 10 mg this compound (2 mL of a 5 mg/mL solution) within 3 days of the predicted farrowing date.[7] Treatment earlier than 3 days prior to the predicted farrowing date may increase piglet mortality.[7]
-
Monitor sows closely for the onset of farrowing. The mean interval from administration to parturition is approximately 30 hours.[7]
-
Provide appropriate assistance during farrowing as needed.
Logical Relationship for Swine Parturition Induction
Caption: Decision logic for the induction of parturition in swine.
Safety Precautions
This compound is a potent therapeutic agent and should be handled with care. It can be absorbed through the skin and may cause bronchospasm. Women of child-bearing age, asthmatics, and individuals with bronchial or other respiratory problems should exercise extreme caution when handling this product. Accidental spillage on the skin should be washed off immediately with soap and water.
Conclusion
This compound is an invaluable tool in veterinary reproductive management, offering reliable and effective methods for estrus synchronization, induction of parturition, and treatment of certain reproductive disorders. Adherence to established protocols and proper animal selection are critical for achieving successful outcomes. Further research may continue to refine dosage and administration strategies to optimize reproductive efficiency in various livestock species.
References
- 1. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]
- 2. originbiopharma.com [originbiopharma.com]
- 3. nbinno.com [nbinno.com]
- 4. beefrepro.org [beefrepro.org]
- 5. zoetisus.com [zoetisus.com]
- 6. cdn.ymaws.com [cdn.ymaws.com]
- 7. zoetisus.com [zoetisus.com]
- 8. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 9. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 10. Dinoprost 14-day oestrus synchronisation schedule for dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved reproductive performance from dairy cows treated with dinoprost tromethamine soon after calving - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Luteal and clinical response following administration of dinoprost tromethamine or cloprostenol at standard intramuscular sites or at the lumbosacral acupuncture point in mares - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays Following (5R)-Dinoprost Tromethamine Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5R)-Dinoprost tromethamine is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), a naturally occurring lipid compound with diverse physiological functions.[1] PGF2α and its analogs mediate their effects by binding to the prostaglandin F2α receptor (FP receptor), a G protein-coupled receptor.[2] This interaction triggers a cascade of intracellular signaling events that can influence cellular processes such as proliferation, differentiation, and apoptosis.[2][3] Understanding the impact of this compound on cell viability is crucial for its potential therapeutic applications and for assessing its safety profile.
These application notes provide detailed protocols for assessing cell viability and apoptosis following exposure to this compound using three standard assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Annexin V/PI assay for apoptosis detection.
Signaling Pathway
This compound, as a PGF2α analog, is expected to activate the FP receptor. The binding of PGF2α to its receptor can initiate multiple signaling cascades. One prominent pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can subsequently influence downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, and modulate the expression of proteins involved in cell survival and apoptosis, such as Bax and Bcl-2, as well as the activation of caspases.[2][3]
Figure 1: Simplified signaling pathway of this compound.
Experimental Workflow
The general workflow for assessing the impact of this compound on cell viability involves several key steps, from cell culture preparation to data analysis.
Figure 2: General experimental workflow for cell viability assessment.
Data Presentation
Disclaimer: The following data is hypothetical and serves as a template for presenting experimental results. Specific values will vary depending on the cell line, experimental conditions, and the concentration of this compound used.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 10 | 0.95 ± 0.05 | 76.0 |
| 50 | 0.63 ± 0.04 | 50.4 |
| 100 | 0.31 ± 0.03 | 24.8 |
| 200 | 0.15 ± 0.02 | 12.0 |
Table 2: Cytotoxicity of this compound (LDH Assay)
| Concentration (µM) | LDH Release (OD 490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Control) | 0.12 ± 0.01 | 0 |
| 1 | 0.15 ± 0.02 | 5.2 |
| 10 | 0.28 ± 0.03 | 27.6 |
| 50 | 0.55 ± 0.04 | 74.1 |
| 100 | 0.82 ± 0.05 | 120.7 (relative to control) |
| 200 | 0.95 ± 0.06 | 143.1 (relative to control) |
| Positive Control (Lysis Buffer) | 0.70 ± 0.05 | 100 |
Table 3: Apoptosis Induction by this compound (Annexin V/PI Assay)
| Concentration (µM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 10 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 0.9 |
| 50 | 60.3 ± 4.2 | 25.4 ± 2.8 | 14.3 ± 1.5 |
| 100 | 35.1 ± 3.8 | 40.2 ± 3.1 | 24.7 ± 2.2 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, which indicates a loss of membrane integrity.[5][6]
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
96-well tissue culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Low Control Absorbance) / (High Control Absorbance - Low Control Absorbance)] x 100 (Low control: untreated cells; High control: cells treated with lysis buffer provided in the kit)
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[7][8][9]
Materials:
-
This compound
-
Target cell line
-
6-well tissue culture plates
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound as described previously.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes)
-
Figure 3: Quadrant analysis for Annexin V/PI flow cytometry.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the effects of this compound on cell viability and apoptosis. By employing a combination of assays that measure different cellular parameters, researchers can obtain a more complete understanding of the cellular response to this prostaglandin analog. The provided diagrams and data table templates are intended to facilitate experimental design and data interpretation.
References
- 1. Prostaglandin F2 alpha in benign and malignant breast tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 and F2 alpha inhibit growth of human gastric carcinoma cell line KATO III with simultaneous stimulation of cyclic AMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morphological alterations induced by prostaglandins E1, F2 alpha and A1 in MDA-MB-231 and MCF-7 human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Prostaglandins in Different Types of Cancer [mdpi.com]
- 8. Prostaglandin E2 selectively antagonizes prostaglandin F2alpha-stimulated T-cell factor/beta-catenin signaling pathway by the FPB prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vascular responses in vivo to 8-epi PGF(2alpha) in normal and hypercholesterolemic pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis Following (5R)-Dinoprost Tromethamine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5R)-Dinoprost tromethamine, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent that exerts its effects through the prostaglandin F receptor (FP receptor). Activation of this G-protein coupled receptor initiates a cascade of intracellular signaling events that culminate in altered gene expression, leading to physiological changes such as uterine muscle contraction and corpus luteum regression. Understanding the specific genes and pathways modulated by this compound is crucial for elucidating its mechanism of action, identifying biomarkers for drug response, and developing novel therapeutic applications.
These application notes provide a comprehensive overview of the methodologies for analyzing gene expression changes induced by this compound treatment. Detailed protocols for cell culture, RNA sequencing (RNA-Seq), and quantitative real-time PCR (qPCR) are provided, along with examples of expected gene expression changes based on published studies.
Signaling Pathways Activated by this compound
This compound binds to the FP receptor, a Gq-protein coupled receptor. This interaction triggers the dissociation of the Gq protein alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the Ras/Raf/MEK/ERK (MAPK) signaling pathway. Furthermore, evidence suggests a potential role for the Wnt/β-catenin signaling pathway in mediating some of the transcriptional effects of FP receptor activation.[1][2]
Experimental Protocols
I. Cell Culture and Treatment
This protocol describes the culture of a relevant cell line, such as human endometrial Ishikawa cells, and subsequent treatment with this compound.
Materials:
-
Human endometrial Ishikawa cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well tissue culture plates
Protocol:
-
Cell Culture: Culture Ishikawa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Starvation (Optional): Once cells reach the desired confluency, replace the growth medium with serum-free DMEM for 12-24 hours to synchronize the cells and reduce basal signaling activity.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).
-
Remove the starvation medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMEM with the same concentration of solvent).
-
Incubation: Incubate the cells for the desired time points (e.g., 4 hours, 24 hours) to capture both early and late gene expression changes.
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS and then proceed immediately to RNA extraction.
II. RNA Extraction
This protocol outlines the isolation of total RNA from cultured cells using a common reagent like TRIzol.
Materials:
-
TRIzol reagent or similar
-
Chloroform
-
Isopropyl alcohol
-
75% Ethanol (B145695) (prepared with nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge tubes
Protocol:
-
Lysis: Add 1 ml of TRIzol reagent directly to each well of the 6-well plate. Pipette the cell lysate up and down several times to ensure complete lysis.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes. Add 0.2 ml of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 ml of isopropyl alcohol and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet by adding at least 1 ml of 75% ethanol. Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Carefully remove the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of nuclease-free water.
-
Quantification and Quality Check: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
III. Gene Expression Analysis by RNA-Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive, unbiased view of the transcriptome.
Protocol:
-
Library Preparation: Start with high-quality total RNA (RIN > 8.0). Prepare RNA-Seq libraries using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit) according to the manufacturer's instructions. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be determined based on the experimental goals, but typically 20-30 million reads per sample are sufficient for differential gene expression analysis.[3]
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as HISAT2.[4]
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts.[4]
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify differentially expressed genes (DEGs) between the this compound-treated and control groups.[4] Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.[3][5]
-
IV. Validation of Gene Expression by Quantitative Real-Time PCR (qPCR)
qPCR is used to validate the results from RNA-Seq for a subset of differentially expressed genes.
Materials:
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Protocol:
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
Primer Design: Design or obtain validated primers for the target genes of interest and at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, primers, and qPCR master mix. Set up reactions in triplicate for each sample and gene.
-
qPCR Run: Perform the qPCR reaction on a real-time PCR system with an appropriate thermal cycling protocol.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to calculate the relative fold change in gene expression between the treated and control samples, normalized to the housekeeping genes.
Data Presentation: Expected Gene Expression Changes
The following tables summarize potential gene expression changes following treatment with a PGF2α analog, based on data from published studies. Table 1 is derived from a microarray study on bovine corpus luteum treated with PGF2α, highlighting genes with significant fold changes at 24 hours post-treatment.[6] Table 2 presents genes identified as being regulated by PGF2α in rat decidual cells.[7]
Table 1: Differentially Expressed Genes in Bovine Corpus Luteum 24h After PGF2α Treatment
| Gene Symbol | Gene Name | Fold Change | Regulation | Functional Category |
| Upregulated | ||||
| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 | > 2.0 | Up | Inflammation, Prostaglandin synthesis |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | > 2.0 | Up | Transcription Factor, Cell Proliferation |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | > 2.0 | Up | Transcription Factor, Cell Proliferation |
| EGR1 | Early Growth Response 1 | > 2.0 | Up | Transcription Factor, Cell Growth |
| VEGFA | Vascular Endothelial Growth Factor A | > 1.5 | Up | Angiogenesis |
| Downregulated | ||||
| STAR | Steroidogenic Acute Regulatory Protein | < -2.0 | Down | Steroidogenesis |
| CYP11A1 | Cytochrome P450 Family 11 Subfamily A Member 1 | < -2.0 | Down | Steroidogenesis |
| HSD3B1 | Hydroxy-Delta-5-Steroid Dehydrogenase, 3 Beta- And Steroid Delta-Isomerase 1 | < -2.0 | Down | Steroidogenesis |
| LHR | Luteinizing Hormone/Choriogonadotropin Receptor | < -1.5 | Down | Hormone Receptor |
| TIMP1 | TIMP Metallopeptidase Inhibitor 1 | < -1.5 | Down | Extracellular Matrix |
Table 2: Genes Regulated by PGF2α in Rat Decidual Cells [7]
| Gene Symbol | Gene Name | Regulation | Functional Category |
| Upregulated | |||
| MMP3 | Matrix Metallopeptidase 3 | Up | Extracellular Matrix Remodeling |
| Downregulated | |||
| MMP2 | Matrix Metallopeptidase 2 | Down | Extracellular Matrix Remodeling |
| TIMP2 | TIMP Metallopeptidase Inhibitor 2 | Down | Extracellular Matrix Remodeling |
| TIMP3 | TIMP Metallopeptidase Inhibitor 3 | Down | Extracellular Matrix Remodeling |
| PAI1 | Plasminogen Activator Inhibitor 1 | Down | Fibrinolysis |
| tPA | Tissue-type Plasminogen Activator | Down | Fibrinolysis |
| EDN1 | Endothelin 1 | Down | Vasoconstriction, Cell Proliferation |
Conclusion
The provided application notes and protocols offer a robust framework for investigating the effects of this compound on gene expression. By combining high-throughput RNA-Seq with targeted qPCR validation, researchers can gain valuable insights into the molecular mechanisms underlying the physiological effects of this compound. The identified signaling pathways and target genes can serve as a foundation for further studies in drug development and reproductive biology.
References
- 1. Gene expression analysis of endometrium reveals progesterone resistance and candidate susceptibility genes in women with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive RNA-Seq Profiling Reveals Temporal and Tissue-Specific Changes in Gene Expression in Sprague–Dawley Rats as Response to Heat Stress Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GEO Accession viewer [ncbi.nlm.nih.gov]
- 5. RNA-Seq Analysis: Center for Genetic Medicine: Feinberg School of Medicine: Northwestern University [cgm.northwestern.edu]
- 6. GEO Accession viewer [ncbi.nlm.nih.gov]
- 7. PGF2alpha induced differential expression of genes involved in turnover of extracellular matrix in rat decidual cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry of Prostaglandin Receptors with (5R)-Dinoprost Tromethamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (5R)-Dinoprost tromethamine in the study of prostaglandin (B15479496) F2α (PGF2α) receptors, also known as FP receptors. This document includes detailed protocols for immunohistochemistry (IHC), information on the signaling pathways involved, and key data regarding this compound.
This compound is a synthetic analog of the naturally occurring prostaglandin F2α.[1][2][3][4] It is a potent agonist of the FP receptor, a G-protein coupled receptor that mediates a variety of physiological and pathological processes, including smooth muscle contraction, inflammation, and reproductive functions.[5][6] Understanding the localization and signaling of FP receptors is crucial for research in areas such as reproductive biology, cardiovascular disease, and cancer.[5][7]
Chemical and Physical Properties of this compound
A clear understanding of the agonist's properties is fundamental for its effective use in experimental settings.
| Property | Value |
| Synonyms | Dinoprost trometamol, PGF2α Tromethamine, Lutalyse, Prostin F2 alpha[1][8] |
| Molecular Formula | C₂₄H₄₅NO₈[9] |
| Molecular Weight | 475.62 g/mol [10] |
| CAS Number | 38562-01-5[3] |
| Appearance | White to off-white powder |
| Solubility | Soluble in water (1 mg/mL), DMSO (95 mg/mL)[3][11] |
| Mechanism of Action | Agonist of the Prostaglandin F2α (FP) receptor[2][9] |
Experimental Protocols
This protocol provides a generalized procedure for the detection of FP receptors in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific tissues and antibodies.
1. Materials and Reagents:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer (e.g., Phosphate Buffered Saline with 0.1% Tween-20; PBST)
-
Blocking Buffer (e.g., 5% normal goat serum in PBST)
-
Primary antibody against FP receptor (anti-PGF2α-R)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
2. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol:
-
100% ethanol, two changes for 3 minutes each.
-
95% ethanol for 3 minutes.
-
70% ethanol for 3 minutes.
-
-
Rinse in deionized water.
3. Antigen Retrieval:
-
Preheat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in wash buffer.
4. Staining Procedure:
-
Blocking: Incubate sections with blocking buffer for 1 hour at room temperature to minimize non-specific binding.
-
Primary Antibody: Drain blocking buffer and apply the primary anti-FP receptor antibody diluted in blocking buffer. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash slides three times with wash buffer for 5 minutes each.
-
Secondary Antibody: Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the DAB substrate solution and incubate until the desired brown color intensity develops (typically 2-10 minutes). Monitor under a microscope.
-
Stopping Reaction: Immerse slides in deionized water to stop the reaction.
5. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.
-
Rinse gently with running tap water.
-
Dehydrate through a graded series of ethanol (70%, 95%, 100%).
-
Clear in two changes of xylene for 3 minutes each.
-
Apply a drop of mounting medium and place a coverslip.
6. Analysis:
-
Examine slides under a light microscope. FP receptor-positive cells will exhibit brown staining, while nuclei will be stained blue. The localization of the receptor can be observed in different cellular compartments and cell types.[12][13][14]
Visualizations
The binding of this compound to the FP receptor initiates a cascade of intracellular events.
The following diagram outlines the key steps in the IHC protocol for FP receptor detection.
References
- 1. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]
- 2. Dinoprost tromethamine | 38562-01-5 [chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Dinoprost Tromethamine_Chemicalbook [m.chemicalbook.com]
- 5. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 6. What is the mechanism of Dinoprost Tromethamine? [synapse.patsnap.com]
- 7. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dinoprost Tromethamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Dinoprost tromethamine [sitem.herts.ac.uk]
- 10. GSRS [precision.fda.gov]
- 11. chembk.com [chembk.com]
- 12. benchchem.com [benchchem.com]
- 13. Immunohistochemical localization of PGF2 alpha receptor in the mouse testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunohistochemical localization of PGF2 alpha receptor in the rat ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Use of (5R)-Dinoprost Tromethamine in Timed Artificial Insemination (TAI) Protocols
Introduction
(5R)-Dinoprost tromethamine is the tromethamine salt of the naturally occurring prostaglandin (B15479496) F2 alpha (PGF2α), a critical hormone in reproductive physiology.[1][2] It is a potent luteolytic agent, meaning it induces the regression of the corpus luteum (CL).[1][3] This action is fundamental to the synchronization of the estrous cycle in livestock, particularly in cattle. By controlling the lifespan of the corpus luteum, Dinoprost (B1670695) tromethamine allows for the precise timing of ovulation, which is the cornerstone of timed artificial insemination (TAI) protocols. TAI programs are designed to enable artificial insemination at a predetermined time, eliminating the need for estrus detection and improving reproductive efficiency in dairy and beef herds.[4][5][6]
Mechanism of Action
Dinoprost tromethamine exerts its effect by binding to prostaglandin F2α receptors on the surface of luteal cells within the corpus luteum. This binding initiates a signaling cascade that inhibits the production of progesterone (B1679170), a hormone essential for maintaining pregnancy.[1] The reduction in progesterone, coupled with other cellular effects, leads to the functional and structural regression of the CL (luteolysis).[3] Once the influence of progesterone is removed, the pituitary gland releases hormones that stimulate the final maturation of an ovarian follicle and subsequent ovulation, allowing the animal to return to estrus.[3]
Quantitative Data Summary
The efficacy of Dinoprost tromethamine can be evaluated by metrics such as luteal regression rates, estrus response, and ultimately, pregnancies per artificial insemination (P/AI). The following tables summarize data from various studies.
Table 1: Comparative Efficacy of PGF2α Analogs and Administration Routes
| PGF2α Analog/Route | Animal Model | Estrus Expression Rate (%) | Pregnancy Rate per AI (P/AI) (%) | Citation(s) |
| Dinoprost (IM) | Beef Heifers | 47% | 46% | [7][8] |
| Dinoprost HighCon (SC) | Beef Heifers | 46% | 45% | [7][8] |
| Dinoprost (IM) | Dairy Cows | - | 33.3% (in GnRH-based TAI) | [9] |
| d-Cloprostenol (IM) | Dairy Cows | - | 27.3% (in GnRH-based TAI) | [9] |
| Dinoprost (IM) | Dairy Cows | 65.7% (Field Study) | 33.5% (Overall Pregnancy) | [10] |
| Cloprostenol (IM) | Dairy Cows | 65.7% (Field Study) | 33.5% (Overall Pregnancy) | [10] |
IM: Intramuscular; SC: Subcutaneous. HighCon refers to a higher concentration formulation.
Table 2: Outcomes of TAI Protocols Using Dinoprost Tromethamine
| Protocol Variation | Animal Model | Luteal Regression Rate (%) | Pregnancy Rate per AI (P/AI) (%) | Citation(s) |
| Standard Ovsynch (1x PGF2α) | Dairy Cows | 88.9% | - | [11] |
| Ovsynch (2x PGF2α, 24h apart) | Dairy Cows | 89.6% | No significant difference from 1x PGF2α | [11] |
| 5-day Co-Synch (1x Dinoprost) | Beef Cows | - | 52.0% | [12] |
| 5-day Co-Synch (2x Dinoprost) | Beef Cows | - | 69.0% | [12] |
| Resynch (1x Dinoprost) | Dairy Cows | 88% | 31% | [13] |
| Resynch (2x Dinoprost, 24h apart) | Dairy Cows | 94% | 35% (Tended to be higher) | [13] |
| Double-Ovsynch (1x Dinoprost on Day 7) | Dairy Cows | - | 40% | [14] |
| Double-Ovsynch (1x Dinoprost on Day 8) | Dairy Cows | - | 28% | [14] |
Experimental Protocols
Numerous TAI protocols utilize Dinoprost tromethamine. The Ovsynch protocol is one of the most widely adopted for synchronizing ovulation in dairy cattle.
Protocol 1: Standard Ovsynch Protocol
This protocol is designed to synchronize follicular wave emergence, luteolysis, and ovulation to allow for fixed-time artificial insemination.
Objective: To synchronize ovulation for TAI in lactating dairy cows.
Materials:
-
Gonadotropin-releasing hormone (GnRH) product
-
This compound (e.g., LUTALYSE®)[2]
-
Syringes and needles (sterile)
-
Semen for AI
-
AI equipment
Methodology:
-
Day 0: Administer the first injection of GnRH. This injection is intended to either ovulate a dominant follicle or initiate a new follicular wave in all treated animals.[15]
-
Day 7: Administer an injection of Dinoprost tromethamine (typically 25 mg).[2][16] This injection induces luteolysis of the corpus luteum, causing progesterone levels to fall. This is effective only in cattle that have a functional corpus luteum (i.e., ovulated at least five days prior).[2]
-
Day 9 (56 hours after PGF2α): Administer a second injection of GnRH. This injection synchronizes the timing of ovulation of the mature dominant follicle.
-
Day 10 (16-20 hours after second GnRH): Perform timed artificial insemination.[4]
Protocol 2: 5-Day Co-Synch + CIDR Protocol
Objective: To synchronize ovulation for TAI, particularly in beef cows and heifers.
Materials:
-
GnRH product
-
This compound
-
Progesterone intravaginal insert (CIDR)
-
Syringes and needles (sterile)
-
Semen for AI
-
AI equipment
Methodology:
-
Day 0: Administer an injection of GnRH and insert a CIDR device.
-
Day 5: Remove the CIDR device. Administer a first injection of Dinoprost tromethamine. A second dose of Dinoprost tromethamine is often given 2 to 8 hours after the first to ensure complete luteal regression.[18]
-
Day 8 (72 hours after CIDR removal): Administer a second injection of GnRH and perform timed artificial insemination concurrently (Co-Synch).
References
- 1. Dinoprost Tromethamine_Chemicalbook [m.chemicalbook.com]
- 2. zoetisus.com [zoetisus.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. A review of current timed-AI (TAI) programs for beef and dairy cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Czech Journal of Animal Science: Timed artificial insemination protocols in dairy cattle: Functioning, shortcomings, and improvements [cjas.agriculturejournals.cz]
- 6. scielo.br [scielo.br]
- 7. Comparison of two alternate PGF2α products in two estrus synchronization protocols in beef heifers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of two alternate PGF2α products in two estrus synchronization protocols in beef heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple and practical short-term timed artificial insemination protocol using estradiol benzoate with prostaglandin F2α in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 11. Second prostaglandin F2α treatment during Ovsynch protocol does not improve fertility outcomes in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two doses of prostaglandin improve pregnancy rates to timed-AI in a 5-day progesterone-based synchronization protocol in beef cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of dose and timing of prostaglandin F2α treatments during a Resynch protocol on luteal regression and fertility to timed artificial insemination in lactating Holstein cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Abstract #T154 [m.adsa.org]
- 15. wcds.ualberta.ca [wcds.ualberta.ca]
- 16. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 17. extension.psu.edu [extension.psu.edu]
- 18. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
Troubleshooting & Optimization
Technical Support Center: (5R)-Dinoprost Tromethamine for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of (5R)-Dinoprost tromethamine in in vitro experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summarized for your convenience.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in vitro?
A1: this compound is the tromethamine salt of Dinoprost, also known as Prostaglandin (B15479496) F2α (PGF2α). It is a naturally occurring prostaglandin that acts as a potent agonist for the Prostaglandin F2α receptor (FP receptor).[1][2] The FP receptor is a G-protein coupled receptor (GPCR). Upon binding of (5R)-Dinoprost, the receptor primarily couples to Gαq, activating the phospholipase C (PLC) signaling pathway. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[3][4][5] In some cell types, the FP receptor can also couple to Gαi.[6] This signaling cascade can lead to various cellular responses, including smooth muscle contraction, cell proliferation, differentiation, and inflammation.[5][6][7]
Q2: What is a recommended starting concentration for my in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on published literature, a good starting point for a dose-response experiment is in the low nanomolar to low micromolar range. For instance, an ED50 of 4 nM has been reported for increasing intracellular calcium in human myometrial cells.[8] In bovine luteal cells, half-maximal stimulation of inositol phosphate (B84403) production occurs at 36 nM, with maximal effects observed at 1 µM.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in organic solvents like DMSO and ethanol. For cell culture experiments, it is advisable to prepare a concentrated stock solution in a sterile-filtered organic solvent. For example, a 10 mM stock solution in DMSO can be prepared and stored at -20°C or -80°C for several months. When preparing your working concentrations, dilute the stock solution in your cell culture medium. To avoid solvent toxicity, ensure the final concentration of the organic solvent in your culture medium is low, typically less than 0.1%.
Q4: Is this compound stable in cell culture media?
A4: The stability of prostaglandins (B1171923) in aqueous solutions can be a concern. It is generally recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment. Avoid prolonged storage of diluted solutions at 37°C.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at expected concentrations. | 1. Cell line insensitivity: The cell line may not express the FP receptor or express it at very low levels. 2. Compound degradation: The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. 3. Suboptimal assay conditions: The incubation time may be too short to observe a response. | 1. Confirm FP receptor expression: Check the literature or perform RT-PCR or Western blotting to confirm FP receptor expression in your cell line. 2. Prepare fresh stock solution: Prepare a new stock solution of this compound from a fresh vial. 3. Optimize incubation time: Perform a time-course experiment to determine the optimal duration of treatment. |
| High background or inconsistent results. | 1. Solvent effects: The concentration of the organic solvent (e.g., DMSO) may be too high, causing cellular stress or interfering with the assay. 2. Compound precipitation: The compound may be precipitating out of solution at the working concentration in the cell culture medium. | 1. Reduce solvent concentration: Ensure the final solvent concentration is below 0.1%. Include a vehicle control (medium with the same solvent concentration) in your experiments. 2. Check solubility: Visually inspect the media for any signs of precipitation after adding the compound. If necessary, prepare a fresh, lower concentration stock solution. |
| Unexpected cell death or toxicity. | 1. High compound concentration: The concentrations used may be cytotoxic to your specific cell line. 2. Contamination: The stock solution or cell culture may be contaminated. | 1. Perform a cytotoxicity assay: Determine the cytotoxic concentration range using an assay like MTT or trypan blue exclusion. 2. Check for contamination: Ensure your stock solution and cell cultures are sterile. |
Data Presentation
Table 1: Reported Effective Concentrations of this compound (PGF2α) in Various In Vitro Assays
| Cell Type | Assay | Effective Concentration Range | Reference |
| Human Myometrial Cells | Intracellular Ca²⁺ Increase | ED₅₀: 4 nM | [8] |
| Bovine Luteal Cells | Inositol Phosphate Production | Half-maximal stimulation: 36 nM; Maximal stimulation: 1 µM | [3] |
| Rat Granulosa Cells | Intracellular Ca²⁺ Increase | 100 nM - 100 µM | [9] |
| Bovine Corneal Endothelial Cells | Cell Proliferation | 5 ng/mL - 0.5 µg/mL | [10] |
| Human Breast Cancer Cells (MDA-MB-231, MCF-7) | Morphological Changes | > 10 nM | [11] |
| Clonal Osteoblastic MC3T3-E1 Cells | DNA Synthesis Stimulation | 4 - 100 ng/mL | [7] |
| Human Gastric Carcinoma Cells (KATO III) | Growth Inhibition | Dose-dependent inhibition observed | [12] |
| Colorectal Adenoma and Carcinoma Cells | Cell Motility Stimulation | Significant stimulation observed | [13] |
| Rat Neonatal Cardiac Myocytes | Hypertrophy Induction | Hypertrophy induced | [14] |
| Bovine Luteal Theca Cells | Disruption of Cell Adhesion | 0.01 - 1.0 mM (Note: High concentration, verify) | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Aseptically weigh the desired amount of powder.
-
Dissolve the powder in sterile DMSO to achieve a stock concentration of 10 mM. For example, for a compound with a molecular weight of 475.62 g/mol , dissolve 4.76 mg in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Cell-Based Assay Workflow
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into appropriate well plates (e.g., 96-well plate for viability assays) at a predetermined density.
-
Allow cells to adhere and recover for 24 hours in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in serum-free or complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Assay Measurement:
-
Following incubation, perform the specific assay according to the manufacturer's protocol (e.g., MTT assay for cell viability, a calcium imaging assay for intracellular calcium measurement, or ELISA for cytokine secretion).
-
Read the output on a suitable instrument (e.g., plate reader, fluorescence microscope).
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate parameters such as EC₅₀ or IC₅₀ using appropriate software.
-
Visualizations
Caption: Canonical signaling pathway of this compound.
Caption: General experimental workflow for in vitro studies.
References
- 1. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Prostaglandin F2 alpha stimulates phosphatidylinositol 4,5-bisphosphate hydrolysis and mobilizes intracellular Ca2+ in bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin E1 and F2 alpha stimulate differentiation and proliferation, respectively, of clonal osteoblastic MC3T3-E1 cells by different second messengers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of intracellular free calcium in human myometrial cells by prostaglandin F2 alpha: comparison with oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin F2 alpha and gonadotropin-releasing hormone increase intracellular free calcium in rat granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Effect of prostaglandin F2 alpha on proliferation of corneal endothelial cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morphological alterations induced by prostaglandins E1, F2 alpha and A1 in MDA-MB-231 and MCF-7 human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostaglandin E2 and F2 alpha inhibit growth of human gastric carcinoma cell line KATO III with simultaneous stimulation of cyclic AMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostaglandin F2α stimulates motility and invasion in colorectal tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prostaglandin F2 alpha induces cardiac myocyte hypertrophy in vitro and cardiac growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prostaglandin F2 Alpha Triggers the Disruption of Cell Adhesion with Cytokeratin and Vimentin in Bovine Luteal Theca Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Luteal Regression with (5R)-Dinoprost Tromethamine
Welcome to the technical support center for the use of (5R)-Dinoprost tromethamine in research applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during experiments involving the induction of luteal regression.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My administration of this compound resulted in incomplete or no luteal regression. What are the potential causes?
A1: Incomplete or failed luteal regression following this compound (a synthetic analog of Prostaglandin (B15479496) F2α, PGF2α) administration can be attributed to several factors. The most common reasons include:
-
Timing of Administration: The corpus luteum (CL) has a refractory period in the early luteal phase. In cattle, for instance, the CL is generally refractory to the luteolytic effects of PGF2α before day 5 of the estrous cycle.[1][2][3] Administration during this period will likely result in treatment failure. The transition to responsiveness occurs around day 5, but even then, the response can be variable.[2][3]
-
Dosage and Bioavailability: An insufficient dose of this compound may not be adequate to trigger the complete luteolytic cascade. Additionally, the route of administration can affect the bioavailability and subsequent plasma concentrations of the active compound.[4][5]
-
Individual Animal Variation: There is a high degree of variation among individual animals in their response to exogenous PGF2α.[4] This can be due to differences in metabolism, receptor density on the corpus luteum, or underlying physiological conditions.
-
Inadequate Luteolytic Signal: A single injection of PGF2α may not mimic the natural pulsatile release from the uterus, which is often necessary for complete luteal regression.[4][5][6] Some studies suggest that multiple pulses or treatments can increase the efficacy of luteolysis.[4][5]
-
Presence of a Young Corpus Luteum: If ovulation has occurred more recently than estimated, the CL may be in the refractory period at the time of treatment.
Q2: How does the route of administration affect the efficacy of this compound?
A2: The route of administration can influence the absorption rate and peak plasma concentration of this compound and its metabolites. Common routes include intramuscular (IM) and subcutaneous (SC) injections.
While both IM and SC routes have been shown to be effective in inducing luteolysis, some studies have observed differences in the plasma profiles of the PGF2α metabolite, PGFM. For example, SC administration has been reported to result in greater circulating PGFM concentrations 15 to 90 minutes after treatment compared to IM administration.[4][5] However, this difference in early plasma concentration may not always translate to a significant difference in the timing or completeness of luteal regression, as measured by progesterone (B1679170) decline.[4][5][7] Ultimately, both routes are generally considered effective for inducing luteolysis.[4][5]
Experimental Protocols
Protocol 1: Induction of Luteolysis in a Bovine Model
This protocol describes a standard method for inducing luteolysis in cattle for research purposes, such as estrous synchronization.
Materials:
-
This compound (e.g., Lutalyse®)
-
Sterile syringes and needles (e.g., 20-gauge, 1.5 inch for IM injection)
-
Animal restraining facilities
-
Blood collection tubes (e.g., containing K2 EDTA)
-
Centrifuge
-
Equipment for progesterone analysis (e.g., ELISA kit)
-
Ultrasound equipment for ovarian imaging (optional)
Procedure:
-
Animal Selection: Select healthy, cycling, non-pregnant cows with a palpable or ultrasonographically confirmed corpus luteum. For optimal response, ensure the CL is mature (at least 5 days post-ovulation).[2]
-
Baseline Sampling: Collect a blood sample via jugular or coccygeal venipuncture immediately before treatment (Time 0) to determine baseline progesterone concentration.
-
Administration of this compound: Administer a luteolytic dose of this compound. A standard dose is 25 mg, typically administered as a single intramuscular injection.[8]
-
Post-Treatment Blood Sampling: Collect blood samples at regular intervals to monitor the decline in progesterone. A suggested sampling schedule is 12, 24, 36, 48, and 72 hours post-injection.[7]
-
Plasma Preparation: Centrifuge the blood samples at approximately 1,000-2,000 x g for 15 minutes to separate the plasma. Store the plasma at -20°C until progesterone analysis.
-
Progesterone Analysis: Measure progesterone concentrations in the collected plasma samples using a validated assay such as an ELISA.
-
Assessment of Luteolysis: Complete luteal regression is typically defined as a plasma progesterone concentration below a certain threshold (e.g., <1 ng/mL).[9]
Protocol 2: Progesterone Measurement using ELISA
This is a general protocol for a competitive ELISA to quantify progesterone in plasma samples. Refer to the specific manufacturer's instructions for the kit being used.
Materials:
-
Progesterone ELISA kit (containing microplate, standards, enzyme conjugate, substrate, and stop solution)
-
Plasma samples (thawed)
-
Microplate reader
-
Pipettes and tips
-
Wash buffer
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This may involve diluting concentrated buffers and reconstituting lyophilized standards.
-
Standard Curve: Pipette the prepared standards into the appropriate wells of the microplate to generate a standard curve.
-
Sample Addition: Add the plasma samples to their designated wells.
-
Enzyme Conjugate Addition: Add the enzyme-conjugated progesterone to each well.
-
Incubation: Incubate the plate for the time and at the temperature specified in the manual (e.g., 1-2 hours at room temperature). During this time, the progesterone in the sample will compete with the enzyme-conjugated progesterone for binding to the antibodies coated on the plate.
-
Washing: Wash the plate several times with the wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well. This will react with the enzyme to produce a color change.
-
Incubation: Incubate the plate for a short period to allow for color development.
-
Stop Reaction: Add the stop solution to each well to halt the color development.
-
Read Plate: Read the absorbance of each well using a microplate reader at the specified wavelength.
-
Data Analysis: Calculate the progesterone concentration in the samples by comparing their absorbance to the standard curve.
Data Presentation
Table 1: Example of Progesterone Decline Following this compound Administration
| Time Post-Treatment (hours) | Progesterone (ng/mL) - Responder | Progesterone (ng/mL) - Poor Responder |
| 0 | 5.2 | 4.8 |
| 12 | 3.1 | 4.5 |
| 24 | 1.5 | 4.2 |
| 36 | 0.8 | 3.9 |
| 48 | 0.4 | 3.5 |
| 72 | 0.2 | 3.1 |
This table illustrates a typical successful response versus a poor response to treatment.
Table 2: Luteolysis Rates with Different PGF2α Analogs
| Treatment | Number of Animals with CL | Luteolysis Rate (%) | Reference |
| Dinoprost (B1670695) | 519 | 91.3% | [10] |
| Cloprostenol (B1669231) | 558 | 86.6% | [10] |
| Dinoprost (Resynchronization) | - | 78.5% | [10] |
| Cloprostenol (Resynchronization) | - | 69.1% | [10] |
Visualizations
Caption: PGF2α Signaling Pathway in Luteal Cells.
Caption: Troubleshooting Workflow for Poor Luteal Regression.
References
- 1. Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of a prostaglandin F2α analogue on the cyclic corpus luteum during its refractory period in cows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of a prostaglandin F2α analogue on the cyclic corpus luteum during its refractory period in cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Efficacy of an injection of dinoprost tromethamine when given subcutaneously on luteal regression in lactating Holstein cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 9. Alternative low doses and routes of administering a prostaglandin F2α analogue to induce luteolysis in Nelore cows - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rates of luteolysis and pregnancy in dairy cows after treatment with cloprostenol or dinoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the efficacy of (5R)-Dinoprost tromethamine treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of experiments involving (5R)-Dinoprost tromethamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the tromethamine salt of (5R)-Dinoprost, which is a stereoisomer of Dinoprost (Prostaglandin F2α, PGF2α). It functions as a potent agonist for the Prostaglandin (B15479496) F Receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][2][3] Upon binding, it primarily activates the Gq alpha subunit, initiating a signaling cascade that involves the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] This leads to the mobilization of intracellular calcium from the endoplasmic reticulum and the activation of Protein Kinase C (PKC), culminating in various cellular responses.[2][4]
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical for maintaining the compound's efficacy. Refer to the table below for solubility and stability data. For optimal results, prepare a concentrated stock solution in a suitable solvent like DMSO, ethanol, or water.[5] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[5] Store powdered compound and stock solutions as recommended by the manufacturer, typically at -20°C for the powder and -80°C for solutions in solvent.[5]
Q3: What are typical working concentrations for in vitro experiments?
The optimal concentration is cell-type and assay-dependent. A dose-response experiment is always recommended. However, literature suggests that concentrations for in vitro studies with PGF2α can range from 1 ng/mL to 100 ng/mL.[6][7][8] For receptor desensitization studies, concentrations up to 10 µM have been used.[9]
Q4: Can serum in my cell culture medium interfere with the experiment?
Yes, serum can contain endogenous prostaglandins, enzymes that metabolize prostaglandins, or binding proteins that may interfere with the activity of this compound.[5] For sensitive assays or to ensure a defined experimental condition, consider using serum-free media or reducing the serum concentration for the duration of the treatment.[5]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| No or low biological response in a cell-based assay. | 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions.[5]2. Low Receptor Expression: The target cell line may not express the FP receptor at sufficient levels.[5]3. Receptor Desensitization: Prolonged exposure to the agonist can lead to receptor desensitization, reducing the response to subsequent stimulation.[9][10]4. Incorrect Concentration: The concentration used may be too low to elicit a response. | 1. Use a fresh vial of the compound or prepare a new stock solution. Ensure proper storage at -20°C (powder) or -80°C (in solvent).[5]2. Confirm FP receptor expression in your cell line using methods like RT-qPCR or Western blot.3. Minimize pre-incubation times. For desensitization studies, a recovery period may be necessary for the receptor to resensitize.[10]4. Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. |
| High variability or inconsistent results between experiments. | 1. Inconsistent Aliquoting: Repeatedly using the same stock solution can introduce variability due to degradation.[5]2. Cell Passage Number: The expression of GPCRs can change with increasing cell passage number.3. Solvent Effects: The final concentration of the solvent (e.g., DMSO) may be too high, causing cellular stress or toxicity.[5] | 1. Aliquot the stock solution into single-use vials immediately after preparation to avoid freeze-thaw cycles.[5]2. Use cells within a consistent and defined range of passage numbers for all experiments.3. Ensure the final solvent concentration is consistent across all wells and is below the toxicity threshold for your cells (typically <0.5% for DMSO).[5] |
| Precipitate forms when adding the compound to aqueous culture media. | 1. Poor Solubility: The compound may be precipitating out of the aqueous solution.2. Incorrect Dilution Method: Diluting a highly concentrated organic stock directly into a large volume of aqueous buffer can cause precipitation.[5] | 1. Ensure the final concentration does not exceed the aqueous solubility limit. Vortex thoroughly during dilution.2. Perform a serial dilution of the stock solution in the culture medium or buffer while vortexing to ensure proper mixing.[5] |
Data Presentation
Table 1: Physicochemical and Storage Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₅NO₈ | [11] |
| Molecular Weight | 475.62 g/mol | [5] |
| Solubility (Powder) | Water: 200 mg/mL (Dinoprost Tromethamine) | [12] |
| Solubility (Stock) | DMSO: 95 mg/mL (199.73 mM)Water: 95 mg/mL (199.73 mM)Ethanol: 95 mg/mL (199.73 mM) | [5][6] |
| Powder Storage | -20°C for up to 3 years | [5] |
| Stock Solution Storage | In solvent at -80°C for up to 1 year | [5] |
| Aqueous Solution Stability | Stable for 30 days at 2-8°C | [11][13] |
Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound binds to the FP receptor, a GPCR coupled to Gαq. This activates Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 triggers the release of stored intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). These events can lead to the activation of downstream pathways, including the MAPK/ERK cascade, influencing processes like cell proliferation and smooth muscle contraction.[1][2][3]
References
- 1. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 2. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 3. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effects of in vivo and in vitro administration of prostaglandin F2 alpha on lipoprotein utilization in cultured bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detrimental effects of prostaglandin F2alpha on preimplantation bovine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of prostaglandin F2alpha and E2 on the production of progesterone by human granulosa cells in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Desensitization of prostaglandin F2 alpha receptor-mediated phosphoinositide hydrolysis in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo desensitization of a high affinity PGF2 alpha receptor in the ovine corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
Factors affecting (5R)-Dinoprost tromethamine stability in solution
Welcome to the technical support center for (5R)-Dinoprost tromethamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in solution during experimental use. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by temperature, pH, light exposure, and the presence of oxidizing agents. Being a prostaglandin, it is susceptible to degradation through hydrolysis and oxidation. It is also hygroscopic in its solid form.
Q2: What are the recommended storage conditions for this compound solutions?
A2: Aqueous solutions of this compound are recommended to be stored at 2-8°C for short-term use (up to 30 days) and frozen at -20°C for long-term storage (several months).[1] It is crucial to use single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]
Q3: My this compound solution has turned slightly yellow. Is it still usable?
A3: A slight yellow discoloration may indicate degradation. It is recommended to perform a purity check using a stability-indicating HPLC method before use. If significant degradation is detected, the solution should be discarded.
Q4: Can I use a vortex mixer to dissolve this compound powder?
A4: While vigorous mixing may be necessary to dissolve the powder, excessive vortexing can introduce atmospheric oxygen and potentially lead to oxidative degradation. Gentle swirling or sonication in an inert atmosphere is preferred.
Q5: What are the known degradation products of this compound?
A5: Based on studies of related prostaglandins (B1171923) like Dinoprostone (PGE2), the potential degradation products of this compound (PGF2α) include epimers (e.g., 15-epi-PGF2α) under acidic conditions and isomers (e.g., 8-iso-PGF2α) under alkaline conditions. Dehydration products may also form. Definitive identification of degradation products should be performed using techniques like LC-MS/MS.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of Potency/Unexpected Experimental Results | Degradation of the this compound stock or working solution. | 1. Prepare fresh solutions from a new vial of solid material.2. Verify the storage conditions (temperature, light protection) of your solutions.3. Perform a purity analysis of your solution using a stability-indicating HPLC method. |
| Precipitate Formation in Solution | - Exceeding the solubility limit.- pH shift leading to precipitation of the free acid.- Interaction with other components in a complex medium. | 1. Ensure the concentration is within the known solubility limits for the solvent used.2. Check and adjust the pH of the solution if necessary.3. If working with complex media, consider performing a compatibility study. |
| Inconsistent Results Between Experiments | - Inconsistent solution preparation methods.- Use of solutions of varying age or storage conditions.- Repeated freeze-thaw cycles of stock solutions. | 1. Standardize your solution preparation protocol.2. Always use freshly prepared working solutions or solutions that have been stored under validated conditions for a defined period.3. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. |
| Appearance of Extra Peaks in HPLC Chromatogram | - Degradation of this compound.- Contamination of the solvent or glassware.- Carryover from previous injections. | 1. Compare the chromatogram with that of a freshly prepared standard.2. Run a blank injection of the solvent to check for contamination.3. Implement a thorough needle and column wash protocol between injections. |
Quantitative Data Summary
The stability of this compound is highly dependent on the storage conditions. The following tables summarize the expected stability under various conditions.
Table 1: Stability of this compound Aqueous Solutions at Various Temperatures
| Temperature | Storage Duration | Expected Purity |
| 2-8°C | 30 days | >95%[1] |
| -20°C | Several months | >95%[1] |
| Room Temperature (~25°C) | < 24 hours | Significant degradation expected |
Table 2: Influence of pH on the Degradation Rate of Prostaglandins (Illustrative Data based on related compounds)
| pH | Condition | Relative Degradation Rate | Potential Degradation Products |
| < 4 | Acidic | High | Epimers (e.g., 15-epi-PGF2α), Dehydration Products |
| 5.5 - 7.5 | Near Neutral | Low | Minimal degradation |
| > 8 | Alkaline | High | Isomers (e.g., 8-iso-PGF2α), Dehydration Products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 8 hours. Neutralize a sample with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place solid this compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a 1 mg/mL solution of this compound in water to UV light (254 nm) and visible light in a photostability chamber for 48 hours. Analyze a sample stored in the dark under the same conditions as a control.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (pH adjusted to 3.0 with phosphoric acid) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation Parameters (according to ICH guidelines):
-
Specificity: Analyze stressed samples to demonstrate separation of the main peak from any degradation product peaks.
-
Linearity: Prepare a series of standard solutions of this compound over a concentration range (e.g., 10-150 µg/mL) and plot the peak area versus concentration.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo solution.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for stability-related issues.
References
Technical Support Center: (5R)-Dinoprost Tromethamine in Animal Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common side effects of (5R)-Dinoprost tromethamine in animal research. The information is tailored for researchers, scientists, and drug development professionals to anticipate and manage potential adverse events during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal research?
A1: this compound, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent and smooth muscle stimulant.[1] Its side effects are generally related to its mechanism of action and can vary by species and dose. The most commonly reported side effects include local injection site reactions, gastrointestinal disturbances, respiratory effects, cardiovascular changes, and behavioral alterations.[2] These effects are typically transient.[3]
Q2: Are the side effects of this compound dose-dependent?
A2: Yes, the incidence and severity of side effects are often dose-dependent. Higher doses are generally associated with more pronounced effects. For example, in mares, the incidence of sweating increases with higher doses of dinoprost (B1670695) tromethamine.[3] Similarly, in cattle, the rate of abortion increases with the dose.[4]
Q3: How quickly do side effects appear and how long do they last?
A3: Side effects are typically observed within minutes of administration and are usually transient, resolving within a few hours. In swine, side effects are reported to last from 10 minutes to 3 hours.[2] In mares, sweating has been observed to begin within 15 minutes and cease by 45 to 60 minutes after injection.[5]
Q4: What are the species-specific differences in side effects?
A4: Different animal species exhibit varying sensitivity and types of side effects. For instance, horses are particularly sensitive and may show prominent signs of sweating and abdominal discomfort (colic).[6] Swine frequently exhibit erythema, pruritus, and increased vocalization.[3] Cattle are considered relatively resistant, with side effects being generally mild and transient.[6]
Troubleshooting Guides
Issue 1: Gastrointestinal Disturbances (Diarrhea, Colic)
Symptoms: Abdominal discomfort, restlessness, pawing, kicking at the abdomen, and loose or frequent defecation.
Possible Cause: this compound stimulates smooth muscle contraction in the gastrointestinal tract.
Troubleshooting Steps:
-
Confirm Dosage: Double-check the calculated and administered dose to ensure it is within the recommended range for the species and experimental protocol.
-
Monitor Animal: Closely observe the animal for the severity and duration of the signs. Most gastrointestinal effects are transient.[3]
-
Provide Supportive Care: In cases of mild colic, hand-walking the animal may be beneficial. Ensure free access to fresh water to prevent dehydration, especially if diarrhea is present.
-
Veterinary Consultation: If signs are severe, persistent, or worsen, consult with a veterinarian. Severe colic, particularly in horses, can be a medical emergency.[1]
Issue 2: Respiratory Effects (Increased Respiration Rate, Labored Breathing)
Symptoms: Rapid breathing (tachypnea), difficulty breathing (dyspnea), or wheezing.
Possible Cause: this compound can cause bronchoconstriction due to its stimulatory effect on bronchial smooth muscle.[1]
Troubleshooting Steps:
-
Ensure Proper Ventilation: Make sure the animal is in a well-ventilated area.
-
Monitor Respiratory Rate and Effort: Continuously monitor the animal's breathing rate and character. Note any signs of distress.
-
Reduce Stress: Minimize handling and other stressors that may exacerbate respiratory difficulty.
-
Veterinary Intervention: If respiratory distress is severe or the animal shows signs of cyanosis (bluish discoloration of mucous membranes), seek immediate veterinary attention. Oxygen therapy may be required.
Issue 3: Cardiovascular Changes (Increased Heart Rate, Changes in Blood Pressure)
Symptoms: Palpable increase in heart rate (tachycardia). Blood pressure changes may not be clinically apparent without monitoring equipment.
Possible Cause: this compound can have direct or indirect effects on the cardiovascular system.[1]
Troubleshooting Steps:
-
Monitor Vital Signs: Regularly measure the heart rate and, if possible, blood pressure.
-
Allow for Rest: Keep the animal in a quiet and calm environment to avoid further stimulation of the cardiovascular system.
-
Review Animal's History: Be aware of any pre-existing cardiovascular conditions in the study animal, as this may increase the risk of adverse effects.
-
Seek Veterinary Advice: For significant or sustained changes in cardiovascular parameters, consult a veterinarian.
Data Presentation
Table 1: Quantitative Data on Side Effects of this compound in Cattle
| Side Effect | Dose | Incidence/Observation | Species |
| Abortion | 5 mg | 50% | Cattle |
| Abortion | 10 mg | 71% | Cattle |
| Abortion | 20 mg | 90% | Cattle |
| Abortion | 40 mg | 78% | Cattle |
| Increased Rectal Temperature | 250 mg | Elevated by ~1.5°F for up to 6 hours | Cattle |
| Salivation | Not specified | Limited salivation reported | Cattle |
Table 2: Quantitative Data on Side Effects of this compound in Horses (Mares)
| Side Effect | Dose | Incidence | Species |
| Sweating | 1.0 mg | 2 of 9 mares (22%) | Horse |
| Sweating | 2.5 mg | 7 of 9 mares (78%) | Horse |
| Sweating | 3.0 mg | 9 of 9 mares (100%) | Horse |
| Sweating | 5.0 mg | 9 of 9 mares (100%) | Horse |
| Sweating | 10.0 mg | 8 of 9 mares (89%) | Horse |
| Decreased Rectal Temperature | 0.25 - 10.0 mg | Observed in all dose groups | Horse |
Table 3: Observed Side Effects of this compound in Swine
| Side Effect | Observation | Species |
| Erythema and Pruritus | Frequently observed | Swine |
| Slight Incoordination | Frequently observed | Swine |
| Nesting Behavior | Frequently observed | Swine |
| Urination and Defecation | Frequently observed | Swine |
| Abdominal Muscle Spasms | Frequently observed | Swine |
| Hyperpnea or Dyspnea | Frequently observed | Swine |
| Increased Vocalization | Frequently observed | Swine |
| Salivation | Frequently observed | Swine |
| Vomiting | Possible at 100 mg (10x dose) | Swine |
Experimental Protocols
Protocol 1: Assessment of Respiratory Effects (Bronchoconstriction) in Swine
This protocol outlines a method for evaluating bronchoconstriction in swine following the administration of this compound using whole-body plethysmography.
1. Animal Preparation:
- Acclimatize the pig to the plethysmography chamber to minimize stress-induced respiratory changes.
- Ensure the animal is healthy and free from any pre-existing respiratory conditions.
2. Baseline Measurement:
- Place the unrestrained pig in the whole-body plethysmograph.
- Allow for a stabilization period of 10-15 minutes.
- Record baseline respiratory parameters, including respiratory rate (f), tidal volume (VT), and enhanced pause (Penh), a measure of bronchoconstriction.
3. Administration of this compound:
- Administer the desired dose of this compound via the appropriate route (e.g., intramuscularly).
4. Post-administration Monitoring:
- Immediately after administration, continuously record respiratory parameters for a predefined period (e.g., 60 minutes).
- Pay close attention to the onset and duration of any changes in Penh and other respiratory variables.
5. Data Analysis:
- Calculate the percentage change from baseline for all respiratory parameters at different time points post-administration.
- Compare the responses between different dose groups and a vehicle-treated control group.
Protocol 2: Assessment of Cardiovascular Effects in Horses
This protocol describes a method for monitoring cardiovascular parameters in horses after the administration of this compound.
1. Instrumentation:
- Place an intravenous catheter for drug administration and blood sampling.
- Attach electrodes for continuous electrocardiogram (ECG) monitoring to record heart rate and rhythm.
- If available, use a non-invasive or invasive blood pressure monitoring system to measure systolic, diastolic, and mean arterial pressures.
2. Baseline Data Collection:
- Allow the horse to stand quietly for at least 30 minutes before recording baseline data.
- Record baseline heart rate, ECG rhythm, and blood pressure for a minimum of 5 minutes.
3. Administration of this compound:
- Administer the specified dose of this compound intravenously or intramuscularly.
4. Continuous Monitoring:
- Continuously monitor and record heart rate, ECG, and blood pressure for at least 60 minutes post-administration.
- Observe for any arrhythmias, significant changes in heart rate, or fluctuations in blood pressure.
5. Data Analysis:
- Analyze the recorded data to identify the peak change in each cardiovascular parameter and the time to return to baseline.
- Compare the cardiovascular responses across different experimental groups.
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to smooth muscle contraction.
Caption: General experimental workflow for assessing side effects of this compound.
References
- 1. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 2. zoetisus.com [zoetisus.com]
- 3. Lutalyse® Injection [dailymed.nlm.nih.gov]
- 4. Measurement of bronchoconstriction using whole-body plethysmograph: comparison of freely moving versus restrained guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PGF2α-FP Receptor Ameliorates Senescence of VSMCs in Vascular Remodeling by Src/PAI-1 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedicus.gr [biomedicus.gr]
Technical Support Center: (5R)-Dinoprost Tromethamine Protocol Refinement for Specific Cell Lines
Welcome to the technical support center for researchers utilizing (5R)-Dinoprost tromethamine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in refining your cell line-specific experiments.
I. Troubleshooting Guide
This guide addresses common issues encountered during in vitro cell culture experiments with this compound.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Cellular Response | 1. Low or Absent FP Receptor Expression: The target cell line may not express the Prostaglandin (B15479496) F2α receptor (FP receptor) or expresses it at very low levels. | a. Verify FP Receptor Expression: Perform RT-qPCR or Western blot to confirm FP receptor mRNA and protein expression in your cell line. If expression is low, consider using a cell line known to express the FP receptor (e.g., Ishikawa cells) or transiently transfect your cells with an FP receptor expression vector. |
| 2. Suboptimal Compound Concentration: The concentration of this compound may be too low to elicit a response. | b. Perform a Dose-Response Experiment: Test a range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration (EC50) for your specific cell line and assay. | |
| 3. Inactive Compound: Improper storage or handling may have degraded the compound. | c. Ensure Proper Compound Handling: Prepare fresh stock solutions and store them as recommended. This compound is typically stored as a crystalline solid at -20°C.[1] Aqueous solutions should be used fresh and not stored for more than a day.[1] | |
| High Cell Death/Toxicity | 1. High Compound Concentration: Excessive concentrations of prostaglandin analogs can induce cytotoxicity.[2][3] | a. Lower the Concentration: Based on your dose-response experiment, use the lowest concentration that gives a robust biological effect. |
| 2. Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration in the final culture medium. | b. Minimize Final Solvent Concentration: Ensure the final concentration of the solvent in your cell culture medium is non-toxic (typically ≤ 0.1% for DMSO). | |
| Inconsistent or Variable Results | 1. Cell Passage Number and Confluency: Cellular responses can vary with the passage number and confluency of the cell culture. | a. Standardize Cell Culture Conditions: Use cells within a consistent passage number range and seed them to reach a specific confluency (e.g., 70-80%) at the time of the experiment. |
| 2. Serum Effects: Components in fetal bovine serum (FBS) can interfere with the experiment or contain endogenous prostaglandins. | b. Serum Starvation: Before treatment, consider serum-starving your cells for a few hours to overnight to reduce background signaling and enhance the response to the compound. | |
| 3. Assay Variability: Inconsistent timing or technique in your assays can lead to variable results. | c. Standardize Assay Protocols: Ensure consistent incubation times, reagent additions, and reading parameters for all your experiments. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in cell lines?
A1: this compound is a synthetic analog of Prostaglandin F2α (PGF2α).[4] It acts as a potent agonist for the Prostaglandin F (FP) receptor, which is a Gq-protein coupled receptor (GPCR).[5][6] Upon binding, it activates a signaling cascade involving the Gq alpha subunit, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).[7][8] This can lead to the downstream activation of the MAPK/ERK signaling pathway, influencing cellular processes like proliferation and migration.[5]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in organic solvents like DMSO and ethanol (B145695) at approximately 50 mg/mL.[1] It is also soluble in aqueous buffers like PBS (pH 7.2) at about 25 mg/mL.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. For example, to make a 10 mM stock solution, dissolve 4.76 mg of this compound (Molecular Weight: 475.6 g/mol ) in 1 mL of DMSO. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Further dilutions into your cell culture medium should be made immediately before use.
Q3: Which cell lines are suitable for experiments with this compound?
A3: The suitability of a cell line depends on its expression of the FP receptor. Cell lines known to express functional FP receptors include endometrial cell lines like Ishikawa.[9][10] Some common cell lines like HEK293 have been used for the recombinant expression of FP receptors to study their signaling.[11] It is crucial to verify FP receptor expression in your cell line of interest before starting experiments.
Q4: What are some key downstream effects I can measure in response to this compound treatment?
A4: Key downstream effects to measure include:
-
Intracellular Calcium Mobilization: A rapid increase in intracellular calcium is a primary response to FP receptor activation.[7][12]
-
Cell Proliferation: PGF2α can stimulate the proliferation of certain cell types.[9]
-
Cell Migration: PGF2α has been shown to influence cell migration.
-
ERK/MAPK Phosphorylation: Activation of the ERK/MAPK pathway can be assessed by Western blotting for phosphorylated ERK.[5]
III. Experimental Protocols
A. General Cell Culture and Treatment Protocol
This protocol provides a general framework for treating adherent cell lines like HEK293 or A549 with this compound.
Materials:
-
Target cell line (e.g., HEK293, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well plates (e.g., 6-well, 24-well, or 96-well)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow them to reach 70-80% confluency on the day of the experiment.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation (Optional but Recommended): Once cells have reached the desired confluency, aspirate the complete growth medium and wash the cells once with PBS. Add serum-free medium and incubate for 4-24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium from your stock solution to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Cell Treatment: Aspirate the serum-free medium and add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired period (this will depend on the endpoint being measured, e.g., minutes for calcium mobilization, hours for signaling pathway activation, or 24-72 hours for proliferation/migration assays).
-
Downstream Analysis: Proceed with your chosen assay to measure the cellular response.
B. Cell Proliferation Assay (MTT-based)
Objective: To determine the effect of this compound on cell viability and proliferation.
Procedure:
-
Follow the "General Cell Culture and Treatment Protocol" using a 96-well plate.
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
C. Cell Migration Assay (Transwell Assay)
Objective: To assess the effect of this compound on cell migration.
Procedure:
-
Serum-starve cells for 24 hours as described in the general protocol.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 500 µL of serum-containing medium (as a chemoattractant) to the lower chamber of a 24-well Transwell plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add this compound or vehicle control to the upper chamber at the desired final concentration.
-
Incubate the plate for 12-24 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the membrane with water.
-
Count the number of migrated cells in several random fields under a microscope.
IV. Visualizations
A. Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the FP receptor.
B. Experimental Workflow for Cell-Based Assays
Caption: General experimental workflow for in vitro cell-based assays.
C. Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Four Formulations of Prostaglandin Analogs on Eye Surface Cells. A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of Topical Prostaglandin Analogues in Inflammation After Selective Laser Trabeculoplasty Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mobilization of calcium by the brief application of oxytocin and prostaglandin E2 in single cultured human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing inconsistent results with (5R)-Dinoprost tromethamine
This technical support resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results when working with (5R)-Dinoprost tromethamine.
I. Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why am I observing lower-than-expected or no biological response after treating my cells with this compound?
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Degradation | This compound is sensitive to temperature and light. Ensure the compound has been stored correctly at -20°C in a tightly sealed, light-protected container.[1][2] Prepare fresh aqueous solutions for each experiment and avoid repeated freeze-thaw cycles.[1][3] Aqueous solutions are stable for up to 30 days when stored at 2-8°C.[1][3] |
| Suboptimal Cell Conditions | The expression of the Prostaglandin (B15479496) F (FP) receptor can vary between cell lines and be influenced by passage number and confluency. Use cells with confirmed high-level expression of the FP receptor. Consider transiently or stably transfecting your cell line with the human FP receptor.[4][5] |
| Incorrect Solvent or Concentration | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in your assay is not inhibiting the cellular response.[2] Perform a solvent tolerance test with your specific cell line. This compound is soluble in water (up to 1 mg/mL) and ethanol (B145695) (up to 50 mg/mL).[1] |
| Receptor Desensitization | Prolonged exposure to high concentrations of agonists can lead to receptor desensitization. Optimize incubation time and agonist concentration. A typical stimulation time for GPCR assays can range from minutes to a few hours.[6] |
Question 2: I am seeing significant variability and poor reproducibility between experimental replicates. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Density | Cell density is a critical parameter in cell-based assays.[6] Ensure a consistent number of cells are seeded in each well. Optimize cell density to achieve a robust assay window. |
| Assay Buffer Incompatibility | The composition of the assay buffer can affect ligand binding and cellular responses. Use a buffer system appropriate for your specific assay. For stimulations longer than 2 hours, consider using a cell culture medium to minimize cell stress.[6] |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate reagents and affect results. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile buffer or media. |
| Pipetting Inaccuracies | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound. Use calibrated pipettes and appropriate techniques to minimize errors. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? this compound is a synthetic analog of Prostaglandin F2α (PGF2α) and acts as a potent and selective agonist for the Prostaglandin F (FP) receptor.[2][7][8] The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq signaling pathway.[5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[5][9] This signaling cascade is involved in various physiological processes, including smooth muscle contraction.[7][9]
Q2: How should I prepare and store stock solutions of this compound? For long-term storage, the solid compound should be kept at -20°C.[1][2] Stock solutions can be prepared in solvents such as DMSO, water, or ethanol at concentrations up to 95 mg/mL.[2][10] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[1][2] In solvent, stock solutions are stable for one year at -80°C or for one month at -20°C.[2]
Q3: What are the known off-target effects of this compound? While this compound is a selective FP receptor agonist, at higher concentrations, it may interact with other prostanoid receptors, such as the EP receptors.[11] This can lead to complex pharmacological profiles. It is crucial to use the lowest effective concentration to minimize the potential for off-target effects.
Q4: Can I use this compound in in vivo studies? Yes, this compound is orally active and has been used in various in vivo models.[8][12] However, it has a very short half-life of only a few minutes in the bloodstream.[13] The route of administration (e.g., intramuscular vs. subcutaneous) can influence its plasma profile.[14]
III. Experimental Protocols & Data
| Parameter | Value | Reference |
| Molecular Weight | 475.62 g/mol | [1][2] |
| Solubility (Water) | 1 mg/mL | [1][3] |
| Solubility (Ethanol) | 50 mg/mL | [1] |
| Solubility (DMSO) | 95 mg/mL | [2] |
| Storage Temperature (Solid) | -20°C | [1][2] |
This protocol outlines a common method to assess the activation of the FP receptor by measuring changes in intracellular calcium concentration.
Objective: To determine the potency (EC50) of this compound in activating the FP receptor.
Materials:
-
HEK293 cells stably expressing the human FP receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound.
-
Positive control agonist (e.g., PGF2α).
Procedure:
-
Cell Culture: Plate the FP receptor-expressing HEK293 cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer.
-
Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the compound dilutions to the wells and immediately begin kinetic readings of fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
IV. Visualizations
Caption: Signaling cascade of this compound via the FP receptor.
Caption: Workflow for an in vitro calcium mobilization assay.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- 1. Dinoprost tromethamine | 38562-01-5 [chemicalbook.com]
- 2. selleckchem.com [selleckchem.com]
- 3. chembk.com [chembk.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]
- 8. selleckchem.com [selleckchem.com]
- 9. What is the mechanism of Dinoprost Tromethamine? [synapse.patsnap.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. What are PGE2 agonists and how do they work? [synapse.patsnap.com]
- 12. DINOPROST TROMETHAMINE (PD009769, IYGXEHDCSOYNKY-RZHHZEQLSA-N) [probes-drugs.org]
- 13. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 14. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vivo Resistance to (5R)-Dinoprost Tromethamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to (5R)-Dinoprost tromethamine in their in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Q2: What constitutes "resistance" to this compound in an in vivo setting?
Resistance, or non-responsiveness, is characterized by a diminished or absent therapeutic effect of this compound at a standard dosage. This can manifest as:
-
Incomplete Luteolysis: In reproductive studies, failure to achieve complete regression of the corpus luteum, as evidenced by sustained high levels of progesterone (B1679170).[5][10]
-
Insufficient IOP Reduction: In glaucoma models, a failure to achieve a significant reduction in intraocular pressure. A common clinical endpoint is a reduction of less than 15% from baseline.[11]
-
High Variability in Response: Significant differences in the magnitude of the response across a cohort of experimental animals.
Q3: What are the potential underlying causes of resistance to this compound?
While the exact mechanisms of resistance are still under investigation, several factors are hypothesized to contribute:
-
Alterations in FP Receptor Expression or Function:
-
Downregulation: Chronic exposure to agonists can lead to a decrease in the number of FP receptors on the cell surface.
-
Desensitization: Uncoupling of the FP receptor from its downstream signaling pathways, even with the ligand bound.
-
Genetic Polymorphisms: Variations in the gene encoding the FP receptor (PTGFR) may lead to differences in drug affinity or signaling efficacy.[12]
-
-
Changes in Downstream Signaling Pathways:
-
Changes in the production of endogenous prostaglandins (B1171923) that may modulate the response.[7]
-
Pharmacokinetic and Metabolic Factors:
-
Rapid Metabolism: this compound has a short half-life, and increased metabolic clearance can reduce its effective concentration at the target tissue.[6]
-
Poor Tissue Penetration: Inadequate delivery of the drug to the site of action.
-
Drug Efflux: Increased activity of drug transporters that actively pump the compound out of the cells.
-
-
Pathophysiological State of the Animal Model:
-
The stage of the estrous cycle in luteolysis models can influence responsiveness.
-
The specific type of glaucoma model used may exhibit different sensitivities to PGF2α analogs.[13]
-
Troubleshooting Guides
Issue 1: Diminished or Absent Luteolytic Effect
Symptoms:
-
Progesterone levels remain elevated (>1 ng/mL) 48-72 hours post-administration.[14]
-
Estrus is not observed within the expected timeframe.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Timing of Administration | Verify the stage of the estrous cycle. Administer during the mid-luteal phase when the corpus luteum is mature and responsive. | The corpus luteum is refractory to PGF2α during the early luteal phase. |
| Inadequate Dosage | Increase the dose of this compound. Perform a dose-response study to determine the optimal effective dose in your animal model. | Sub-optimal dosing may not be sufficient to trigger the luteolytic cascade. |
| Suboptimal Route of Administration | While studies show similar efficacy between intramuscular (IM) and subcutaneous (SC) routes for luteolysis, consider that the SC route can lead to higher initial plasma concentrations of the metabolite PGFM.[10] If using the IM route, ensure proper injection technique to avoid administration into adipose tissue. | The route of administration can influence the pharmacokinetic profile of the drug.[5][10] |
| FP Receptor Downregulation/Desensitization | If repeated dosing is part of the protocol, consider increasing the interval between doses or introducing a "drug holiday" to allow for receptor re-sensitization. | Continuous agonist exposure can lead to receptor downregulation. |
| Individual Animal Variation | Increase the number of animals in the study to account for biological variability. Analyze individual animal data to identify potential non-responders. | Genetic factors and individual physiological differences can lead to varied responses. |
Issue 2: Insufficient Reduction in Intraocular Pressure (IOP)
Symptoms:
-
IOP reduction is less than 15% from baseline after administration.[11]
-
High variability in IOP response across the experimental group.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Rationale |
| FP Receptor Polymorphisms or Low Expression | If possible, sequence the FP receptor gene (PTGFR) in your animal model to identify any polymorphisms. Quantify FP receptor mRNA or protein levels in ocular tissues. | Genetic variations can affect drug binding and efficacy.[12] |
| Alterations in Uveoscleral Outflow Pathway | Investigate the morphology and extracellular matrix composition of the ciliary muscle and sclera in responder vs. non-responder animals. | The primary mechanism of IOP lowering by PGF2α analogs involves remodeling of the uveoscleral outflow pathway.[12] |
| Compensatory Mechanisms | Measure the production of other aqueous humor outflow modulators. It's possible that compensatory mechanisms are counteracting the effect of this compound. | The eye has complex homeostatic mechanisms to regulate IOP. |
| Tachyphylaxis (Rapid Diminution of Response) | For protocols involving frequent administration, measure IOP at multiple time points after dosing to assess the duration of action and the potential for tachyphylaxis. | Rapid and repeated stimulation of the FP receptor can lead to a quick loss of response. |
| Combination Therapy | Consider co-administering this compound with a drug that lowers IOP through a different mechanism (e.g., a beta-blocker or a carbonic anhydrase inhibitor). | A multi-target approach can be more effective and may overcome resistance to a single agent. |
Quantitative Data Summary
Table 1: Hypothetical Progesterone Levels in Response to this compound in a Bovine Luteolysis Model
| Treatment Group | Baseline Progesterone (ng/mL) | Progesterone at 48h (ng/mL) | % Luteal Regression |
| Vehicle Control | 5.2 ± 0.8 | 5.0 ± 0.9 | 0% |
| (5R)-Dinoprost (25 mg, IM) - Responders | 5.5 ± 0.7 | 0.8 ± 0.3 | 90% |
| (5R)-Dinoprost (25 mg, IM) - Non-Responders | 5.3 ± 0.6 | 3.5 ± 0.5 | 10% |
| (5R)-Dinoprost (35 mg, IM) | 5.4 ± 0.8 | 1.5 ± 0.6 | 75% |
Table 2: Hypothetical Intraocular Pressure (IOP) Reduction in a Rabbit Glaucoma Model
| Treatment Group | Baseline IOP (mmHg) | IOP at 2h Post-Treatment (mmHg) | Mean IOP Reduction (mmHg) | % Responders (>15% IOP Reduction) |
| Vehicle Control | 25.1 ± 1.5 | 24.9 ± 1.6 | 0.2 ± 0.3 | 0% |
| Latanoprost (B1674536) (0.005%) | 25.3 ± 1.8 | 19.8 ± 2.1 | 5.5 ± 1.2 | 85% |
| (5R)-Dinoprost (0.005%) - Potential Resistance | 25.5 ± 1.7 | 23.0 ± 2.5 | 2.5 ± 1.9 | 30% |
| (5R)-Dinoprost + Timolol (B1209231) (0.5%) | 25.4 ± 1.9 | 18.5 ± 2.0 | 6.9 ± 1.4 | 95% |
Experimental Protocols
Protocol 1: Assessment of Luteal Response to this compound in a Rodent Model
-
Animal Model: Use female rats with synchronized estrous cycles.
-
Induction of Pseudopregnancy: Mate with vasectomized males to induce pseudopregnancy and the formation of functional corpora lutea.
-
Treatment: On day 8 of pseudopregnancy, administer a single intramuscular injection of this compound or vehicle.
-
Blood Sampling: Collect blood samples via tail vein at 0, 24, 48, and 72 hours post-injection.
-
Hormone Analysis: Centrifuge blood to collect plasma and store at -20°C. Measure progesterone concentrations using a validated ELISA or RIA kit.
-
Data Analysis: A successful luteolytic response is defined as a drop in plasma progesterone to below 1 ng/mL. Compare the percentage of responding animals and the rate of progesterone decline between treatment groups.
Protocol 2: Evaluation of FP Receptor Expression in Ocular Tissues
-
Tissue Collection: Euthanize animals from responder and non-responder groups. Carefully dissect ocular tissues (ciliary body, iris, trabecular meshwork).
-
RNA Extraction: Immediately place tissues in an RNA stabilization solution and extract total RNA using a commercial kit.
-
Quantitative PCR (qPCR):
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers specific for the FP receptor (PTGFR) and a stable housekeeping gene for normalization.
-
Calculate the relative expression of FP receptor mRNA using the ΔΔCt method.
-
-
Western Blotting:
-
Homogenize tissue samples in lysis buffer and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the FP receptor and a loading control (e.g., GAPDH or β-actin).
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Quantify band intensity to determine relative protein levels.
-
Visualizations
Caption: Troubleshooting workflow for diminished in vivo efficacy.
Caption: Simplified PGF2α/FP receptor signaling pathway.
Caption: Workflow for assessing in vivo resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Effect of latanoprost on intraocular pressure in mice lacking the prostaglandin FP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of prostaglandin F2 alpha-induced luteolysis: evidence for a rapid effect on the guanine nucleotide binding regulatory component of adenylate cyclase in rat luteal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species. | Semantic Scholar [semanticscholar.org]
- 9. Pharmacology of topical prostaglandin F2 α analogs and their place in the treatment of glaucoma in small animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Rate of response to latanoprost or timolol in patients with ocular hypertension or glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 13. Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of an injection of dinoprost tromethamine when given subcutaneously on luteal regression in lactating Holstein cows - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (5R)-Dinoprost Tromethamine (Carboprost Tromethamine)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5R)-Dinoprost tromethamine, also known as Carboprost (B24374) tromethamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). Its primary mechanism of action involves binding to the prostaglandin F receptor (PTGFR), a G-protein coupled receptor (GPCR). This binding predominantly activates the Gq alpha subunit.[1][2][3] The activation of Gq initiates a downstream signaling cascade through phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[3] The elevated intracellular Ca2+ levels are crucial for the contraction of smooth muscle cells, particularly in the myometrium of the uterus.[3]
Q2: How does the route of administration impact the onset and peak plasma concentration of this compound?
A2: The route of administration significantly influences the pharmacokinetic profile of this compound. Following intramuscular (IM) injection, the drug is rapidly absorbed.[4][5] Peak plasma concentrations are typically observed between 15 and 60 minutes after administration.[4] In some studies, peak plasma levels were reached within 30 minutes.[5] While specific pharmacokinetic data for off-label routes such as intramyometrial or intra-amniotic in humans is limited, the IM route is well-documented to provide a swift systemic availability.
Q3: Are there significant differences in bioavailability between intramuscular and other routes of administration?
A3: While direct comparative bioavailability studies in humans are scarce, the intramuscular route is the approved and most studied route, known for its rapid absorption.[4][5] Off-label routes such as intramyometrial and intra-amniotic administration are also utilized.[4] Clinical studies comparing intramuscular carboprost to intramyometrial injections of other uterotonic agents like oxytocin (B344502) have been conducted to assess clinical outcomes such as blood loss, rather than providing direct pharmacokinetic comparisons of carboprost itself.[6] For instance, one study found that prophylactic intramyometrial carboprost did not significantly reduce blood loss compared to intramyometrial oxytocin during cesarean sections.[6] Another study suggested that deep intramuscular injection of carboprost tromethamine could be an effective approach for reducing blood loss during laparoscopic intramural myomectomy, especially when combined with an oxytocin intravenous infusion.
Troubleshooting Guides
Problem: Inconsistent or delayed uterine response after intramuscular administration.
Possible Causes and Solutions:
-
Improper Injection Technique: Ensure the injection is administered deep into a large muscle mass to facilitate optimal absorption.
-
Dosage: The standard initial dose is 250 mcg.[4] If the uterine response is inadequate, subsequent doses may be administered at intervals of 1.5 to 3.5 hours, and the dose may be increased to 500 mcg if necessary.[4]
-
Patient-Specific Factors: Uterine response can be influenced by factors such as gestational age, parity, and the presence of uterine atony.
Problem: Difficulty in quantifying plasma concentrations of this compound.
Possible Causes and Solutions:
-
Inadequate Assay Sensitivity: Radioimmunoassay (RIA) is a commonly used method for detecting the low concentrations of carboprost in plasma.[7] Ensure your assay has the required sensitivity to detect picogram per milliliter (pg/mL) levels.
-
Sample Handling: Proper collection and storage of plasma samples are crucial. Samples should be collected at appropriate time points post-administration and stored under recommended conditions to prevent degradation of the analyte.
-
Cross-Reactivity: In immunoassays, ensure the antibody used is specific to carboprost tromethamine and has minimal cross-reactivity with endogenous prostaglandins (B1171923) or other metabolites.
Data Presentation
Table 1: Pharmacokinetic Parameters of Intramuscular this compound (Carboprost) in Humans
| Parameter | Value | Study Population | Reference |
| Time to Peak Plasma Concentration (Tmax) | 15 - 60 minutes | Postpartum women | [4] |
| 20 - 30 minutes | Not specified | [8] | |
| ~30 minutes | Patients undergoing abortion | [7] | |
| Peak Plasma Concentration (Cmax) after a single 250 mcg dose | 2718 - 3097 pg/mL | Postpartum women | [9][10][11][12] |
| Average of 2060 pg/mL | Patients undergoing abortion | [7] |
Experimental Protocols
Methodology for a Pharmacokinetic Study of Intramuscular this compound
-
Subject Recruitment: Recruit a cohort of healthy female volunteers or patients for whom the administration of this compound is clinically indicated. Obtain informed consent and ensure adherence to ethical guidelines.
-
Dosing: Administer a single 250 mcg dose of this compound via deep intramuscular injection.[4]
-
Blood Sampling: Collect peripheral blood samples into tubes containing an appropriate anticoagulant at predefined time points (e.g., pre-dose, 5, 15, 30, 45, 60, 90, 120, 180, and 240 minutes post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
-
Sample Analysis (Radioimmunoassay - General Protocol):
-
Principle: A competitive binding assay where a known quantity of radiolabeled carboprost competes with the unlabeled carboprost in the plasma sample for a limited number of binding sites on a specific antibody.
-
Procedure:
-
Prepare a standard curve using known concentrations of unlabeled carboprost.
-
Incubate a fixed amount of antibody and radiolabeled carboprost with either the standards or the unknown plasma samples.
-
Separate the antibody-bound carboprost from the free carboprost.
-
Measure the radioactivity of the antibody-bound fraction using a gamma counter.
-
The amount of radioactivity is inversely proportional to the concentration of unlabeled carboprost in the sample.
-
-
Quantification: Determine the concentration of carboprost in the plasma samples by interpolating their radioactivity measurements on the standard curve.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and Area Under the Curve (AUC) from the plasma concentration-time data.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for a pharmacokinetic study.
References
- 1. PGF2α modulates the output of chemokines and pro-inflammatory cytokines in myometrial cells from term pregnant women through divergent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PGF2α induces a pro-labour phenotypical switch in human myometrial cells that can be inhibited with PGF2α receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdr.net [pdr.net]
- 5. Articles [globalrx.com]
- 6. Prophylactic intramyometrial carboprost tromethamine does not substantially reduce blood loss relative to intramyometrial oxytocin at routine cesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. reference.medscape.com [reference.medscape.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 11. tga.gov.au [tga.gov.au]
- 12. e-lactancia.org [e-lactancia.org]
Adjusting (5R)-Dinoprost tromethamine dosage based on animal weight
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on adjusting the dosage of (5R)-Dinoprost tromethamine based on animal weight. It includes frequently asked questions, detailed experimental protocols, troubleshooting advice, and visual diagrams to support your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Dinoprost (B1670695) tromethamine or Prostaglandin (B15479496) F2α (PGF2α) tromethamine salt, is a synthetic analog of the naturally occurring prostaglandin F2α.[1][2] Its primary mechanism of action involves binding to specific prostaglandin receptors on the surface of smooth muscle cells, particularly in the reproductive tract.[1][2] This binding activates intracellular signaling pathways that lead to an increase in intracellular calcium levels, causing smooth muscle contraction.[2] It also plays a critical role in luteolysis, which is the regression of the corpus luteum in the ovary.[1]
Q2: How is the dosage of this compound typically calculated for animal studies?
A2: The dosage is generally calculated based on the animal's body weight, expressed as mg/kg or µg/kg.[3] The total dose is determined by multiplying the animal's weight in kilograms by the recommended dosage.[4] It is crucial to use a calibrated scale for accurate weight measurement and to prepare stock solutions carefully to ensure precise dosing.[5][6]
Q3: What are the common routes of administration for this compound in animal research?
A3: Common routes of administration include intramuscular (IM), subcutaneous (SC), and intravenous (IV) injections.[7][8][9][10] The choice of administration route can affect the absorption rate and bioavailability of the compound and should be selected based on the experimental protocol and the animal model.[8]
Q4: What are the potential side effects of this compound in animals?
A4: Side effects can vary by species and dosage but may include transient discomfort at the injection site, mild fever, and occasional diarrhea.[1] Other reported side effects include increased salivation, urination, restlessness, and changes in heart rate and blood pressure.[11][12] These effects are generally mild and resolve within a short period.[12]
Dosage and Administration Guidelines
The following table summarizes recommended dosages of this compound for various animal species based on available research. It is essential to consult specific experimental protocols and veterinary guidance for your particular study.
| Animal Species | Dosage | Route of Administration | Reference |
| Cattle | 25 mg (as a single injection) | Intramuscular (IM) or Subcutaneous (SC) | [7][8][10][13][14][15] |
| Sow (Pig) | 10 mg (as a single injection) | Intramuscular (IM) | [7] |
| Mare (Horse) | 5 mg (as a single injection) | Intramuscular (IM) or Subcutaneous (SC) | [7][9] |
| Dog | 0.1 - 0.25 mg/kg | Subcutaneous (SC) every 12-24 hours | [12] |
| Cat | 0.1 or 0.25 mg/kg | Subcutaneous (SC) every 12-24 hours | [12] |
| Rat | 0.5 - 20.0 mg/kg/day | Subcutaneous (SC), Intravenous (IV), or Oral | [7][16][17] |
| Rabbit | 0.5 - 5.0 mg/kg/day | Subcutaneous (SC) or Oral | [17] |
| Monkey | 8 - 15 mg/kg/day | Intravenous (IV) infusion or Oral | [7] |
Experimental Protocol: Estrus Synchronization in Bovine Models
This protocol provides a general framework for using this compound to synchronize estrus in cattle for research purposes.
Objective: To induce luteolysis and synchronize estrus in a cohort of non-pregnant, cycling beef or dairy heifers.
Materials:
-
This compound sterile solution (e.g., 5 mg/mL)
-
Sterile syringes and needles (appropriate gauge for IM or SC injection)
-
Animal restraints
-
Calibrated animal scale
-
Record-keeping materials
Procedure:
-
Animal Selection: Select healthy, non-pregnant, cycling heifers with a palpable corpus luteum. Confirm the reproductive status through veterinary examination.
-
Weight Measurement: Accurately weigh each animal to determine the correct dosage calculation, although for cattle, a standard 25 mg dose is often used.[7][14][15]
-
Dosage Calculation and Preparation: For cattle, a standard single injection of 25 mg is typically administered.[7] If using a 5 mg/mL solution, this corresponds to a 5 mL injection volume.
-
Administration:
-
Estrus Detection:
-
Breeding/Insemination:
-
Data Collection: Record the time of injection, dosage administered, and the timing and signs of estrus for each animal.
Troubleshooting Guide
Q: I administered the recommended dose, but the animal is not showing the expected signs of estrus. What could be the issue?
A:
-
Corpus Luteum Status: this compound is only effective in animals with a mature corpus luteum.[18] If the injection was given too early or late in the estrous cycle, it may not induce luteolysis.
-
Incorrect Dosage or Administration: Double-check your dosage calculations and ensure the full dose was administered correctly into the muscle or subcutaneous tissue.
-
Animal Health: Underlying health issues can sometimes interfere with the response to hormonal treatments.
Q: The animal is exhibiting excessive side effects like severe diarrhea or respiratory distress. What should I do?
A:
-
Monitor Closely: While mild side effects are common, severe reactions are rare.[11] Monitor the animal's vital signs.
-
Veterinary Consultation: If side effects are severe or persistent, seek immediate veterinary consultation. Supportive care may be necessary.
-
Dosage Review: In future experiments, consider if a lower dose might be effective for your specific animal model and research objectives, though established protocols should be followed.
Q: There is significant swelling and inflammation at the injection site. How can I manage this?
A:
-
Monitor for Infection: Keep the injection site clean and monitor for signs of abscess formation.[11]
-
Proper Technique: Ensure you are using sterile needles and proper injection techniques to minimize local reactions. Rotate injection sites if multiple doses are required.
-
Veterinary Advice: If the swelling is severe or does not resolve, consult a veterinarian.
Visual Diagrams
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for estrus synchronization.
Caption: Logical steps for dosage calculation.
References
- 1. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]
- 2. What is the mechanism of Dinoprost Tromethamine? [synapse.patsnap.com]
- 3. Drug Dose Calculation – OSU CVM Veterinary Clinical and Professional Skills Center Handbook [ohiostate.pressbooks.pub]
- 4. The top 5 drug calculations every vet nurse needs to know — Veterinary Internal Medicine Nursing [veterinaryinternalmedicinenursing.com]
- 5. ecronicon.net [ecronicon.net]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. PSII-28 Effect of route of administration of dinoprost tromethamine on serum profiles of PGFM and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Efficacy of an injection of dinoprost tromethamine when given subcutaneously on luteal regression in lactating Holstein cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are the side effects of Dinoprost Tromethamine? [synapse.patsnap.com]
- 12. vet-ebooks.com [vet-ebooks.com]
- 13. zoetisus.com [zoetisus.com]
- 14. beefrepro.org [beefrepro.org]
- 15. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 16. zoetisus.com [zoetisus.com]
- 17. zoetisus.com [zoetisus.com]
- 18. Lutalyse® Injection [dailymed.nlm.nih.gov]
Interpreting unexpected hormonal profiles after (5R)-Dinoprost tromethamine
Welcome to the technical support center for (5R)-Dinoprost tromethamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to aid in the interpretation of hormonal profiles that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of the naturally occurring prostaglandin (B15479496) F2 alpha (PGF2α).[1][2][3] Its primary mechanism of action is to bind to and activate the prostaglandin F2α receptor (FP receptor), which is a G-protein coupled receptor.[4][5] This binding initiates a signaling cascade that leads to two main physiological effects:
-
Luteolysis: It causes the regression of the corpus luteum, which in turn leads to a rapid decline in progesterone (B1679170) production.[1][5]
-
Myometrial Contraction: It stimulates the smooth muscle of the uterus to contract.[2][4]
Q2: What are the expected hormonal changes following the administration of this compound?
The principal and expected hormonal change is a decrease in plasma progesterone concentrations.[1][5] This is a direct result of the luteolytic effect of the compound. Depending on the species and the stage of the reproductive cycle, this decrease in progesterone may be followed by subsequent changes in other hormones, such as an increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), as the negative feedback of progesterone is removed, leading to the initiation of a new follicular phase.[6]
Q3: In which research areas is this compound commonly used?
This compound and other PGF2α analogs are widely used in reproductive biology and veterinary medicine for:
In a research context, it is a valuable tool for studying the mechanisms of luteolysis, reproductive cycling, and uterine physiology.
Troubleshooting Guide: Interpreting Unexpected Hormonal Profiles
This section addresses specific unexpected hormonal profiles that you may encounter during your experiments with this compound.
Q4: I observed a transient increase in progesterone shortly after administering this compound, followed by the expected decline. Is this normal?
This is a documented, albeit seemingly paradoxical, effect. In some studies, a transient and brief increase in progesterone has been observed within the first 15-30 minutes following PGF2α administration, before the onset of functional luteolysis and the subsequent sustained decrease in progesterone levels.[7][8]
Possible Explanations:
-
Initial Luteal Stimulation: One hypothesis is that the initial binding of PGF2α to its receptor may cause a temporary stimulation of progesterone synthesis or release from the corpus luteum before the apoptotic and anti-steroidogenic pathways are fully activated.
-
Vascular Effects: PGF2α is known to be a potent vasoconstrictor.[7][9] It is possible that its initial action on the blood vessels of the corpus luteum could lead to a transient surge in the release of stored progesterone into the circulation.
Experimental Steps to Verify:
-
High-Frequency Sampling: To confirm this transient increase, it is crucial to have a high frequency of blood sampling immediately following administration (e.g., every 10-15 minutes for the first hour).
-
Dose-Response Study: Investigate if the magnitude of this transient increase is dose-dependent.
Q5: My results show a second, later peak in the metabolite of PGF2α (PGFM) several hours after the initial peak from the injection. What could be causing this?
A secondary increase in circulating concentrations of 13,14-dihydro-15-keto-prostaglandin F2α (PGFM), the main metabolite of PGF2α, has been observed in some studies.[7][9]
Potential Mechanisms:
-
Auto-amplification Loop: PGF2α can stimulate the uterus to produce more PGF2α, creating a positive feedback loop that facilitates the complete regression of the corpus luteum.[5] The secondary PGFM peak may be evidence of this endogenous PGF2α production.
-
Vasoconstriction and Release: The initial high concentration of administered dinoprost (B1670695) can cause local vasoconstriction at the injection site, temporarily trapping some of the compound. As the initial dose is metabolized and local concentrations decrease, the vasoconstriction may lessen, leading to the release of the remaining dinoprost from the injection site and a subsequent second rise in plasma PGFM levels.[7][9]
Q6: I am not seeing the expected decline in progesterone after administration. What are the possible reasons for this lack of response?
Failure to induce luteolysis can be due to several factors:
-
Timing of Administration: The corpus luteum is only responsive to PGF2α during a specific period of the reproductive cycle (the mid-luteal phase). If this compound is administered too early in the cycle, the corpus luteum may be resistant to its luteolytic effects.[8]
-
Inadequate Dosage: The dose of this compound may be insufficient to induce complete luteolysis. This can be species-specific and may also depend on the route of administration.
-
Route of Administration: While both intramuscular and subcutaneous injections can be effective, their pharmacokinetic profiles differ.[7][9] The absorption rate can influence the peak concentration and duration of action, potentially affecting the luteolytic efficacy.
-
Individual Variation: There can be significant individual variation in the response to prostaglandin analogs.[10]
Troubleshooting Steps:
-
Confirm Cycle Stage: Ensure that the experimental subjects are in the appropriate stage of the reproductive cycle for PGF2α sensitivity.
-
Dose Titration: Perform a dose-response study to determine the optimal effective dose for your experimental model and administration route.
-
Pharmacokinetic Analysis: If possible, measure the plasma concentrations of PGFM to confirm that the compound is being absorbed and reaching systemic circulation.
Data Presentation
Table 1: Expected vs. Unexpected Progesterone Profiles After this compound Administration
| Time Post-Administration | Expected Progesterone Profile | Unexpected Progesterone Profile | Possible Rationale for Unexpected Profile |
| 0-30 minutes | Stable or beginning to decline | Transient, sharp increase | Initial luteal stimulation or vascular effects[7][8] |
| 1-24 hours | Steady and significant decline | No significant decline | Insensitive corpus luteum, inadequate dose[8] |
| >24 hours | Basal or near-basal levels | Rebound or partial recovery | Incomplete luteolysis, secondary corpus luteum development |
Experimental Protocols
Protocol 1: Assessment of Hormonal Response to this compound in a Mammalian Model
-
Animal Model and Acclimatization:
-
Select healthy, adult female animals with regular reproductive cycles.
-
Acclimatize animals to the housing conditions for at least two weeks prior to the experiment.
-
Monitor reproductive cycles (e.g., via vaginal cytology in rodents or hormonal profiling in larger animals) to determine the stage of the cycle.
-
-
Experimental Groups:
-
Control Group: Administer a vehicle control (e.g., sterile saline).
-
Treatment Group: Administer this compound at the desired dose and route (e.g., intramuscular or subcutaneous).
-
-
Administration:
-
Administer the compound during the mid-luteal phase of the reproductive cycle, when the corpus luteum is expected to be sensitive to PGF2α.
-
-
Blood Sampling:
-
Collect a baseline blood sample immediately before administration (t=0).
-
For detailed pharmacokinetic and pharmacodynamic analysis, a frequent sampling schedule is recommended:
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma and store the plasma at -20°C or -80°C until analysis.
-
-
Hormone Analysis:
-
Analyze plasma samples for progesterone concentrations using a validated method such as ELISA or radioimmunoassay.
-
Optionally, also measure concentrations of PGFM, LH, FSH, and estradiol (B170435) to obtain a more comprehensive hormonal profile.
-
Visualizations
Signaling Pathways and Workflows
Caption: Simplified signaling pathway of this compound in a luteal cell.
Caption: General experimental workflow for assessing hormonal responses.
References
- 1. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]
- 2. Dinoprost Tromethamine_Chemicalbook [m.chemicalbook.com]
- 3. Dinoprost tromethamine | 38562-01-5 [chemicalbook.com]
- 4. What is the mechanism of Dinoprost Tromethamine? [synapse.patsnap.com]
- 5. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 6. bearworks.missouristate.edu [bearworks.missouristate.edu]
- 7. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparison of Intra-CL Injection and Peripheral Application of Prostaglandin F2α Analog on Luteal Blood Flow and Secretory Function of the Bovine Corpus Luteum [frontiersin.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Luteolytic Effect of (5R)-Dinoprost Tromethamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the luteolytic effect of (5R)-Dinoprost tromethamine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce luteolysis?
This compound is the tromethamine salt of dinoprost (B1670695), a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α)[1]. Its primary mechanism of action is to mimic endogenous PGF2α, which is the natural luteolysin in many species[1]. Dinoprost binds to and activates the prostaglandin F2α receptor (FP receptor), a G protein-coupled receptor on luteal cells[2][3][4]. This binding initiates a signaling cascade that leads to a rapid decrease in progesterone (B1679170) secretion (functional luteolysis) followed by programmed cell death (apoptosis) of the luteal cells, resulting in the structural regression of the corpus luteum (structural luteolysis)[5][6].
Q2: What are the common causes of incomplete or failed luteolysis after administering Dinoprost tromethamine?
Several factors can contribute to a suboptimal response to Dinoprost tromethamine:
-
Age of the Corpus Luteum (CL): The CL is often refractory to the luteolytic effects of PGF2α in the early luteal phase (typically before day 5-6 post-ovulation in cattle)[7]. Treatment during this period may result in incomplete or no luteolysis.
-
Inadequate Dosage: While the standard dose is effective in most cases, individual animal variation, body weight, and metabolic rate can influence the required dosage for complete luteolysis. Lower than recommended doses may not be sufficient to induce complete regression of the CL[8].
-
Nutritional Status: The overall health and nutritional status of the experimental animal can impact its reproductive hormonal balance and response to exogenous hormones like Dinoprost tromethamine.
-
Presence of a Progestogen: Concurrent administration of a progestogen can reduce the luteolytic response to Dinoprost tromethamine[9].
-
Improper Administration: Incorrect injection technique or administration route can affect the absorption and bioavailability of the drug, leading to a reduced effect.
Q3: How can the luteolytic effect of Dinoprost tromethamine be enhanced?
Several strategies can be employed to improve the efficacy of Dinoprost tromethamine:
-
Second Prostaglandin Treatment: Administering a second dose of Dinoprost tromethamine 24 hours after the first has been shown to increase the proportion of cows undergoing complete luteal regression[7].
-
Combination with GnRH: Incorporating Gonadotropin-Releasing Hormone (GnRH) into the protocol can improve the synchrony of the estrous cycle and enhance the response to subsequent Dinoprost tromethamine treatment. A common protocol involves administering GnRH, followed by Dinoprost tromethamine 7 days later, and a second GnRH injection 56 hours after the prostaglandin[7].
-
Use of More Potent Analogues: Synthetic analogues like d-cloprostenol (B24006) have been shown to induce a more rapid and significant decrease in progesterone concentrations compared to Dinoprost tromethamine in some studies[3][10].
Q4: What are the potential side effects of Dinoprost tromethamine in experimental animals and how can they be managed?
Common side effects are generally transient and dose-dependent. These can include:
-
Increased rectal temperature[9]
-
Salivation[9]
-
Increased heart rate (especially with intravenous administration)[9]
-
Localized swelling or infection at the injection site[11]
-
In horses, sweating and signs of abdominal discomfort may be observed[8].
To manage these side effects, it is crucial to adhere to the recommended dosage and administration route. Ensure aseptic injection techniques are used to prevent infection. In case of severe or persistent side effects, veterinary consultation is advised. Lowering the dose has been shown to reduce the incidence and severity of adverse effects[12].
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Luteolysis (Progesterone remains elevated) | Corpus luteum is too young (refractory period). | Confirm the age of the corpus luteum via ultrasonography. Ensure treatment is administered at least 5-6 days post-ovulation. |
| Inadequate dose of Dinoprost tromethamine. | Review and confirm the correct dosage based on the animal's weight and the experimental protocol. Consider a second dose 24 hours later if incomplete luteolysis is suspected. | |
| Concurrent administration of a progestogen. | Ensure no progestogen-releasing devices or treatments are active during the intended period of luteolysis. | |
| High Variability in Estrus Response | Asynchronous follicular waves at the time of treatment. | Utilize a GnRH-based protocol prior to Dinoprost tromethamine administration to synchronize follicular wave emergence. |
| Inaccurate detection of estrus. | Employ consistent and frequent observation for signs of estrus or use aids such as activity monitors. | |
| Injection Site Reaction (Swelling, Abscess) | Non-sterile injection technique. | Always use a sterile needle and syringe for each injection. Adequately disinfect the vial stopper and the injection site. |
| Irritation from the drug formulation. | Monitor the injection site post-administration. If reactions are frequent, consider an alternative administration site or consult with a veterinarian. |
Quantitative Data Summary
Table 1: Comparison of Luteolytic Efficacy of Different Prostaglandin Analogues in Dairy Cattle
| Prostaglandin Analogue | Dose | Progesterone Decline (Day 0 vs. Day 2) | Pregnancy Rate (%) | Reference |
| Dinoprost tromethamine (Lutalyse) | 25 mg | Significant decrease | 10% | [3][10] |
| Cloprostenol (B1669231) (PGF Veyx® forte) | 500 µg | Significant decrease | 30% | [3][10] |
| d-Cloprostenol (Luteosyl) | 150 µg | Significantly higher rate of decline than other groups | 40% | [3][10] |
Table 2: Effect of Single vs. Double Dose of PGF2α on Luteal Regression in Lactating Dairy Cows
| Treatment Protocol | Luteal Regression (%) | Pregnancies per AI (%) | Reference |
| Ovsynch (Control - single PGF2α dose) | 88% | 35% | [7] |
| Ovsynch with a second PGF2α treatment 24h later | 95% | 44% | [7] |
| Ovsynch with a double dose of PGF2α at a single time | 88% | 36% | [7] |
Table 3: Effect of Dinoprost Tromethamine Administration Route on Luteolysis in Lactating Holstein Cows
| Administration Route | Complete Luteal Regression (at 56h) | Mean Circulating Progesterone (P4) | Reference |
| Intramuscular (IM) | 6 out of 6 cows | No significant difference | [9][13][14] |
| Subcutaneous (SC) | 5 out of 6 cows | No significant difference | [9][13][14] |
Experimental Protocols
Protocol 1: Assessment of Luteolysis via Transrectal Ultrasonography
This protocol outlines the procedure for monitoring the regression of the corpus luteum (CL) following the administration of Dinoprost tromethamine.
Materials:
-
Ultrasound scanner with a high-frequency linear rectal transducer (7.5 to 10 MHz)[15]
-
Lubricating gel
-
Protective sleeves for the transducer
-
Animal restraining facility (e.g., chute)
Procedure:
-
Baseline Assessment (Day 0 - prior to treatment):
-
Secure the animal in the restraining facility.
-
Don a protective sleeve and apply a liberal amount of lubricating gel to the covered transducer[16].
-
Gently insert the transducer into the rectum[17].
-
Systematically scan both ovaries to locate the CL.
-
Once located, obtain clear cross-sectional images of the CL in both transverse and sagittal planes[15].
-
Measure the diameter of the CL at its widest point. Some ultrasound software can also calculate the area and volume.
-
Record all measurements and save representative images.
-
-
Post-Treatment Monitoring (e.g., 24, 48, 72, and 96 hours post-injection):
-
Repeat the ultrasonography procedure as described in step 1 at predetermined time points after Dinoprost tromethamine administration.
-
Measure the dimensions of the CL at each time point.
-
A significant decrease in the size (diameter, area, or volume) of the CL over time indicates structural luteolysis[18].
-
Complete luteolysis is often characterized by the disappearance of the luteal structure or its reduction to a small, non-functional remnant.
-
Protocol 2: Quantification of Progesterone Levels using ELISA
This protocol provides a general outline for measuring serum or plasma progesterone concentrations to assess functional luteolysis. It is recommended to follow the specific instructions provided with the commercial ELISA kit being used.
Materials:
-
Commercial Progesterone ELISA kit (containing progesterone standards, antibody-coated microplate, enzyme-HRP conjugate, wash buffer, TMB substrate, and stop solution)
-
Blood collection tubes (e.g., with K2 EDTA for plasma)
-
Centrifuge
-
Microplate reader capable of reading absorbance at 450 nm
-
Precision pipettes and tips
-
Plate shaker (optional, but recommended)
Procedure:
-
Sample Collection and Preparation:
-
Collect blood samples via jugular venipuncture at baseline (0 hours) and at various time points post-Dinoprost tromethamine administration (e.g., 12, 24, 48, 72 hours).
-
Centrifuge the blood samples to separate serum or plasma.
-
Store the serum/plasma at -20°C until analysis.
-
-
ELISA Assay:
-
Bring all reagents and samples to room temperature before use[19][20].
-
Prepare working solutions of the wash buffer and enzyme-HRP conjugate according to the kit instructions[19][20].
-
Pipette the specified volume (e.g., 25 µL) of standards, controls, and unknown samples into the appropriate wells of the antibody-coated microplate in duplicate[19][20].
-
Pipette the specified volume (e.g., 100 µL) of the prepared enzyme-HRP conjugate into each well[19][20].
-
Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature, often with gentle shaking[20].
-
Wash the wells with the diluted wash buffer for the specified number of times (e.g., 3 times) to remove unbound reagents[19].
-
Add the TMB substrate to each well and incubate for the recommended time (e.g., 10-20 minutes) to allow for color development[19][20].
-
Add the stop solution to each well to terminate the reaction[19][20].
-
Read the absorbance of each well at 450 nm using a microplate reader within 20 minutes of adding the stop solution[19][20].
-
-
Data Analysis:
-
Calculate the mean absorbance for each set of duplicates.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the progesterone concentration in the unknown samples by interpolating their absorbance values from the standard curve.
-
A significant decline in progesterone concentration to basal levels (typically <1 ng/mL) is indicative of successful functional luteolysis[21].
-
Visualizations
Signaling Pathways
Caption: PGF2α signaling cascade in luteal cells.
Experimental Workflow
Caption: Experimental workflow for assessing luteolysis.
References
- 1. Luteal and clinical response following administration of dinoprost tromethamine or cloprostenol at standard intramuscular sites or at the lumbosacral acupuncture point in mares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Prostaglandin F2alpha-mediated activation of apoptotic signaling cascades in the corpus luteum during apoptosis: involvement of caspase-activated DNase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin F2 Alpha Triggers the Disruption of Cell Adhesion with Cytokeratin and Vimentin in Bovine Luteal Theca Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy [frontiersin.org]
- 6. Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of dose and timing of prostaglandin F2α treatments during a Resynch protocol on luteal regression and fertility to timed artificial insemination in lactating Holstein cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedicus.gr [biomedicus.gr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. What are the side effects of Dinoprost Tromethamine? [synapse.patsnap.com]
- 12. madbarn.com [madbarn.com]
- 13. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Transrectal Ultrasonography and Image-Guided Biopsies of the Prostate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. radiopaedia.org [radiopaedia.org]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
- 18. researchgate.net [researchgate.net]
- 19. dbc-labs.com [dbc-labs.com]
- 20. s3.amazonaws.com [s3.amazonaws.com]
- 21. Efficacy of an injection of dinoprost tromethamine when given subcutaneously on luteal regression in lactating Holstein cows - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (5R)-Dinoprost Tromethamine and Cloprostenol Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two synthetic prostaglandin (B15479496) F2α (PGF2α) analogs, (5R)-Dinoprost tromethamine and cloprostenol (B1669231). Both compounds are potent luteolytic agents widely used in veterinary medicine for the management of reproduction. This document synthesizes experimental data to compare their performance and provides detailed methodologies for key experiments.
Mechanism of Action
Both this compound, the tromethamine salt of the naturally occurring PGF2α, and cloprostenol, a synthetic analogue, exert their physiological effects by binding to the prostaglandin F receptor (FP), a G-protein coupled receptor. This binding initiates a signaling cascade that leads to the regression of the corpus luteum (luteolysis) and stimulates uterine smooth muscle contractions.
The primary signaling pathway involves the activation of the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are crucial for both luteolysis and myometrial contractions.
Comparative Efficacy Data
The following tables summarize quantitative data from comparative studies on the efficacy of this compound (referred to as Dinoprost) and Cloprostenol in dairy cattle.
Table 1: Estrus Synchronization in Dairy Cows
| Parameter | Dinoprost (B1670695) | Cloprostenol | Species | Reference |
| Estrus Detection Rate (%) | 57.6 | 59.4 | Dairy Cow | [1] |
| 34.0 (1st parity) | 42.4 (1st parity) | Dairy Cow | [2] | |
| Conception Rate (%) | 66.2 | 65.2 | Dairy Cow | [1] |
| 34.4 | 38.3 | Dairy Cow | [2] | |
| 38.6 | 46.6 | Dairy Cow | [3] | |
| Pregnancy Rate (%) | 54.9 | 57.5 | Dairy Cow | [1] |
| 12.2 | 14.4 | Dairy Cow | [2] | |
| 31.4 | 39.2 | Dairy Cow | [3] |
Table 2: Luteolysis in Mares
| Parameter | Dinoprost (5 mg) | Cloprostenol (250 µg) | Species | Reference |
| Shortened Ovulatory Interval | Effective | Effective | Mare | [4] |
| Progesterone (B1679170) Decrease | Effective | Effective | Mare | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison tables.
Experiment 1: Estrus Synchronization in Anestrous Dairy Cows
-
Objective: To compare the efficacy of a single treatment of cloprostenol or dinoprost on estrus and reproductive performance in anestrous dairy cows.[1]
-
Animal Model: 523 non-pregnant Polish Holstein Frisian dairy cows with a corpus luteum, diagnosed via ultrasonography.[1]
-
Experimental Design: Cows were randomly assigned to two treatment groups:
-
Data Collection:
-
Estrus detection was performed by visual observation.
-
Artificial insemination (AI) was performed upon detection of estrus.
-
Pregnancy diagnosis was conducted via ultrasonography.
-
-
Workflow:
Experiment 2: Comparison in Lactating Dairy Cows on a Commercial Dairy
-
Objective: To determine if cloprostenol could enhance pregnancy rates compared to dinoprost in a large dairy herd using a PGF2α program for first artificial insemination (AI).[2]
-
Animal Model: 4549 lactating dairy cows.[2]
-
Experimental Design: Cows were randomly assigned to receive two treatments, 14 days apart, of either:
-
Data Collection:
-
Cows detected in estrus within 5 days after the second treatment were inseminated.
-
Estrus detection, conception, and pregnancy rates were recorded and compared between groups.
-
Experiment 3: Luteal and Clinical Response in Mares
-
Objective: To determine the luteal and clinical response following administration of dinoprost tromethamine or cloprostenol in mares.[4]
-
Animal Model: 17 mature cycling mares.[4]
-
Experimental Design: Mares received either dinoprost tromethamine or the analogue cloprostenol.[4]
-
Data Collection:
Conclusion
The compiled experimental data suggests that both this compound and cloprostenol are effective luteolytic agents for reproductive management in livestock. In some studies involving large herds of dairy cows, cloprostenol has shown a slight advantage in terms of increased estrus detection, conception, and pregnancy rates, particularly in first-parity animals.[2] However, other studies have found no significant differences in the reproductive performance between the two compounds.[1] The choice between these two prostaglandin analogs may depend on specific herd management practices, economic considerations, and veterinarian preference. Further research is warranted to explore the nuanced differences in their clinical efficacy across various species and reproductive protocols.
References
- 1. Effect of single treatment with cloprostenol or dinoprost on estrus and reproductive performance in anestrous dairy cows after service - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compared to dinoprost tromethamine, cloprostenol sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows on a large commercial dairy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dinoprost Versus Cloprostenol: Does Route of Injection Modulate their Efficacy in Dairy Cattle? | The Bovine Practitioner [bovine-ojs-tamu.tdl.org]
- 4. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
A Comparative Guide to (5R)-Dinoprost Tromethamine and Other Prostaglandin F2α Analogs for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of (5R)-Dinoprost tromethamine and other prominent prostaglandin (B15479496) F2α (PGF2α) analogs. This document synthesizes experimental data on their pharmacological performance, outlines detailed experimental protocols, and visualizes key biological pathways and workflows.
Prostaglandin F2α (PGF2α) analogs are a class of synthetic compounds that mimic the action of endogenous PGF2α by binding to and activating the prostaglandin F receptor (FP receptor).[1] This interaction triggers a cascade of intracellular signaling events, leading to various physiological responses.[2] These analogs have found widespread therapeutic application, most notably in ophthalmology for the reduction of intraocular pressure in glaucoma and in veterinary medicine for the synchronization of estrus and induction of labor.[3][4] this compound, a synthetic form of the naturally occurring PGF2α, serves as a foundational compound for comparison.[5] This guide will delve into the comparative pharmacology of this compound and other key PGF2α analogs, including latanoprost, travoprost, bimatoprost, tafluprost (B1681877), cloprostenol (B1669231), and luprostiol (B1675511).
Performance Comparison: Receptor Binding and Functional Potency
The therapeutic efficacy and specificity of PGF2α analogs are largely determined by their binding affinity (Ki) for the FP receptor and their potency (EC50) in activating it. The following tables summarize key quantitative data for (5R)-Dinoprost (PGF2α) and its analogs. It is important to note that many of the ophthalmology drugs are administered as prodrugs (e.g., isopropyl esters) and are converted to their biologically active free acid forms in situ.[6]
Table 1: FP Receptor Binding Affinities (Ki) of PGF2α Analogs
| Compound | Ki (nM) | Receptor Source | Notes |
| Dinoprost (B1670695) (PGF2α) | ~1.6 - 2.8 | Bovine corpus luteum, Human ciliary body | Natural ligand, serves as a reference.[7][8] |
| Latanoprost acid | 98 | Human FP receptor | Active metabolite of Latanoprost.[9] |
| Travoprost acid | 35 ± 5 | Human FP receptor | Active metabolite of Travoprost.[9] |
| Bimatoprost acid | 59 - 83 | Human FP receptor | Active metabolite of Bimatoprost.[9][10] |
| Bimatoprost | 6310 - 9250 | Human FP receptor | Prodrug form also shows some activity.[10][11] |
| Tafluprost acid | 0.4 | Human FP receptor | Active metabolite of Tafluprost.[12] |
| Cloprostenol | 13 - 37 | Human ciliary & iris sphincter muscles | Potent veterinary analog.[13] |
| Fluprostenol | 56 - 98 | Human ciliary & iris sphincter muscles | Another potent veterinary analog.[13] |
Table 2: FP Receptor Functional Potency (EC50) of PGF2α Analogs
| Compound | EC50 (nM) | Assay Type | Cell Line/Tissue |
| Dinoprost (PGF2α) | 10 | Inositol phosphate (B84403) generation | HEK 293 cells with hcb-FP receptor |
| Latanoprost acid | 32 - 124 | Phosphoinositide turnover | Various cell types |
| Travoprost acid | 1.4 - 3.6 | Phosphoinositide turnover | Human ciliary muscle, human trabecular meshwork |
| Bimatoprost acid | 2.8 - 15 | Calcium mobilization, Phosphoinositide turnover | HEK-293 cells with hFP receptor, various cell types |
| Bimatoprost | 1150 - 3245 | Calcium mobilization | HEK-293 cells with hFP receptor, h-TM cells |
| Tafluprost acid | 0.53 | Calcium mobilization | Cells expressing human FP receptor |
| Cloprostenol | 3 x 10-3 (as inhibitor of adipocyte differentiation) | Adipocyte differentiation assay | Newborn rat adipocyte precursors |
| Fluprostenol | 30 - 100 x 10-3 (as inhibitor of adipocyte differentiation) | Adipocyte differentiation assay | Newborn rat adipocyte precursors |
Signaling Pathways and Experimental Workflows
The biological effects of PGF2α analogs are initiated by their binding to the FP receptor, a Gq-protein coupled receptor. The subsequent signaling cascade is crucial for their therapeutic action. A typical experimental workflow to compare these analogs involves assessing their binding affinity and functional potency.
Caption: PGF2α Analog Signaling Pathway.
Caption: Workflow for Comparing PGF2α Analogs.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize PGF2α analogs.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a compound for the FP receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Homogenize tissues or cells expressing the FP receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.
-
On the day of the assay, thaw the membranes and resuspend them in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4). Determine the protein concentration using a standard method like the BCA assay.
2. Assay Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radiolabeled PGF2α (e.g., [³H]-PGF2α), and assay buffer.
-
Non-specific Binding: Membrane preparation, radiolabeled PGF2α, and a high concentration of unlabeled PGF2α (e.g., 10 µM).
-
Competition: Membrane preparation, radiolabeled PGF2α, and serial dilutions of the unlabeled test PGF2α analog.
-
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity trapped on them using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a PGF2α analog to activate the FP receptor and trigger the release of intracellular calcium, a key second messenger in the signaling pathway.
1. Cell Preparation:
-
Seed cells stably or transiently expressing the FP receptor into black-walled, clear-bottom 96-well plates and culture overnight to allow for adherence.[1]
2. Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).[1] Probenecid may be included to prevent dye leakage from the cells.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for approximately 60 minutes at 37°C in the dark to allow the cells to take up the dye.[1]
3. Calcium Measurement:
-
Prepare serial dilutions of the PGF2α analog (agonist) in the assay buffer.
-
Place the dye-loaded cell plate into a fluorescence plate reader (e.g., FLIPR Tetra System).
-
Establish a stable baseline fluorescence reading for a short period (e.g., 10-20 seconds).
-
Use the instrument's integrated liquid handler to add the agonist dilutions to the respective wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.[1]
4. Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Use a non-linear regression model to fit the data to a sigmoidal dose-response curve and determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Side Effect Profiles
While effective, PGF2α analogs are associated with a range of side effects that can vary depending on the specific compound, dosage, and route of administration.
Ophthalmological Analogs (Latanoprost, Travoprost, Bimatoprost, Tafluprost):
-
Common Local Side Effects: Conjunctival hyperemia (redness), increased iris pigmentation (often irreversible), eyelash growth and darkening, and periocular skin hyperpigmentation.[2][5]
-
Less Common Local Side Effects: Ocular irritation, foreign body sensation, and blurred vision.[9]
-
Systemic Side Effects: Generally rare but can include headache, and in very rare cases, gastrointestinal or cardiac symptoms.
Dinoprost Tromethamine and Veterinary Analogs (Cloprostenol, Luprostiol):
-
Common Side Effects in Animals: Sweating, abdominal cramping, and behaviors associated with colic.[7] Increased salivation, urination, and defecation can also occur.
-
Injection Site Reactions: Pain, swelling, or inflammation at the injection site are possible.
-
Respiratory and Cardiovascular Effects: Increased respiratory rate and changes in heart rate and blood pressure can occur, particularly in horses and swine.
Conclusion
The selection of a PGF2α analog for research or therapeutic development requires a thorough understanding of its pharmacological profile. While this compound serves as the parent compound, synthetic analogs such as latanoprost, travoprost, bimatoprost, and tafluprost offer modifications that enhance their therapeutic index for specific applications like glaucoma treatment. Veterinary analogs like cloprostenol and luprostiol are designed for potent luteolytic effects. The provided data and protocols offer a framework for the comparative evaluation of these compounds, enabling informed decisions in drug discovery and development. Researchers should consider the specific receptor binding affinities, functional potencies, and side effect profiles in the context of their intended application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. FP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. bearworks.missouristate.edu [bearworks.missouristate.edu]
- 6. The prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Abortion and coagulation by prostaglandin. Intra-amniotic dinoprost tromethamine effect on the coagulation and fibrinolytic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Quantitative autoradiographic visualization and pharmacology of FP-prostaglandin receptors in human eyes using the novel phosphor-imaging technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 13. What are the side effects of Dinoprost Tromethamine? [synapse.patsnap.com]
A Comparative Guide to (5R)-Dinoprost Tromethamine for Experimental Validation
For researchers and professionals in drug development, the precise validation of experimental findings is paramount. This guide provides an objective comparison of (5R)-Dinoprost tromethamine, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), with its common alternatives.[1][2] The information presented is supported by experimental data to aid in the selection of the most appropriate compound for your research needs. This compound is widely utilized in veterinary medicine for the reproductive management of livestock, primarily for synchronizing estrus cycles and treating reproductive disorders.[3] Its mechanism of action involves mimicking endogenous PGF2α, binding to the prostaglandin F receptor (FP receptor), and initiating a signaling cascade that leads to smooth muscle contraction and luteolysis—the regression of the corpus luteum.[1][4]
Performance Comparison with Alternatives
The efficacy of this compound has been experimentally compared with other prostaglandin analogs, such as cloprostenol (B1669231) sodium and d-cloprostenol (B24006), as well as with different formulations and administration routes of dinoprost (B1670695) tromethamine itself.
This compound vs. Cloprostenol Sodium
Cloprostenol sodium is a synthetic analog of PGF2α and a common alternative to dinoprost tromethamine.[5] Experimental evidence presents a nuanced comparison of their efficacy.
One study in lactating dairy cows found that cloprostenol sodium increased the rates of estrus detection, conception, and pregnancy compared to dinoprost tromethamine.[6] Specifically, first-parity cows treated with cloprostenol showed a higher estrus detection rate (42.4%) compared to those treated with dinoprost (34.0%).[6] Conception rates in cows inseminated on days 3 or 4 after treatment were also higher for cloprostenol (38.3%) versus dinoprost (34.4%).[6]
Conversely, another study involving virgin beef heifers synchronized with a melengestrol (B123420) acetate (B1210297) (MGA) and PGF2α protocol found no significant difference between cloprostenol and dinoprost tromethamine in estrus response (89% vs. 86%), conception rate (67% vs. 67%), or synchronized pregnancy rate (61% vs. 57%).[7] A separate study on anestrous dairy cows also reported no significant differences in estrus detection rates (59.4% for cloprostenol vs. 57.6% for dinoprost) or conception rates (65.2% vs. 66.2%).[8]
| Parameter | This compound | Cloprostenol Sodium | Animal Model | Reference |
| Estrus Detection Rate | 34.0% | 42.4% | Lactating Dairy Cows (1st parity) | [6] |
| Conception Rate (Days 3-4 post-treatment) | 34.4% | 38.3% | Lactating Dairy Cows | [6] |
| Overall Pregnancy Rate | 12.2% | 14.4% | Lactating Dairy Cows | [6] |
| Estrus Response | 86% | 89% | Virgin Beef Heifers | [7] |
| Conception Rate | 67% | 67% | Virgin Beef Heifers | [7] |
| Synchronized Pregnancy Rate | 57% | 61% | Virgin Beef Heifers | [7] |
| Estrus Detection Rate | 57.6% | 59.4% | Anestrous Dairy Cows | [8] |
| Conception Rate | 66.2% | 65.2% | Anestrous Dairy Cows | [8] |
This compound vs. D-Cloprostenol
D-cloprostenol is the biologically active enantiomer of cloprostenol. A study comparing dinoprost tromethamine, cloprostenol, and d-cloprostenol in dairy cattle reported that d-cloprostenol induced a more significant decrease in serum progesterone (B1679170) (P4) concentrations two days after treatment compared to the other two analogs.[5] While there was no significant variation in the number of days to estrus between the groups, the pregnancy rate was numerically higher in the d-cloprostenol group.[5][9]
| Parameter | This compound (Lutalyse) | Cloprostenol (PGF Veyx® forte) | D-Cloprostenol (Luteosyl) | Animal Model | Reference |
| Progesterone (P4) Concentration (Day 0) | High | High | High | Dairy Cattle | [5] |
| Progesterone (P4) Concentration (Day 2) | Significant Decrease | Significant Decrease | More Significant Decrease | Dairy Cattle | [5] |
| Pregnancy Rate | 10% | 30% | 40% | Dairy Cattle | [5][9] |
Comparison of this compound Formulations and Administration Routes
Different formulations and routes of administration for dinoprost tromethamine have been evaluated to improve ease of use and animal welfare.
Lutalyse® vs. Lutalyse® HighCon: A study in yearling beef heifers compared the standard formulation of dinoprost tromethamine (Lutalyse®, 5 mg/mL) administered intramuscularly (IM) with a high-concentration formulation (Lutalyse® HighCon, 12.5 mg/mL) administered subcutaneously (SC). The results indicated no significant difference in the timing of estrus, pregnancy rate to artificial insemination (AI), or final pregnancy rate between the two treatments.[1][10] This suggests that the high-concentration, low-volume subcutaneous administration is as effective as the traditional intramuscular injection.[1][10]
| Parameter | Lutalyse® (5mL, IM) | Lutalyse® HighCon (2mL, SC) | Animal Model | Reference |
| Estrus Response | 82% | 87% | Beef Heifers | [11] |
| Pregnancy Rate to AI | 60% | 65% | Beef Heifers | [11] |
Intramuscular (IM) vs. Subcutaneous (SC) Administration: A study in lactating Holstein cows investigated the pharmacokinetic and pharmacodynamic differences between IM and SC administration of dinoprost tromethamine. While SC administration resulted in a greater circulating concentration of the PGF2α metabolite (PGFM) 15 to 90 minutes after treatment, there was no significant difference in the circulating progesterone concentrations during induced luteolysis between the two routes.[12] This indicates that both IM and SC administration are effective in inducing luteolysis.[12]
| Parameter | Intramuscular (IM) Administration | Subcutaneous (SC) Administration | Animal Model | Reference |
| Peak PGFM Concentration (15-90 min post-treatment) | Lower | Higher | Lactating Holstein Cows | [12] |
| Circulating Progesterone (P4) during Luteolysis | No significant difference | No significant difference | Lactating Holstein Cows | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common experimental protocols used in the cited studies.
Estrus Synchronization in Cattle (MGA-PG Protocol)
This protocol is commonly used to synchronize estrus in beef heifers.[7]
-
Melengestrol Acetate (MGA) Feeding: Heifers are fed MGA at a rate of 0.5 mg per head per day for 14 consecutive days. MGA is a progestin that suppresses estrus.
-
Prostaglandin F2α Injection: 17 to 19 days after the last day of MGA feeding, heifers are administered a luteolytic dose of a PGF2α analog, such as this compound (25 mg, IM) or cloprostenol (0.5 mg, IM).[7]
-
Estrus Detection and Artificial Insemination (AI): Heifers are observed for signs of estrus (heat) for the following 5 days. Artificial insemination is typically performed 8-12 hours after the onset of estrus.[7]
Estrus Synchronization in Dairy Cows (Ovsynch Protocol)
The Ovsynch protocol is a timed artificial insemination protocol widely used in dairy cattle.
-
Day 0: Administer Gonadotropin-Releasing Hormone (GnRH) to synchronize follicular wave emergence.
-
Day 7: Administer PGF2α (e.g., 25 mg of dinoprost tromethamine) to induce luteolysis.
-
Day 9: Administer a second dose of GnRH to induce ovulation of the dominant follicle.
-
Day 10 (16-20 hours after the second GnRH): Perform timed artificial insemination.
Visualizing the Mechanism of Action
To understand how this compound exerts its effects, it is essential to visualize its signaling pathway.
This compound Signaling Pathway
This compound, as a PGF2α analog, binds to the G-protein coupled FP receptor. This binding activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased intracellular calcium, along with DAG-mediated activation of protein kinase C (PKC), ultimately leads to smooth muscle contraction and the initiation of luteolysis.
Caption: Signaling pathway of this compound.
Experimental Workflow for Comparing Prostaglandin Analogs
The following diagram illustrates a typical experimental workflow for comparing the efficacy of different prostaglandin F2α analogs in a cattle estrus synchronization study.
Caption: Workflow for comparing prostaglandin analogs.
References
- 1. "Comparison of Two Alternate Prostaglandin Products in Yearling Beef He" by Alicia C. Lansford, Tonya L. Meyer et al. [digitalcommons.unl.edu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Luteolytic effects of cloprostenol sodium in lactating dairy cows treated with G6G/Ovsynch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Compared to dinoprost tromethamine, cloprostenol sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows on a large commercial dairy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synchronization of estrus in virgin beef heifers using melengestrol acetate and PGF2alpha: an efficacy comparison of cloprostenol and dinoprost tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of single treatment with cloprostenol or dinoprost on estrus and reproductive performance in anestrous dairy cows after service - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Comparison of two alternate PGF2α products in two estrus synchronization protocols in beef heifers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Prostaglandin F2α Analogs: Efficacy and Applications
This guide provides a detailed comparison of (5R)-Dinoprost tromethamine and other key prostaglandin (B15479496) F2α analogs, focusing on their clinical applications, efficacy, and underlying mechanisms of action. While this compound, a synthetic analog of prostaglandin F2α, is primarily utilized in veterinary and human reproductive medicine, other analogs such as latanoprost (B1674536), bimatoprost (B1667075), and travoprost (B1681362) are established first-line treatments for glaucoma and ocular hypertension.[1][2] This document will delve into a cross-study comparison within the context of glaucoma management due to the wealth of available comparative clinical data for prostaglandin analogs in this field. A separate section will address the distinct applications of Dinoprost (B1670695) tromethamine.
Prostaglandin Analogs in Glaucoma Management
Latanoprost, bimatoprost, and travoprost are prostaglandin F2α analogs that effectively reduce intraocular pressure (IOP) by increasing the outflow of aqueous humor from the eye.[3][4] They are considered a cornerstone in the medical management of open-angle glaucoma and ocular hypertension due to their potent IOP-lowering effects and once-daily dosing regimen.[2][5]
Mechanism of Action in IOP Reduction
Upon topical administration, these prostaglandin analogs, which are prodrugs, are hydrolyzed into their active acid forms.[4] They selectively bind to and activate the prostaglandin F (FP) receptor, a G-protein coupled receptor located in the ciliary muscle and other tissues of the eye.[2] This activation triggers a signaling cascade that leads to the remodeling of the extracellular matrix within the uveoscleral pathway, reducing resistance to aqueous humor outflow and thereby lowering IOP.[2][3]
Comparative Efficacy in Lowering Intraocular Pressure
Numerous clinical trials have compared the IOP-lowering effects of latanoprost, bimatoprost, and travoprost. While all three are highly effective, some studies suggest minor differences in their efficacy.[3][6]
| Study | Drugs Compared | Mean IOP Reduction from Baseline | Key Findings |
| Parrish et al. (2003)[7] | Latanoprost 0.005%, Bimatoprost 0.03%, Travoprost 0.004% | Latanoprost: 8.6 mmHgBimatoprost: 8.7 mmHgTravoprost: 8.0 mmHg | All three prostaglandin analogs were comparable in their ability to reduce IOP. Latanoprost demonstrated greater ocular tolerability.[7] |
| Noecker et al. (2003)[8] | Bimatoprost 0.03% vs. Travoprost 0.004% (in patients previously on latanoprost) | Bimatoprost: 2.1 mmHg (11.0%) additional reductionTravoprost: 1.4 mmHg (7.4%) additional reduction | Replacing latanoprost with bimatoprost resulted in a significantly greater additional IOP reduction compared to switching to travoprost.[8] |
| Jampel et al. (2002)[9] | Latanoprost 0.005% vs. Unoprostone (B1682063) 0.15% | Latanoprost: 7.2 mmHg (28%)Unoprostone: 3.9 mmHg (15%) | Latanoprost 0.005% once daily lowered IOP more effectively than unoprostone 0.15% twice daily.[9] |
| A meta-analysis cited by Cantor et al.[3] | Bimatoprost vs. Latanoprost | Weighted mean difference in IOP reduction of 2.59% to 5.60% in favor of bimatoprost from 1 to 6 months. | Bimatoprost appears to be more efficacious in lowering IOP compared to latanoprost.[3] |
| A retrospective study by Knapp & Sullivan (2005)[10] | Bimatoprost 0.03% vs. Latanoprost 0.005% | Mean IOP was 0.62 mmHg lower on bimatoprost. | Bimatoprost may be slightly more effective in lowering IOP than latanoprost.[10] |
Experimental Protocol: Comparative Clinical Trial of Prostaglandin Analogs
The following outlines a generalized experimental workflow for a randomized, masked-evaluator, parallel-group clinical trial comparing the efficacy and safety of different prostaglandin analogs, based on methodologies from various studies.[7][8][9]
Detailed Methodologies:
-
Patient Population: The study population typically consists of patients diagnosed with open-angle glaucoma (OAG) or ocular hypertension (OH) with an IOP above a certain threshold (e.g., ≥ 23 mmHg) in at least one eye after a washout period of any previous ocular hypotensive medications.[7]
-
Study Design: A prospective, randomized, parallel-group, masked-evaluator design is common.[7] This means patients are randomly assigned to different treatment groups, and the evaluators measuring the outcomes are unaware of the treatment assignments.
-
Treatment: Patients self-administer the assigned eye drops (e.g., latanoprost 0.005%, bimatoprost 0.03%, or travoprost 0.004%) once daily in the evening.[7]
-
Efficacy Measures: The primary efficacy endpoint is often the change in mean IOP from baseline at specific time points (e.g., 8:00 AM, 12:00 PM, 4:00 PM) after a set treatment duration (e.g., 12 weeks).[7] IOP is measured using Goldmann applanation tonometry.[9]
-
Safety Measures: Safety and tolerability are assessed by monitoring adverse events, including patient-reported symptoms and investigator-graded conjunctival hyperemia.[7]
-
Statistical Analysis: Analysis of covariance (ANCOVA) is frequently used to compare the mean change in IOP between treatment groups, with baseline IOP as a covariate.[7]
Dinoprost Tromethamine in Reproductive Medicine
Dinoprost tromethamine, as a synthetic analog of prostaglandin F2α, has a different primary therapeutic application than the glaucoma medications discussed above.[1] It is primarily used in veterinary medicine for the synchronization of estrus and in both human and veterinary obstetrics to induce labor or terminate pregnancy.[1][11][12]
Mechanism of Action in Luteolysis
Dinoprost tromethamine exerts its effects by binding to prostaglandin F receptors in the corpus luteum and the myometrium.[1][11] In the corpus luteum, this binding initiates a cascade that leads to luteolysis, the regression of the corpus luteum.[1] This process reduces the production of progesterone, a hormone essential for maintaining pregnancy, thereby allowing for the initiation of a new estrous cycle or the termination of pregnancy.[1][12] In the uterus, it stimulates strong myometrial contractions, which are crucial for inducing labor.[11][13]
Comparative Data in Veterinary Applications
A field study in dairy cows compared the efficacy of dinoprost tromethamine with another prostaglandin analog, cloprostenol (B1669231), for treating unobserved estrus.
| Study | Drugs Compared | Estrus Response Rate | Conception Rate | Key Findings |
| Seguin et al. (1985)[14] | Dinoprost tromethamine (25 mg) vs. Cloprostenol (0.5 mg) | Dinoprost: 65.7%Cloprostenol: 65.7% | Dinoprost: 50.9%Cloprostenol: 50.9% | The performances of cloprostenol and dinoprost tromethamine were equal across all response criteria in a field setting.[14] |
Experimental Protocol: Veterinary Field Trial
The following describes the methodology of a field study comparing dinoprost tromethamine and cloprostenol for estrus synchronization in dairy cows.[14]
-
Animal Population: Lactating Holstein cows with unobserved estrus, selected by veterinary palpation as being in diestrus.[14]
-
Study Design: A field study conducted in multiple veterinary practices where cows were treated with either cloprostenol or dinoprost tromethamine.[14]
-
Treatment: A single injection of either 0.5 mg of cloprostenol or 25 mg of dinoprost tromethamine.[14]
-
Outcome Measures: The primary outcomes were the estrus response rate (the percentage of cows showing signs of heat) and the conception rate (the percentage of inseminated cows that became pregnant).[14]
-
Data Collection: Data on estrus detection and insemination were collected following treatment.[14]
References
- 1. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]
- 2. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 3. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the effects of latanoprost, travoprost, and bimatoprost on circadian intraocular pressure in patients with glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ophed.net [ophed.net]
- 8. Efficacy and tolerability of bimatoprost versus travoprost in patients previously on latanoprost: a 3-month, randomised, masked-evaluator, multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized clinical trial of latanoprost and unoprostone in patients with elevated intraocular pressure [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. What is the mechanism of Dinoprost Tromethamine? [synapse.patsnap.com]
- 12. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 13. Dinoprost Tromethamine_Chemicalbook [m.chemicalbook.com]
- 14. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
Comparative Efficacy of (5R)-Dinoprost Tromethamine in Veterinary Reproductive Management
(5R)-Dinoprost tromethamine , a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a widely utilized therapeutic agent in veterinary medicine for the reproductive management of various animal species.[1][2] Its primary functions include inducing luteolysis (the regression of the corpus luteum) and stimulating uterine contractions, which are pivotal for controlling the estrous cycle and managing parturition.[1][3] This guide provides a comparative analysis of the efficacy of this compound in cattle, swine, dogs, and horses, with supporting experimental data and comparisons to alternative treatments such as cloprostenol, a synthetic PGF2α analogue.
Mechanism of Action
Dinoprost (B1670695) tromethamine mimics the action of endogenous PGF2α by binding to prostaglandin F2α receptors.[1][4] This binding initiates a cascade of intracellular events leading to two primary physiological responses:
-
Luteolysis: The regression of the corpus luteum, which is responsible for producing progesterone (B1679170), a hormone essential for maintaining pregnancy.[1] By inducing luteolysis, dinoprost tromethamine lowers progesterone levels, leading to the initiation of a new estrous cycle.[1]
-
Uterine Contraction: It stimulates the smooth muscle of the uterus, which is crucial for the induction of parturition or abortion, and for the expulsion of uterine contents in cases of pyometra.[1][5]
Signaling Pathway of Dinoprost Tromethamine
References
Comparative Analysis of Subcutaneous vs. Intramuscular (5R)-Dinoprost Tromethamine Administration
(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent used extensively in veterinary medicine for the synchronization of estrus and treatment of reproductive disorders. [1][2] This guide provides a comparative analysis of the subcutaneous (SC) and intramuscular (IM) routes of administration for this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of the pharmacokinetics, pharmacodynamics, and experimental considerations for each method. The information presented is supported by experimental data to aid in the selection of the most appropriate administration route for specific research and clinical applications.
Pharmacokinetic and Pharmacodynamic Comparison
The route of administration significantly influences the absorption and subsequent physiological effects of this compound. Studies in lactating dairy cows have demonstrated differences in the plasma concentration of the primary metabolite of PGF2α, 13,14-dihydro-15-keto-prostaglandin F2α (PGFM), following SC and IM injections.
Subcutaneous administration has been shown to result in greater circulating PGFM concentrations in the initial period after treatment compared to intramuscular administration.[3][4] Specifically, from 15 to 90 minutes post-injection, the PGFM levels were significantly higher in the SC group.[3][4][5] Despite this initial surge in PGFM with SC injection, the overall effect on luteolysis, as measured by the decline in progesterone (B1679170) concentrations, did not significantly differ between the two routes.[3][4][6] Both administration methods are considered effective in inducing luteolysis.[3][4][6]
| Parameter | Subcutaneous (SC) Administration | Intramuscular (IM) Administration | Reference |
| PGFM Concentration (15-90 min post-treatment) | Greater | Lower | [3][4][5] |
| Time to Luteolysis | No significant difference | No significant difference | [3][4] |
| Progesterone Concentration Decline | No significant difference | No significant difference | [3][4][6] |
| Luteal Regression Efficacy | Effective | Effective | [3][4] |
Experimental Protocols
The following is a generalized experimental protocol for a comparative study of subcutaneous and intramuscular administration of this compound in lactating dairy cows, based on published research.
Objective: To compare the pharmacokinetic and pharmacodynamic responses to subcutaneous versus intramuscular administration of this compound.
Animals: Multiparous lactating Holstein cows.
Experimental Design:
-
Synchronization: Cows are synchronized using a standard protocol (e.g., Ovsynch) to ensure a consistent luteal phase.
-
Catheterization: Indwelling jugular catheters are placed for frequent blood sampling.
-
Treatment Groups: Cows are randomly assigned to one of two treatment groups:
-
Blood Sampling:
-
Hormone Analysis: Plasma or serum is separated and stored frozen until analysis for PGFM and progesterone concentrations using validated assays such as ELISA or radioimmunoassay.
-
Data Analysis: Statistical analysis is performed to compare the hormone profiles and the proportion of cows exhibiting complete luteal regression between the two groups.
Signaling Pathway of this compound
This compound exerts its effects by acting as an agonist for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[1] Binding of dinoprost (B1670695) to the FP receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ is a key trigger for smooth muscle contraction in the uterus and luteolysis in the corpus luteum.[1]
Furthermore, the FP receptor can also couple to other signaling pathways, including the Rho/ROCK pathway, which is involved in cell contraction and morphology, and the Ras/Raf/MEK/ERK (MAPK) pathway, which can influence cell proliferation and differentiation.
Caption: Signaling pathway of this compound.
Experimental Workflow Comparison
The following diagram illustrates a typical experimental workflow for comparing the subcutaneous and intramuscular administration of this compound.
Caption: Comparative experimental workflow diagram.
References
- 1. What is the mechanism of Dinoprost Tromethamine? [synapse.patsnap.com]
- 2. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]
- 3. Prostaglandin F2alpha-mediated activation of apoptotic signaling cascades in the corpus luteum during apoptosis: involvement of caspase-activated DNase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PGF(2alpha) stimulates FP prostanoid receptor mediated crosstalk between Ras/Raf signaling and Tcf transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (5R)-Dinoprost Tromethamine and Natural Prostaglandin F2α: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of (5R)-Dinoprost tromethamine and its naturally occurring stereoisomer, Prostaglandin (B15479496) F2α (PGF2α). This document delves into their distinct stereochemistry, comparative biological potency, and the underlying signaling pathways. Detailed experimental protocols for key comparative assays are also provided to support further research.
Introduction to Stereoisomers: (5R)-Dinoprost and Natural PGF2α
Natural Prostaglandin F2α, a potent bioactive lipid, is a critical mediator in numerous physiological processes. Its chemical structure is defined by a specific three-dimensional arrangement of its atoms, known as stereochemistry. The naturally occurring and most biologically active form of PGF2α is characterized by the IUPAC name (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid.[1] Dinoprost tromethamine is the tromethamine salt of this naturally occurring PGF2α and is often used in veterinary medicine.[2][3][4]
The term "(5R)-Dinoprost" refers to a stereoisomer of the natural PGF2α. Based on IUPAC nomenclature, this designation points to a change in the spatial orientation of substituents at the 5th carbon of the cyclopentane (B165970) ring. This specific isomer is also known as Prostaglandin F2β (PGF2β), the 9β-hydroxy epimer of prostaglandin F2α.[5] This subtle yet crucial difference in stereochemistry significantly impacts the molecule's interaction with its target receptor and, consequently, its biological activity.
Comparative Biological Activity
Table 1: Qualitative Comparison of Biological Activity
| Parameter | Natural Prostaglandin F2α (Dinoprost) | (5R)-Dinoprost (Prostaglandin F2β) | Reference |
| Receptor Binding Affinity | High affinity for the Prostaglandin F (FP) receptor. | Significantly lower affinity for the FP receptor compared to PGF2α. | [3] |
| Biological Potency | High potency in inducing physiological responses such as uterine muscle contraction. | Dramatically decreased potency compared to PGF2α. | [3] |
| Efficacy | High efficacy in activating the FP receptor and downstream signaling pathways. | Significantly lower efficacy in activating the FP receptor. | [3] |
Signaling Pathways
Both natural PGF2α and its stereoisomers exert their effects by interacting with the Prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR). The activation of the FP receptor by its ligand initiates a cascade of intracellular events.
Experimental Protocols
To quantitatively compare the activity of this compound and natural PGF2α, the following experimental protocols are recommended.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the compounds for the FP receptor.
a. Materials:
-
HEK293 cells stably expressing the human FP receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand: [³H]-PGF2α
-
Unlabeled ligands: Natural PGF2α and this compound
-
Scintillation cocktail and counter
b. Experimental Workflow:
c. Detailed Protocol:
-
Cell Culture and Membrane Preparation: Culture HEK293-FP cells to confluency. Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Binding Assay: In a 96-well plate, add a constant concentration of [³H]-PGF2α and varying concentrations of either unlabeled natural PGF2α or this compound to the cell membrane preparation.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay
This assay measures the ability of the compounds to activate the FP receptor and trigger a downstream signaling event, the release of intracellular calcium. This provides a measure of potency (EC50) and efficacy (Emax).
a. Materials:
-
HEK293 cells stably expressing the human FP receptor
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Natural PGF2α and this compound
-
Fluorescence plate reader with automated injection capabilities
b. Experimental Workflow:
c. Detailed Protocol:
-
Cell Seeding: Seed HEK293-FP cells into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in assay buffer at 37°C in the dark.
-
Ligand Addition: Using a fluorescence plate reader with an integrated liquid handler, inject varying concentrations of either natural PGF2α or this compound into the wells.
-
Fluorescence Measurement: Immediately after ligand addition, measure the fluorescence intensity over time. For Fura-2, this involves ratiometric measurement at two excitation wavelengths.
-
Data Analysis: Plot the peak fluorescence response (or the area under the curve) against the logarithm of the ligand concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and the Emax (the maximum response).
Conclusion
The stereochemistry of prostaglandin F2α is a critical determinant of its biological activity. Natural PGF2α, with its specific stereochemical configuration, is a potent agonist of the FP receptor. In contrast, its stereoisomer, (5R)-Dinoprost (Prostaglandin F2β), exhibits significantly reduced biological activity. While direct quantitative comparisons are limited in the available literature, the provided experimental protocols offer a robust framework for researchers to conduct head-to-head comparisons and further elucidate the structure-activity relationship of these important signaling molecules. This understanding is crucial for the design and development of novel therapeutics targeting the prostaglandin signaling pathway.
References
A Comparative Guide to the Reproducibility of Experiments Using (5R)-Dinoprost Tromethamine
For researchers and drug development professionals, the reproducibility of experimental results is paramount. (5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a widely used compound in various research fields, particularly in reproductive biology and ophthalmology.[1] This guide provides an objective comparison of the experimental reproducibility of this compound against its common alternatives, supported by experimental data and detailed protocols.
Understanding the Key Players: this compound and Its Alternatives
This compound is chemically identical to the endogenous PGF2α. Its biological effects are mediated through the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[2] The primary alternatives for in vitro and in vivo studies are synthetic analogs of PGF2α, which have been structurally modified to alter their pharmacokinetic and pharmacodynamic properties. The most extensively studied alternative is Cloprostenol , a synthetic analog with a longer half-life. Other notable PGF2α analogs include Latanoprost , Bimatoprost , and Travoprost , which are frequently used in glaucoma research.[1][3]
The fundamental difference influencing reproducibility between this compound and its synthetic counterparts lies in their metabolic stability. As a natural prostaglandin, Dinoprost has a very short half-life in blood plasma, often less than a minute, as it is rapidly metabolized.[1] Synthetic analogs like Cloprostenol are designed to be more resistant to degradation, resulting in a longer duration of action.[4] This inherent difference in stability can significantly impact the consistency of experimental outcomes.
Quantitative Comparison of In Vivo Efficacy and Variability
The most robust quantitative data comparing this compound and its alternatives come from veterinary studies focused on estrus synchronization in cattle. These studies provide valuable insights into the in vivo variability of these compounds.
Table 1: Comparison of Luteolytic Efficacy and Estrus Response in Dairy Cattle
| Parameter | This compound (25 mg) | Cloprostenol (500 µg) | d-Cloprostenol (150 µg) | Reference |
| Progesterone (B1679170) Concentration 2 days post-treatment (ng/mL) | Significant decrease from baseline | Significant decrease from baseline | Significantly lower than Dinoprost & Cloprostenol | [4] |
| Rate of Decline in Progesterone | Slower | Faster than Dinoprost | Fastest | [5] |
| Estrus Detection Rate (%) | 34.0 | 42.4 | Not Reported | [6] |
| Conception Rate (%) | 34.4 | 38.3 | Not Reported | [6] |
| Pregnancy Rate (%) | 12.2 | 14.4 | 40 | [4][6] |
Table 2: Comparison of Follicular Size and Time to Estrus in Dairy Cattle
| Parameter | This compound (25 mg) | Cloprostenol (500 µg) | d-Cloprostenol (150 µg) | Reference |
| Ovulatory Follicle Diameter (mm) | 11.17 ± 0.433 | 11.53 ± 0.33 | 15.5 ± 0.82 | [7] |
| Days to Estrus | 3.7 ± 0.26 | 3.3 ± 0.21 | 3.6 ± 0.31 | [7] |
These data suggest that while both this compound and Cloprostenol are effective, the synthetic analog, Cloprostenol, may lead to a more consistent and robust response in terms of estrus detection and pregnancy rates in some scenarios.[5][6] The faster and more profound drop in progesterone levels induced by d-Cloprostenol also points towards a more uniform physiological response, which can be a crucial factor in experimental reproducibility.[4] The shorter half-life of Dinoprost may contribute to greater variability in outcomes, as minor differences in administration timing, injection site, or individual animal metabolism could lead to more significant variations in systemic exposure.
Experimental Protocols
To ensure the reproducibility of experiments with this compound and its alternatives, meticulous adherence to standardized protocols is essential. Below are detailed methodologies for both in vivo and in vitro applications.
In Vivo Experimental Protocol: Induction of Luteolysis in a Bovine Model
This protocol is adapted from studies comparing the efficacy of different prostaglandin analogs for estrus synchronization.
Objective: To evaluate the luteolytic efficacy of this compound versus a synthetic analog.
Materials:
-
This compound solution (e.g., Lutalyse®)
-
Cloprostenol sodium solution (e.g., Estrumate®)
-
Healthy, cycling dairy cows with a palpable corpus luteum
-
Syringes and needles for intramuscular injection
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Hormone assay kits (e.g., ELISA for progesterone)
Procedure:
-
Animal Selection: Select healthy, non-pregnant, cycling dairy cows. Confirm the presence of a mature corpus luteum via transrectal palpation or ultrasonography.
-
Randomization: Randomly assign cows to one of two treatment groups:
-
Group A: Intramuscular injection of 25 mg this compound.
-
Group B: Intramuscular injection of 500 µg Cloprostenol sodium.
-
-
Blood Sampling: Collect a baseline blood sample (Day 0) immediately before treatment. Collect subsequent blood samples at 24, 48, and 72 hours post-injection.
-
Hormone Analysis: Centrifuge blood samples to separate plasma and store at -20°C until analysis. Measure progesterone concentrations using a validated ELISA kit.
-
Estrus Detection: Monitor cows for signs of estrus (e.g., standing to be mounted, increased activity) for 5 days following treatment.
-
Data Analysis: Compare the mean progesterone concentrations between groups at each time point using appropriate statistical tests (e.g., t-test or ANOVA). Compare the percentage of cows exhibiting estrus within the 5-day window.
In Vitro Experimental Protocol: Assessment of Cytotoxicity in a Cell Culture Model
This protocol outlines a general method for assessing the effect of this compound on cell viability, which can be adapted for various cell lines.
Objective: To determine the cytotoxic effects of this compound on a specific cell line (e.g., bovine endometrial cells).
Materials:
-
This compound
-
Appropriate cell line (e.g., bovine endometrial stromal cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT or WST-1)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Visualization of Signaling Pathways and Workflows
Prostaglandin F2α Receptor (FP) Signaling Pathway
This compound, as a PGF2α analog, binds to the FP receptor, a Gq-protein coupled receptor. This binding event initiates a signaling cascade that leads to various cellular responses.
Caption: Simplified signaling pathway of this compound via the FP receptor.
Experimental Workflow for In Vivo Comparative Study
A structured workflow is crucial for ensuring the reproducibility of in vivo experiments.
Caption: Workflow for a comparative in vivo study of prostaglandin analogs.
Conclusion: Factors Influencing Reproducibility
The reproducibility of experiments using this compound is influenced by its inherent nature as a rapidly metabolized, naturally occurring prostaglandin. While effective, its short half-life may contribute to greater variability in experimental outcomes compared to more stable synthetic analogs like Cloprostenol.
For researchers, the choice between this compound and its alternatives should be guided by the specific experimental goals. If the aim is to mimic the physiological action of endogenous PGF2α, this compound is the ideal choice. However, if the goal is to achieve a more sustained and potentially more uniform response, a synthetic analog with a longer half-life may offer greater experimental reproducibility.
Ultimately, regardless of the compound chosen, the key to achieving reproducible results lies in the implementation of well-designed, controlled experiments with standardized protocols, as outlined in this guide. The detailed reporting of methodologies, including the specific compound, dosage, administration route, and timing, is critical for enabling other researchers to replicate and validate the findings.
References
- 1. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 2. Reduced-ordered in vitro models to study mechanical signaling through cell-cell contacts [escholarship.org]
- 3. Promising alternative clinical uses of prostaglandin F2α analogs: beyond the eyelashes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
A Head-to-Head Comparison of Dinoprost Tromethamine and Cloprostenol for Luteolysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of reproductive management in veterinary medicine, the effective induction of luteolysis is paramount for the synchronization of estrus and successful breeding programs. Among the therapeutic agents employed for this purpose, dinoprost (B1670695) tromethamine, a synthetic equivalent of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), and cloprostenol (B1669231), a synthetic analog, are two of the most widely utilized compounds. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence.
Mechanism of Action: A Shared Pathway
Both dinoprost tromethamine and cloprostenol exert their physiological effects by acting as potent agonists for the prostaglandin F2α receptor (FP receptor).[1][2] This G-protein-coupled receptor, upon activation, initiates a signaling cascade that leads to the functional and morphological regression of the corpus luteum (luteolysis).[1][2] The subsequent sharp decline in progesterone (B1679170) production facilitates the return to estrus and ovulation.[2] Dinoprost is the tromethamine salt of the naturally occurring PGF2α, while cloprostenol is a synthetic analog with structural modifications that enhance its stability and potency.
The binding of these agonists to the FP receptor triggers the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in the physiological changes associated with luteolysis.
Pharmacokinetic Profile
A key differentiator between dinoprost tromethamine and cloprostenol lies in their pharmacokinetic properties. Dinoprost, being a natural prostaglandin, is rapidly metabolized in the lungs and liver, resulting in a very short half-life of just a few minutes in cattle.[3] In contrast, the chemical structure of cloprostenol makes it more resistant to enzymatic degradation, leading to a significantly longer half-life.
| Parameter | Dinoprost Tromethamine | Cloprostenol | d-Cloprostenol (B24006)* |
| Half-life (t½) | Minutes[3] | ~3 hours | ~1.6 hours |
| Time to Peak Concentration (Tmax) | Not specified | Not specified | ~90 minutes |
| Peak Plasma Concentration (Cmax) | Not specified | Not specified | ~1.4 µg/L |
Note: Data for d-cloprostenol, the biologically active enantiomer of cloprostenol, is provided as it is often used in research.
Receptor Binding Affinity and Potency
Studies on receptor binding have indicated that the d-enantiomer of cloprostenol has a high affinity for the FP receptor and is considered more potent than the racemic mixture.[4] In vitro studies have shown that d-cloprostenol and PGF2α (dinoprost) are equipotent in their ability to inhibit the binding of radiolabeled PGF2α to bovine corpus luteum cell membranes, suggesting similar high affinities for the receptor.[4]
| Compound | Relative Potency |
| Dinoprost (PGF2α) | Baseline |
| d-Cloprostenol | Equipotent to PGF2α[4] |
| dl-Cloprostenol | d-cloprostenol is ~150 times more potent than l-cloprostenol[4] |
Comparative Efficacy in Bovine Models
The ultimate measure of these compounds lies in their clinical efficacy. Numerous studies in cattle have compared dinoprost tromethamine and cloprostenol for estrus synchronization and pregnancy rates, with some studies indicating a potential advantage for cloprostenol.
| Endpoint | Dinoprost Tromethamine | Cloprostenol | Study Notes |
| Estrus Detection Rate (1st parity cows) | 34.0% | 42.4% | Cloprostenol showed a statistically significant increase (P < 0.01).[5] |
| Conception Rate (cows inseminated Days 3-4) | 34.4% | 38.3% | Cloprostenol showed a statistically significant increase (P = 0.05).[5] |
| Overall Pregnancy Rate | 12.2% | 14.4% | Cloprostenol showed a statistically significant increase (P = 0.02).[5] |
| Pregnancy Rate (Lutalyse vs. PGF Veyx® forte) | 10% | 30% | Study in 30 dairy cows; d-cloprostenol group had 40%.[6] |
| Luteolysis (Experimental Setting) | Equal performance | Equal performance | Estrus response rate of 92.7% for both.[7] |
| Luteolysis (Field Study) | Equal performance | Equal performance | Estrus response rate of ~65.7% for both.[7] |
It is important to note that while some studies show a statistical advantage for cloprostenol, others have found their performances to be comparable, particularly in well-controlled experimental settings.[7] Factors such as the timing of administration during the estrous cycle and the specific reproductive management protocol can influence outcomes.
Side Effect Profile
The administration of PGF2α analogs can be associated with side effects, which are generally transient and dose-dependent.
Dinoprost Tromethamine:
-
Increased body temperature
-
Salivary secretion[8]
Cloprostenol:
-
Sweating
-
Increased respiratory and heart rates
-
Ataxia
-
Watery diarrhea
-
Mild abdominal pain[8]
In rare cases, anaphylactic-type reactions may occur with either compound.[8] It is crucial for handlers to exercise caution, as these products can be absorbed through the skin and may cause bronchospasm or abortion in women of childbearing age.[8]
Experimental Protocol: Evaluation of Luteolytic Efficacy in Dairy Heifers
The following is a representative protocol for a head-to-head comparison of the luteolytic efficacy of dinoprost tromethamine and cloprostenol.
1. Animal Selection:
-
Select healthy, cycling dairy heifers of similar age and body condition score.
2. Pre-synchronization:
-
Synchronize the estrous cycles of all heifers using a standard protocol (e.g., two injections of PGF2α 14 days apart) to ensure they are in a similar stage of the cycle at the start of the experiment.
3. Confirmation of Corpus Luteum (CL):
-
On the day of treatment (Day 0), confirm the presence of a functional CL in each heifer via transrectal ultrasonography and/or a baseline blood sample to measure progesterone levels.
4. Randomization and Treatment:
-
Randomly assign heifers to one of two treatment groups:
-
Group A: Intramuscular injection of 25 mg dinoprost tromethamine.
-
Group B: Intramuscular injection of 500 µg cloprostenol.
-
5. Data and Sample Collection:
-
Blood Sampling: Collect blood samples via jugular venipuncture at 0, 24, 48, and 72 hours post-treatment to determine serum progesterone concentrations.[9]
-
Ultrasonography: Perform transrectal ultrasonography at the same time points as blood sampling to measure the diameter of the CL and the dominant follicle.
-
Estrus Detection: Monitor heifers for signs of estrus (e.g., standing to be mounted) every 6-12 hours for at least 5 days post-treatment.
6. Analysis:
-
Progesterone Assay: Analyze serum samples for progesterone concentration using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). Luteolysis is typically defined as a progesterone concentration below 1 ng/mL.[10]
-
Statistical Analysis: Compare the proportion of heifers with complete luteolysis at each time point between the two groups using chi-square analysis. Compare the time to estrus and ovulation between groups using analysis of variance (ANOVA).
Conclusion
Both dinoprost tromethamine and cloprostenol are effective luteolytic agents that operate through the same FP receptor-mediated pathway. The primary distinctions lie in their pharmacokinetic profiles, with cloprostenol having a longer half-life. While some large-scale field studies suggest a potential efficacy advantage for cloprostenol in terms of estrus detection and pregnancy rates, particularly in certain cohorts of animals, other studies have found their performance to be equivalent. The choice between these two compounds may depend on the specific reproductive management program, economic considerations, and the veterinarian's clinical experience. Further head-to-head trials with standardized protocols and large sample sizes would be beneficial to further elucidate the nuanced differences in their clinical performance.
References
- 1. What is the mechanism of Dinoprost Tromethamine? [synapse.patsnap.com]
- 2. Cloprostenol - Wikipedia [en.wikipedia.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Compared to dinoprost tromethamine, cloprostenol sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows on a large commercial dairy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 8. interchemie.com [interchemie.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Prostaglandin-induced luteolysis and estrous expression in dairy heifers: applications of ovulation prediction based on automated activity monitoring system - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of (5R)-Dinoprost Tromethamine Studies in Cattle: A Comparative Guide
(5R)-Dinoprost tromethamine , the tromethamine salt of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a cornerstone in bovine reproductive management.[1][2][3] As the biologically active stereoisomer, it plays a critical role in inducing luteolysis, thereby enabling synchronization of estrus and ovulation.[1][2] This guide provides a comprehensive meta-analysis of studies evaluating the efficacy of this compound in cattle, with a focus on comparative data against its synthetic alternatives. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its performance based on experimental evidence.
The Prostaglandin F2α Signaling Pathway in the Bovine Corpus Luteum
The physiological effects of this compound are mediated through the PGF2α signaling pathway in the corpus luteum (CL). The binding of PGF2α to its G-protein coupled receptor (PTGFR) on luteal cells initiates a cascade of intracellular events.[4][5] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] The elevation of intracellular Ca2+ and activation of PKC, along with the mitogen-activated protein kinase (MAPK) signaling cascade, ultimately inhibit steroidogenesis, leading to a decline in progesterone (B1679170) production (functional luteolysis) and inducing apoptosis of luteal cells (structural luteolysis).[4][6]
Comparative Efficacy Studies
The following tables summarize the quantitative data from various studies comparing the performance of this compound with its synthetic analogs, primarily cloprostenol (B1669231) and its dextrorotatory form, d-cloprostenol (B24006).
Table 1: Estrus Response and Pregnancy Rates in Dairy Cows
| Treatment Group | N | Estrus Response (%) | Conception Rate (%) | Pregnancy Rate (%) | Study |
| Dinoprost (B1670695) tromethamine (25 mg) | 124 | 65.7 | 50.9 | 33.5 | Seguin et al. (1985)[7] |
| Cloprostenol (500 µg) | 121 | 65.7 | 50.9 | 33.5 | Seguin et al. (1985)[7] |
| Dinoprost tromethamine (25 mg) | 4549 | 34.0 (1st parity) | 34.4 (Days 3-4 post-Tx) | 12.2 | Pursley et al. (2012)[8] |
| Cloprostenol (500 µg) | 4549 | 42.4 (1st parity) | 38.3 (Days 3-4 post-Tx) | 14.4 | Pursley et al. (2012)[8] |
| Dinoprost tromethamine (25 mg) | 10 | - | - | 10 | El-Azab et al. (2016)[9] |
| Cloprostenol (500 µg) | 10 | - | - | 30 | El-Azab et al. (2016)[9] |
| d-Cloprostenol (150 µg) | 10 | - | - | 40 | El-Azab et al. (2016)[9] |
Table 2: Progesterone (P4) Concentration Following Treatment in Dairy Cows
| Treatment Group | Time Post-Treatment | Mean P4 (ng/mL) | Study |
| Dinoprost tromethamine (25 mg) | Day 0 | 4.85 ± 0.65 | El-Azab et al. (2016)[9] |
| Day 2 | 1.12 ± 0.23 | El-Azab et al. (2016)[9] | |
| Cloprostenol (500 µg) | Day 0 | 5.12 ± 0.54 | El-Azab et al. (2016)[9] |
| Day 2 | 1.05 ± 0.19 | El-Azab et al. (2016)[9] | |
| d-Cloprostenol (150 µg) | Day 0 | 5.33 ± 0.71 | El-Azab et al. (2016)[9] |
| Day 2 | 0.48 ± 0.08 | El-Azab et al. (2016)[9] | |
| Statistically significant decrease compared to the other two groups. |
Experimental Protocols
Key Experiment 1: Comparison of Dinoprost tromethamine and Cloprostenol in Lactating Dairy Cows (Pursley et al., 2012)
-
Objective: To compare the effects of cloprostenol sodium and dinoprost tromethamine on estrus detection, conception, and pregnancy rates in lactating dairy cows.
-
Animals: 4,549 lactating dairy cows from a large commercial dairy.
-
Experimental Design:
-
Cows were randomly assigned to one of two treatment groups.
-
Group 1 (Cloprostenol): Received two intramuscular injections of 500 µg cloprostenol 14 days apart.
-
Group 2 (Dinoprost): Received two intramuscular injections of 25 mg dinoprost tromethamine 14 days apart.
-
The second injection was administered on the first day of the voluntary waiting period (approximately 57 days in milk).
-
Cows detected in estrus within 5 days after the second treatment were artificially inseminated.
-
-
Data Collection: Estrus detection rates, conception rates, and pregnancy rates were recorded and analyzed.
Key Experiment 2: Evaluation of Different PGF2α Analogues on Progesterone and Pregnancy in Dairy Cows (El-Azab et al., 2016)
-
Objective: To evaluate the effect of dinoprost tromethamine, cloprostenol, and d-cloprostenol on progesterone concentration and pregnancy rate in dairy cows.
-
Animals: 30 apparently healthy dairy cows with a functional corpus luteum.
-
Experimental Design:
-
Animals were divided into three treatment groups (n=10 per group).
-
Group 1 (Lutalyse): Received a single intramuscular injection of 25 mg dinoprost tromethamine.
-
Group 2 (PGF Veyx® forte): Received a single intramuscular injection of 500 µg cloprostenol.
-
Group 3 (Luteosyl): Received a single intramuscular injection of 150 µg d-cloprostenol.
-
-
Data Collection: Blood samples were collected on day 0 (before treatment) and 2 days after treatment to measure progesterone concentrations. Pregnancy rates were determined following artificial insemination.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dinoprost Tromethamine_Chemicalbook [m.chemicalbook.com]
- 3. Dinoprost | C20H34O5 | CID 5280363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Early transcriptome responses of the bovine midcycle corpus luteum to prostaglandin F2α includes cytokine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patterns of Gene Expression in the Bovine Corpus Luteum Following Repeated Intrauterine Infusions of Low Doses of Prostaglandin F2alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling of Luteal Transcriptome during Prostaglandin F2-Alpha Treatment in Buffalo Cows: Analysis of Signaling Pathways Associated with Luteolysis | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Peroxisome Proliferator-Activated Receptors in PGF2α-Induced Luteolysis in the Bovine Corpus Luteum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Validating the Specificity of (5R)-Dinoprost Tromethamine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the specific action of a therapeutic compound is paramount. This guide provides an objective comparison of (5R)-Dinoprost tromethamine, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), with other prostaglandin alternatives. We present supporting experimental data and detailed protocols to validate its specificity for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).
This compound exerts its physiological effects, including uterine smooth muscle contraction and luteolysis, by selectively binding to and activating the FP receptor.[1] Validating this specificity is crucial to minimize off-target effects and ensure therapeutic efficacy. This guide outlines key experimental approaches to assess the binding affinity and functional selectivity of this compound and compares its performance with endogenous prostaglandins (B1171923) and another synthetic analogue.
Comparative Analysis of Prostaglandin Receptor Binding Affinities
The specificity of a ligand is determined by its relative affinity for its intended target receptor compared to other receptors. The following table summarizes the binding affinities (Ki) of PGF2α (the endogenous ligand mimicked by Dinoprost), its synthetic analogue d-cloprostenol (B24006), and other endogenous prostaglandins (PGE2 and PGD2) for the FP receptor and other prostanoid receptors. A lower Ki value indicates a higher binding affinity.
| Compound | FP Receptor Ki (nM) | EP1 Receptor Ki (nM) | EP3 Receptor Ki (nM) | DP Receptor Ki (nM) |
| PGF2α (Dinoprost) | 3-4 | >1000 | >1000 | >1000 |
| d-Cloprostenol | Equipotent to PGF2α | - | - | - |
| PGE2 | <100 | 14-36 | 0.6-3.7 | >1000 |
| PGD2 | <100 | >1000 | >1000 | 10-80 |
Data compiled from multiple sources. Direct comparative studies across all compounds and receptors are limited. Ki values can vary depending on the experimental conditions and tissue/cell type used.
As the data indicates, PGF2α, and by extension its analogue this compound, demonstrates high affinity and selectivity for the FP receptor. d-Cloprostenol also shows high and specific affinity for the FP receptor.[2] In contrast, while PGE2 and PGD2 can bind to the FP receptor, they do so with lower affinity and also exhibit high affinity for their respective primary receptors (EP and DP receptors), highlighting their broader reactivity profile.[3]
Experimental Protocols for Specificity Validation
To empirically validate the specificity of this compound, a combination of binding and functional assays should be employed.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the inhibitor constant (Ki).
Objective: To determine the binding affinity (Ki) of this compound for the FP receptor.
Materials:
-
Membrane preparations from cells expressing the FP receptor (e.g., HEK293-FP or bovine corpus luteum)
-
Radioligand: [3H]-PGF2α
-
Unlabeled this compound and other competing ligands
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the FP receptor in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in Assay Buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation + [3H]-PGF2α.
-
Non-specific Binding: Membrane preparation + [3H]-PGF2α + a high concentration of unlabeled PGF2α (e.g., 10 µM).
-
Competitive Binding: Membrane preparation + [3H]-PGF2α + serial dilutions of this compound or other test compounds.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization
Activation of the Gq-coupled FP receptor leads to an increase in intracellular calcium ([Ca2+]i). This functional response can be measured using calcium-sensitive fluorescent dyes.
Objective: To determine the potency (EC50) of this compound in activating the FP receptor-mediated calcium signaling pathway.
Materials:
-
Cells expressing the FP receptor (e.g., HEK293-FP)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound and other agonists
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed cells expressing the FP receptor into a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye in Assay Buffer for 30-60 minutes at 37°C.
-
Baseline Measurement: Wash the cells with Assay Buffer and measure the baseline fluorescence for a short period (e.g., 10-20 seconds) using a fluorescence plate reader.
-
Agonist Addition: Inject serial dilutions of this compound or other agonists into the wells while continuously measuring the fluorescence intensity for 2-3 minutes.
-
Data Analysis: The change in fluorescence intensity reflects the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Functional Assay: cAMP Measurement
While the primary signaling pathway for the FP receptor is Gq-mediated calcium mobilization, assessing the effect on the Gs/Gi-cAMP pathway is a valuable counterscreen to rule out off-target effects on other prostanoid receptors that do couple to adenylyl cyclase.
Objective: To determine if this compound modulates intracellular cAMP levels, indicating potential off-target effects on Gs or Gi-coupled receptors.
Materials:
-
Cells expressing various prostanoid receptors (e.g., EP2, EP4, DP)
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
This compound, known Gs and Gi agonists/antagonists
-
Lysis buffer (provided with the kit)
Procedure:
-
Cell Plating and Stimulation: Seed cells into a 96-well plate. On the day of the assay, replace the medium with stimulation buffer. For Gi-coupled receptor assessment, pre-treat with forskolin (B1673556) to stimulate cAMP production. Add serial dilutions of this compound and incubate for a specified time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.
-
cAMP Detection: Perform the competitive immunoassay as per the kit instructions. This typically involves the addition of a labeled cAMP conjugate and a specific antibody.
-
Signal Measurement: Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
Data Analysis: Generate a standard curve using known cAMP concentrations. Calculate the cAMP concentration in the cell lysates. A significant change in cAMP levels in response to this compound would indicate off-target activity.
Visualizing Signaling and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and the logical workflow for validating its specificity.
This compound signaling pathway.
Experimental workflow for specificity validation.
By employing these methodologies, researchers can rigorously validate the specificity of this compound, ensuring its targeted action on the FP receptor and providing a solid foundation for its therapeutic application.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (5R)-Dinoprost Tromethamine Formulations for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of different commercially available (5R)-Dinoprost tromethamine formulations, focusing on their composition and pharmacokinetic performance. The information presented is intended to assist researchers and drug development professionals in selecting appropriate formulations for their studies and in understanding the analytical methodologies required for their evaluation.
Formulation Composition
Several injectable formulations of this compound are commercially available for veterinary use. These formulations are primarily aqueous solutions designed for intramuscular (IM) or subcutaneous (SC) administration. The key components of these formulations are the active pharmaceutical ingredient (API), this compound, and a preservative.
| Formulation | Dinoprost (B1670695) Concentration | Preservative (Benzyl Alcohol) |
| Lutalyse® | 5 mg/mL | 16.5 mg/mL |
| Lutalyse® HighCon | 12.5 mg/mL | 16.5 mg/mL |
| ProstaMate™ | 5 mg/mL | 9.45 mg/mL |
Table 1: Composition of Common this compound Formulations.[1][2][3]
Physicochemical Properties and Stability
Dinoprost tromethamine is a white or slightly off-white crystalline powder that is readily soluble in water.[1][3] Aqueous solutions are most stable in a neutral to slightly alkaline pH range. A patented formulation specifies a pH between 5.5 and 7.5, with a preferred range of 6.0 to 7.0 for enhanced stability. The stability of prostaglandin (B15479496) solutions is a critical parameter, as degradation can lead to a loss of potency and the formation of impurities.
In Vivo Performance: A Pharmacokinetic Comparison
A key differentiator between formulations is their in vivo performance, which is assessed through pharmacokinetic studies. A study in lactating Holstein cows compared the plasma profiles of the main metabolite of dinoprost, 13,14-dihydro-15-keto-prostaglandin F2α (PGFM), following the administration of two different formulations: the standard Lutalyse® (5 mg/mL) via intramuscular (IM) injection and the more concentrated Lutalyse® HighCon (12.5 mg/mL) via subcutaneous (SC) injection.
| Pharmacokinetic Parameter | Lutalyse® HighCon (25 mg, SC) | Lutalyse® (25 mg, IM) |
| Time to Peak Concentration (Tmax) | 15 - 90 minutes | Not explicitly stated, but PGFM concentrations were lower than SC group in the initial 90 minutes |
| Peak Concentration (Cmax) | Significantly higher in the first 90 minutes post-injection | Lower than SC group in the first 90 minutes post-injection |
| Area Under the Curve (AUC) 0-90 min | 1,664 ± 129 pg·h/mL | 1,146 ± 177 pg·h/mL |
| Progesterone (B1679170) Concentration | No significant difference in the rate of decline compared to IM administration | No significant difference in the rate of decline compared to SC administration |
Table 2: Comparative Pharmacokinetic Parameters of Dinoprost Tromethamine Formulations in Lactating Holstein Cows.[4][5]
The study concluded that while there were differences in the early absorption profile, with the subcutaneous administration of the high-concentration formula leading to a more rapid and higher initial peak of the metabolite, both formulations were effective in inducing luteolysis, as indicated by the similar decline in progesterone concentrations.[4][5]
Experimental Protocols
Stability-Indicating HPLC Method for Dinoprost Tromethamine
A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for quantifying the active ingredient and detecting any degradation products. The following is a representative protocol adapted from general methods for prostaglandins.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A typical starting point could be a 60:40 (v/v) mixture of buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of USP Dinoprost Tromethamine Reference Standard in the mobile phase and dilute to a known concentration (e.g., 50 µg/mL).
-
Sample Solution: Dilute the injectable formulation with the mobile phase to achieve a similar concentration as the standard solution.
3. Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies should be performed.[6][7][8][9][10]
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance and the liquid formulation to dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.
The HPLC method should be able to resolve the main dinoprost peak from all degradation products formed under these stress conditions.
Prostaglandin Signaling Pathway
Dinoprost tromethamine exerts its physiological effects by acting as an agonist for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor. The activation of this receptor initiates a signaling cascade that leads to various cellular responses, including smooth muscle contraction and luteolysis.
Caption: Simplified signaling pathway of Dinoprost Tromethamine.
Experimental Workflow for Pharmacokinetic Analysis
The determination of dinoprost and its metabolites in biological matrices like plasma is essential for pharmacokinetic studies. This typically involves sample preparation followed by analysis using a sensitive analytical technique such as liquid chromatography-mass spectrometry (LC-MS).
Caption: General workflow for pharmacokinetic analysis of Dinoprost.
References
- 1. Lutalyse® Injection [dailymed.nlm.nih.gov]
- 2. DailyMed - LUTALYSE HIGHCON STERILE- dinoprost tromethamine injection, solution [dailymed.nlm.nih.gov]
- 3. zoetisus.com [zoetisus.com]
- 4. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. biomedres.us [biomedres.us]
- 7. biopharminternational.com [biopharminternational.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Interspecies Responses to (5R)-Dinoprost Tromethamine: A Comparative Guide for Researchers
(5R)-Dinoprost tromethamine , a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely employed in veterinary medicine to synchronize estrus, induce parturition, and treat reproductive disorders in various species.[1][2] Its primary mechanism of action involves binding to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor, which triggers a cascade of intracellular events leading to the regression of the corpus luteum and stimulation of uterine myometrial contractions.[1] However, the physiological and clinical responses to this compound can vary significantly among different species. This guide provides a comparative overview of these differences, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Pharmacokinetics and Pharmacodynamics
The recommended dosage and pharmacokinetic profile of this compound exhibit notable variations across species, influencing its therapeutic window and efficacy. While comprehensive comparative pharmacokinetic studies are limited, available data highlights key interspecies differences.
Table 1: Recommended Dosages and Pharmacokinetic/Pharmacodynamic Parameters of this compound in Various Species
| Parameter | Cattle | Swine | Horses |
| Recommended Dose | 25 mg[3] | 10 mg[3][4] | 5 mg or 1 mg/45.5 kg body weight[3][5] |
| Half-life (t½) | Very short, in the order of minutes[6] | Data not readily available | Data not readily available, but PGF2α half-life is approximately 94 seconds[7] |
| Time to Estrus | 1 to 5 days post-injection if a corpus luteum is present. | Not applicable for estrus synchronization in the same manner. | 2 to 4 days post-treatment during diestrus.[5] |
| Time to Parturition (following induction) | Not a primary indication. | Approximately 30 hours post-administration.[4] | Not a primary indication. |
A direct comparative study between heifers and mares highlighted significant differences in their luteal and endometrial responses to a PGF2α pulse.[7] Mares require a lower dose of PGF2α to induce luteolysis compared to heifers, which is attributed to differences in PGF2α delivery pathways, its shorter half-life in heifers (29 seconds vs. 94 seconds in mares), and potential variations in luteal receptor affinity.[7] Following a low-dose PGF2α challenge, heifers exhibited a transient decrease in progesterone (B1679170) followed by a rebound, whereas in mares, progesterone levels were initially unaltered but then declined to complete luteolysis by 48 hours.[7]
Signaling Pathway of this compound
This compound exerts its effects by activating the Prostaglandin F Receptor (FP), a Gq-protein coupled receptor. This initiates a well-defined signaling cascade, although downstream effects can vary between cell types and species.
Caption: Signaling pathway of this compound.
The binding of this compound to the FP receptor activates the Gq protein, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The rise in intracellular Ca²⁺ is a key trigger for myometrial contraction and luteolysis. Simultaneously, DAG activates Protein Kinase C (PKC), which can phosphorylate various downstream targets. Additionally, studies have shown that PGF2α can transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which can influence cell proliferation and other cellular responses.
Experimental Protocols
The following provides a generalized workflow for assessing the luteolytic efficacy of this compound in livestock, based on methodologies reported in the literature.
Objective: To determine the efficacy of this compound in inducing luteolysis.
Materials:
-
This compound sterile solution
-
Sterile syringes and needles
-
Blood collection tubes (e.g., containing K2 EDTA)
-
Centrifuge
-
Hormone assay kits (e.g., Radioimmunoassay [RIA] or ELISA for progesterone)
-
Ultrasonography equipment with a linear rectal transducer
Experimental Workflow Diagram:
Caption: Experimental workflow for assessing luteolysis.
Detailed Methodology:
-
Animal Selection and Acclimation: Select healthy, non-pregnant, cycling animals (e.g., heifers, mares) with a confirmed corpus luteum (CL) via rectal palpation and ultrasonography. Allow for an acclimation period in the study environment.
-
Baseline Data Collection:
-
Collect a pre-treatment blood sample (e.g., via jugular venipuncture) to determine baseline progesterone concentrations.
-
Perform a transrectal ultrasound examination to measure the diameter and volume of the CL.
-
-
Drug Administration: Administer the appropriate dose of this compound via intramuscular injection. The injection site may vary by species (e.g., semimembranosus/semitendinosus muscle in cattle).
-
Post-Treatment Monitoring and Sampling:
-
Collect blood samples at predetermined intervals post-injection (e.g., every 12 or 24 hours for 2-3 days) to monitor the decline in progesterone concentrations.[8]
-
Perform daily or twice-daily transrectal ultrasound examinations to assess the reduction in CL size and blood flow.
-
-
Hormone Analysis:
-
Centrifuge blood samples to separate plasma or serum.
-
Analyze samples for progesterone concentration using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Compare post-treatment progesterone concentrations to baseline levels. Luteolysis is typically defined as a drop in progesterone to below a certain threshold (e.g., <1 ng/mL).
-
Calculate the change in CL volume over time.
-
Statistical analysis (e.g., ANOVA, t-tests) can be used to compare treatment effects.
-
Comparison with Alternatives
The primary alternative to this compound is cloprostenol (B1669231) sodium , another synthetic PGF2α analog. Studies in cattle have shown that while both are effective luteolytic agents, cloprostenol may induce a more rapid decrease in progesterone levels in some instances.[9] This is potentially due to its longer half-life compared to the very short half-life of dinoprost.[9] The choice between these agents may depend on the specific reproductive management protocol and desired timing of estrus or parturition.
Conclusion
The response to this compound varies across species in terms of effective dosage, pharmacokinetic profile, and physiological response. Understanding these interspecies differences is critical for the effective and safe use of this drug in both clinical practice and research settings. Further comparative studies are warranted to fully elucidate the species-specific nuances of this compound's action and to optimize its application in reproductive management programs.
References
- 1. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. zoetisus.com [zoetisus.com]
- 5. Lutalyse® Injection [dailymed.nlm.nih.gov]
- 6. zoetisus.com [zoetisus.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. iosrjournals.org [iosrjournals.org]
Safety Operating Guide
Safe Disposal of (5R)-Dinoprost Tromethamine: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of (5R)-Dinoprost tromethamine based on publicly available safety information. It is essential to consult your institution's Environmental Health and Safety (EHS) department and adhere to all applicable local, regional, national, and international regulations.
This compound, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α, is classified as a hazardous substance due to its reproductive toxicity.[1][2] Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. All waste containing this compound, including unused product, contaminated lab supplies, and rinsate, must be treated as hazardous waste.[3][4]
Hazard and Safety Information
This compound is harmful if swallowed and is suspected of damaging fertility or the unborn child.[1][2] Therefore, stringent safety measures must be in place during its handling and disposal.
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed. | [2] |
| Reproductive Toxicity | Category 1A/1B: May damage fertility or the unborn child. | [1][2][5] |
Personal Protective Equipment (PPE)
When handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment (PPE) to minimize exposure risk.
-
Protective Clothing: A lab coat or other protective clothing is required.[1][4]
-
Eye/Face Protection: Safety glasses or a face shield should be worn.[1][6]
Disposal Procedures
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3] It must be managed as hazardous pharmaceutical waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Isolate all waste contaminated with this compound. This includes:
-
Containerization:
-
Labeling:
-
Storage:
-
Disposal Request:
Empty Container Disposal:
Original containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After triple-rinsing, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure: Evacuate unnecessary personnel from the area and secure the location to prevent entry.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Containment: For liquid spills, use dikes or absorbents to prevent migration into sewers or streams.[4]
-
Cleanup:
-
Wear appropriate PPE.
-
Use an absorbent material to clean up the spill.
-
Place all contaminated materials into a designated hazardous waste container.
-
-
Reporting: Contact the relevant authorities or your institution's EHS department after a spill.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Experimental Protocols
Currently, there are no widely established and validated experimental protocols for the in-laboratory degradation or neutralization of this compound for disposal purposes. Due to its hazardous nature, attempting to neutralize this compound without a validated protocol could be dangerous and is not recommended. The safest and most compliant method of disposal is through a licensed hazardous waste management service.
References
- 1. benchchem.com [benchchem.com]
- 2. pwaste.com [pwaste.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. Tips for Collecting and Neutralizing Laboratory Waste | Support | Merck [merckmillipore.com]
Essential Safety and Logistical Information for Handling (5R)-Dinoprost Tromethamine
(5R)-Dinoprost tromethamine , a synthetic prostaglandin (B15479496) analogue, requires stringent handling protocols to ensure the safety of laboratory personnel. This document provides essential, direct-to-action guidance for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to minimize exposure risk and maintain a secure research environment.
This compound is classified as a reproductive toxicant and is harmful if swallowed.[1][2][3][4][5] It can be readily absorbed through the skin, presenting a significant route of exposure.[6][7][8][9] Therefore, implementing comprehensive safety measures, including the use of appropriate personal protective equipment (PPE) and adherence to strict handling and disposal procedures, is mandatory.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations | Rationale |
| Eye and Face Protection | Safety Goggles or a Face Shield | Chemical splash goggles providing a complete seal around the eyes are required. A face shield may be worn over goggles for enhanced protection against splashes.[10][11][12] | Protects against accidental splashes and aerosols that can cause serious eye irritation.[10] |
| Hand Protection | Double Gloving | Wear two pairs of chemical-resistant nitrile gloves.[11][13] The outer pair should be changed immediately upon contamination or at regular intervals during extended procedures. | Prevents skin contact and absorption of the compound, which is a primary exposure route.[6][7][8][9][10] |
| Body Protection | Disposable Coveralls or Dedicated Lab Coat | Use disposable coveralls made of materials like Tyvek® or a dedicated, professionally laundered lab coat worn over personal clothing.[11][13] Impervious protective clothing is necessary.[10] | Protects against contamination of personal clothing and skin.[10] |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator (e.g., N95 or higher) is required when engineering controls are insufficient, during spill cleanup, or when there is a risk of aerosol or dust generation.[10][11][12][13] A proper fit test is mandatory.[11] | Prevents inhalation of harmful dust, mists, or vapors.[10] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[11] | Prevents the tracking of contaminants out of the laboratory. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines a step-by-step procedure for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area with restricted access.
-
Ventilation: Ensure a well-ventilated work area. The use of a chemical fume hood or other local exhaust ventilation is strongly recommended.[10]
-
Emergency Equipment: Verify that an eyewash station and safety shower are readily accessible and have been recently tested.[10]
-
Spill Kit: A spill kit containing absorbent, non-combustible material (e.g., sand, diatomite), and appropriate decontamination solutions should be readily available.[10]
2. Handling the Compound:
-
Donning PPE: Before entering the designated handling area, don all required personal protective equipment as specified in the table above.
-
Avoiding Contact: Avoid all direct contact with the skin, eyes, and clothing.[10] Do not inhale any dust, vapor, or mist.[10]
-
Weighing: For weighing solid compounds, use a ventilated balance enclosure or a glove box to minimize the risk of airborne particle generation.
-
Solution Preparation: When preparing solutions, handle the compound within a chemical fume hood. Add the solvent to the compound slowly to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[10] After handling, wash hands and any exposed skin thoroughly with soap and water.[7][8][9][10]
3. Storage:
-
Container: Keep the container tightly sealed when not in use.[10]
-
Location: Store in a cool, well-ventilated, and locked-up area, away from direct sunlight and incompatible materials such as strong acids, bases, and oxidizers.[1][10]
4. Accidental Exposure and Spills:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[1][2][5][7][8][9] Remove contaminated clothing.[1][2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[7]
-
Spill Cleanup: In case of a spill, evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert, non-combustible absorbent material.[2][10] Collect the absorbed material into a suitable, sealed container for disposal.[2][10] Decontaminate the spill area. Prevent the spilled material from entering drains or waterways.[10]
5. Disposal:
-
Waste Classification: this compound and any contaminated materials (e.g., gloves, vials, absorbent pads) must be treated as hazardous waste.[10]
-
Solid Waste: Collect all disposable PPE and contaminated solid materials in a dedicated, clearly labeled, and sealed hazardous waste container.[11]
-
Liquid Waste: Collect unused solutions and contaminated solvents in a separate, sealed, and appropriately labeled hazardous waste container.[11]
-
Disposal Procedure: Dispose of all waste materials through an approved hazardous waste disposal facility in accordance with local, regional, and national regulations.[1][2][10]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key procedural steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. bimedaus.com [bimedaus.com]
- 2. northamerica.covetrus.com [northamerica.covetrus.com]
- 3. echemi.com [echemi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. angenechemical.com [angenechemical.com]
- 6. Dinoprost Tromethamine Injection [drugfuture.com]
- 7. www2.zoetis.com.au [www2.zoetis.com.au]
- 8. zoetisus.com [zoetisus.com]
- 9. DailyMed - LUTALYSE STERILE- dinoprost tromethamine injection, solution [dailymed.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
